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Core Science & Biosynthesis

Foundational

Methyl 2-chloro-6-methyl-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Scaffold Synthesis

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) not merely as a chemical commodity, but as a highly engineered mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) not merely as a chemical commodity, but as a highly engineered molecular scaffold. The precise tri-substitution pattern (chloro, methyl, and nitro groups) around a benzoate core provides a rigid, predictable 3D geometry. This steric encumbrance is highly prized in structure-based drug design (SBDD), particularly for synthesizing conformationally restricted heterocycles like indazoles and quinazolines used in targeted oncology.

This whitepaper details the physicochemical properties, the causality-driven synthetic methodologies, and the downstream applications of this critical building block.

Physicochemical Profiling

Understanding the baseline properties of Methyl 2-chloro-6-methyl-3-nitrobenzoate is essential for predicting its behavior in complex synthetic workflows. The compound is typically isolated as a solid and requires specific handling due to its reactivity and hazard profile[1].

PropertyValue
Chemical Name Methyl 2-chloro-6-methyl-3-nitrobenzoate
CAS Number 1376761-85-1
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
InChIKey NWVCJGYMNKJVRE-UHFFFAOYSA-N
Purity Standard ≥97% (Typical commercial grade)
Physical Form Solid
Hazard Classification H302, H315, H319, H335 (Harmful, Irritant)

Data supported by Sigma-Aldrich and ChemScene technical specifications[1][2].

Retrosynthetic Logic & Causality

The synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate from 2-chloro-6-methylbenzoic acid requires overcoming significant electronic and steric hurdles.

Causality of Regioselective Nitration: When subjecting 2-chloro-6-methylbenzoic acid to electrophilic aromatic substitution (EAS), the regioselectivity is dictated by a complex interplay of directing groups. The methyl group is weakly activating (ortho/para directing), the chloro group is deactivating but ortho/para directing via resonance, and the carboxyl group is strongly deactivating (meta directing). The C-3 position is simultaneously para to the methyl group, ortho to the chloro group, and meta to the carboxyl group. This synergistic electronic funneling makes C-3 the kinetically and thermodynamically favored site for nitronium ion attack.

Causality of the Esterification Strategy: Standard Fischer esterification (using methanol and a catalytic acid like


) fails or proceeds at an unacceptably slow rate for this molecule. The presence of an ortho-chloro group and an ortho-methyl group (2,6-disubstitution) creates a massive steric shield around the carbonyl carbon. This bulk drastically increases the activation energy required to form the bulky tetrahedral intermediate. To bypass this, we must use Thionyl Chloride (

) to convert the acid into an acyl chloride. The highly electrophilic nature of the acyl chloride, combined with the excellent leaving group ability of the chloride ion, allows the esterification to proceed efficiently despite the 2,6-steric bulk.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Every step includes in-process controls (IPCs) to ensure the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective Nitration
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in concentrated

    
     (10 volumes).
    
  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Strict thermal control prevents oxidative degradation of the methyl group and avoids di-nitration.

  • Electrophile Generation: Slowly add fuming

    
     (1.1 eq) dropwise over 30 minutes.
    
  • Validation (IPC): After 2 hours, quench a 0.1 mL aliquot in ice water, extract with Ethyl Acetate (EtOAc), and check via TLC (Eluent: 3:1 Hexanes/EtOAc, UV active). The disappearance of the starting material validates reaction completion.

  • Workup: Pour the entire reaction mixture over crushed ice. Causality: The sudden shift in polarity and temperature forces the highly crystalline 2-chloro-6-methyl-3-nitrobenzoic acid to precipitate. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Step 2: Sterically-Driven Esterification
  • Activation: Suspend the dried 2-chloro-6-methyl-3-nitrobenzoic acid (1.0 eq) in neat

    
     (5.0 eq). Add a catalytic drop of DMF.
    
  • Reflux: Heat the mixture to 80 °C for 3 hours. Validation: The suspension will become a clear, homogeneous solution once the acyl chloride is fully formed.

  • Concentration: Remove excess

    
    in vacuo to yield the crude acyl chloride as a viscous oil. Causality: Removing 
    
    
    
    prevents the formation of HCl gas and side-products upon the addition of methanol.
  • Esterification: Cool the flask to 0 °C and slowly add anhydrous Methanol (10 volumes). Stir for 1 hour at room temperature.

  • Final Workup: Concentrate the mixture, dissolve in EtOAc, and wash with saturated

    
     to remove any unreacted acid. Dry over 
    
    
    
    and concentrate to yield Methyl 2-chloro-6-methyl-3-nitrobenzoate[1].

Downstream Applications in Drug Discovery

In medicinal chemistry, the nitro group of this scaffold is typically reduced to an aniline using Palladium on Carbon (Pd/C) with


 gas, or via Iron/Ammonium Chloride (

) if milder conditions are required to spare the aryl chloride. The resulting aniline is a highly versatile nucleophile used to construct heterocyclic scaffolds (e.g., indazoles or quinazolines) that serve as ATP-competitive kinase inhibitors.

SynthesisWorkflow A 2-chloro-6-methylbenzoic acid B Nitration (HNO3/H2SO4) Regioselective C-3 A->B C 2-chloro-6-methyl-3-nitrobenzoic acid B->C D Esterification (MeOH/SOCl2) C->D E Methyl 2-chloro-6-methyl-3-nitrobenzoate D->E F Nitro Reduction E->F G Aniline Intermediate F->G H Heterocyclic Scaffold Assembly G->H I Target Therapeutics H->I

Fig 1: Synthetic workflow and downstream functionalization of the target benzoate scaffold.

Once assembled into a mature therapeutic agent, these molecules often target hyperactive signaling pathways in oncology, such as the MAPK/ERK or PI3K/AKT pathways, by lodging into the ATP-binding pockets of mutated kinases.

MOA Drug Scaffold-Derived Inhibitor Target Target Kinase (e.g., KRAS/EGFR) Drug->Target Binds ATP Pocket Path1 MAPK/ERK Pathway Target->Path1 Blocks Path2 PI3K/AKT Pathway Target->Path2 Blocks Result Tumor Cell Apoptosis Path1->Result Path2->Result

Fig 2: Downstream kinase inhibition pathways targeted by derivatives of this chemical building block.

Safety & Analytical Characterization

Hazard Mitigation

Methyl 2-chloro-6-methyl-3-nitrobenzoate is classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

  • Handling: All manipulations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves, chemical splash goggles, and a standard lab coat are mandatory[2].

Analytical Validation Standards

To confirm the integrity of the synthesized scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard:

  • 1H NMR (

    
    ):  The aromatic region will display two distinct doublets corresponding to the H-4 and H-5 protons, exhibiting classic ortho coupling (
    
    
    
    Hz). The methyl ester protons will appear as a sharp, integrated singlet near 3.9 ppm, while the aryl methyl group will present as a singlet near 2.4 ppm.
  • LC-MS: Electrospray ionization (ESI+) will show an

    
     peak at m/z 230.0, with a characteristic M+2 isotope peak at m/z 232.0 (approx. 33% intensity) confirming the presence of the single chlorine atom.
    

References

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-chloro-6-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS Number: 1376761-85-1), a substituted aromatic compound with po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS Number: 1376761-85-1), a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of public data on this specific molecule, this paper will present verified information where possible and draw logical inferences from closely related analogues to provide a functional understanding of its properties and potential utility.

Chemical Identity and Physicochemical Properties

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a polysubstituted benzene derivative. The strategic placement of a chloro, a methyl, a nitro, and a methyl ester group on the aromatic ring makes it a potentially valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 2-chloro-6-methyl-3-nitrobenzoate

PropertyValueSource
CAS Number 1376761-85-1
Linear Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 4°C
InChI 1S/C9H8ClNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3
InChIKey NWVCJGYMNKJVRE-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

A definitive, published synthesis protocol for Methyl 2-chloro-6-methyl-3-nitrobenzoate is not currently available in the public domain. However, its structure strongly suggests a synthetic pathway involving the nitration of a corresponding methyl benzoate precursor.

A plausible synthetic route would be the nitration of methyl 2-chloro-6-methylbenzoate. The directing effects of the substituents on the aromatic ring will be crucial in determining the regioselectivity of the nitration reaction. The methyl ester and the chloro group are ortho, para-directing, while the methyl group is also ortho, para-directing. However, the steric hindrance from the two ortho substituents (chloro and methyl) would likely favor nitration at the less hindered para-position to the chloro and methyl groups, which is the meta-position to the ester, resulting in the desired product.

A general procedure for the nitration of a substituted methyl benzoate would involve the slow addition of a nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid) to the starting benzoate at a controlled, low temperature.

Illustrative Experimental Protocol (Based on the nitration of Methyl Benzoate):

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (methyl 2-chloro-6-methylbenzoate) in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15°C[4].

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Diagram 1: Plausible Synthetic Workflow for Methyl 2-chloro-6-methyl-3-nitrobenzoate

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start Methyl 2-chloro-6-methylbenzoate reaction Nitration start->reaction 1. Conc. H₂SO₄ 2. Conc. HNO₃ / Conc. H₂SO₄ 3. 0-15°C product Methyl 2-chloro-6-methyl-3-nitrobenzoate reaction->product

Caption: A plausible synthetic route to Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Applications in Research and Drug Development

While there is no direct evidence in the literature for the application of Methyl 2-chloro-6-methyl-3-nitrobenzoate in drug development, its structural motifs suggest its potential as a valuable chemical intermediate. Nitroaromatic compounds are common precursors to anilines via reduction of the nitro group. The resulting aniline can then be used in a variety of coupling reactions to build more complex molecular architectures.

The presence of multiple reactive sites on the molecule allows for a range of potential transformations:

  • Reduction of the nitro group: This would yield methyl 3-amino-2-chloro-6-methylbenzoate, a trifunctional building block.

  • Hydrolysis of the ester: This would provide the corresponding carboxylic acid, which can be used in amide bond formation.

  • Nucleophilic aromatic substitution: The chloro group could potentially be displaced by a variety of nucleophiles under specific conditions.

Given the importance of substituted anilines and benzoic acids in medicinal chemistry, it is plausible that this compound could serve as a starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other biologically active molecules.

Diagram 2: Potential Chemical Transformations of Methyl 2-chloro-6-methyl-3-nitrobenzoate

G A Methyl 2-chloro-6-methyl-3-nitrobenzoate B Methyl 3-amino-2-chloro-6-methylbenzoate A->B Reduction (e.g., H₂, Pd/C) C 2-Chloro-6-methyl-3-nitrobenzoic acid A->C Ester Hydrolysis (e.g., LiOH) D Substituted Benzoate Derivative A->D Nucleophilic Aromatic Substitution

Caption: Potential synthetic utility of the title compound.

Analytical Characterization

No published NMR or IR spectra for Methyl 2-chloro-6-methyl-3-nitrobenzoate are currently available. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methyl group.

  • ¹³C NMR: Resonances for the nine distinct carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic ring.

For comparison, the ¹H NMR spectrum of the related compound Methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3) is available and could provide some guidance on the expected chemical shifts[5].

Safety and Handling

Methyl 2-chloro-6-methyl-3-nitrobenzoate is classified as harmful and an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.[2][6]

References

  • Royal Society of Chemistry. Supporting Information for.... [Link]

  • Chemsrc. Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents.

Sources

Foundational

"Methyl 2-chloro-6-methyl-3-nitrobenzoate" molecular weight

An In-depth Technical Guide to Methyl 2-chloro-6-methyl-3-nitrobenzoate This guide provides a comprehensive technical overview of Methyl 2-chloro-6-methyl-3-nitrobenzoate, a key chemical intermediate. Designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-chloro-6-methyl-3-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 2-chloro-6-methyl-3-nitrobenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the compound's fundamental properties, a validated synthetic pathway, and modern analytical techniques for its characterization. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Core Physicochemical & Structural Properties

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound belonging to the nitrobenzoate ester family. Its molecular structure incorporates a chloro, a methyl, and a nitro group on the benzene ring, in addition to the methyl ester functional group. These features make it a versatile building block for the synthesis of more complex molecules. The compound is typically a solid at room temperature and requires storage at refrigerated temperatures (4°C) to maintain long-term stability[1].

Key Data Summary

A consolidation of the essential physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 229.62 g/mol [1][2]
Molecular Formula C₉H₈ClNO₄[1][2]
CAS Number 1376761-85-1[1]
IUPAC Name Methyl 2-chloro-6-methyl-3-nitrobenzoate[1]
Canonical SMILES COC(=O)C1=C(C)C=CC(Cl)=C1=O[2]
InChI Key NWVCJGYMNKJVRE-UHFFFAOYSA-N[1]
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Temperature 4°C[1]
Molecular Structure

The structural arrangement of atoms and functional groups dictates the chemical reactivity and physical properties of the molecule.

Methyl_2_chloro_6_methyl_3_nitrobenzoate cluster_ring cluster_ester cluster_chloro cluster_nitro cluster_methyl C1 C C2 C C1->C2 C6 C C1->C6 C_ester C C1->C_ester C3 C C2->C3 C2->C3 Cl Cl C2->Cl C4 C C3->C4 N_nitro N⁺ C3->N_nitro C5 C C4->C5 C4->C5 C5->C6 C6->C1 CH3_ring CH₃ C6->CH3_ring O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3_ester CH₃ O2_ester->CH3_ester O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro

Caption: Molecular structure of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Synthesis Pathway: Electrophilic Aromatic Nitration

The most direct and industrially relevant synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate involves the electrophilic aromatic substitution (specifically, nitration) of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction leverages a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

The underlying mechanism begins with the reaction between sulfuric acid and nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺)[3]. Sulfuric acid acts as both a catalyst and a dehydrating agent. The nitronium ion is then attacked by the electron-rich benzene ring of the substrate. The existing substituents on the ring (chloro, methyl, and methyl ester groups) direct the position of the incoming nitro group. A proton is subsequently lost from the intermediate carbocation, restoring aromaticity and yielding the final product[3].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Precursor Methyl 2-chloro-6-methylbenzoate Dissolution Dissolve Precursor in conc. H₂SO₄ (Cool to 0-5°C) Precursor->Dissolution Nitrating_Mix Nitrating Mixture (H₂SO₄ + HNO₃) Addition Slow, Dropwise Addition of Nitrating Mixture (T < 15°C) Nitrating_Mix->Addition Dissolution->Addition Stirring Stir at Room Temperature (Reaction Completion) Addition->Stirring Quench Pour Reaction Mixture onto Crushed Ice Stirring->Quench Precipitation Precipitation of Crude Product Quench->Precipitation Filtration Isolate Solid via Suction Filtration Precipitation->Filtration Wash Wash with Cold Water & Cold NaHCO₃ Solution Filtration->Wash Drying Dry Crude Product Wash->Drying Recrystallization Recrystallize from Suitable Solvent (e.g., Methanol) Drying->Recrystallization Analysis Characterize via NMR, GC/MS, IR Recrystallization->Analysis

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of benzoate esters[3][4][5].

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

Materials & Reagents:

  • Methyl 2-chloro-6-methylbenzoate (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, 5% (w/v), cold

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, and filtration flask.

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Allow the mixture to cool.

  • Reaction Setup: Place 0.1 moles of Methyl 2-chloro-6-methylbenzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 40 mL of concentrated sulfuric acid and stir until the starting material is fully dissolved. Cool this mixture in an ice bath to between 0-10°C[4].

  • Nitration: While vigorously stirring and maintaining the internal temperature between 5-15°C, add the pre-cooled nitrating mixture dropwise from a dropping funnel over approximately one hour[4]. The careful control of temperature is critical to prevent over-nitration and the formation of by-products.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion[4].

  • Product Isolation (Quenching): Carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice. This step quenches the reaction and precipitates the solid crude product[3][5].

  • Filtration and Washing: Isolate the precipitated solid by suction filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. Follow with a wash using cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with cold water[3].

  • Purification: The crude product can be further purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot methanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized Methyl 2-chloro-6-methyl-3-nitrobenzoate, a suite of analytical techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC/MS): This is a powerful technique for assessing purity and confirming the molecular weight of the compound. The gas chromatograph separates the sample from any residual starting material or by-products, while the mass spectrometer provides a mass-to-charge ratio corresponding to the molecular weight (229.62 g/mol ) and a characteristic fragmentation pattern[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl ester protons, and the ring-substituted methyl protons, with chemical shifts and coupling patterns confirming the substitution pattern. Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct carbon signals[7].

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Cl stretching.

  • Melting Point Determination: A sharp melting point range for the recrystallized product is a strong indicator of high purity.

Applications in Synthetic Chemistry

Methyl 2-chloro-6-methyl-3-nitrobenzoate is not typically an end-product but rather a valuable intermediate in multi-step organic synthesis. Its array of functional groups allows for diverse chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), which is a common precursor for the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another reactive handle for amide bond formation or other derivatizations[8].

  • Nucleophilic Aromatic Substitution: The presence of an electron-withdrawing nitro group can activate the chloro-substituent for nucleophilic aromatic substitution reactions.

These potential transformations make it a useful starting material for creating libraries of complex molecules for screening in drug discovery and materials science.

Conclusion

This technical guide has outlined the essential properties, a robust synthesis protocol, and the analytical validation methods for Methyl 2-chloro-6-methyl-3-nitrobenzoate. The provided experimental procedure, rooted in the principles of electrophilic aromatic substitution, offers a reliable pathway for its preparation. Proper analytical characterization is paramount to ensuring the quality required for its subsequent use as a chemical intermediate in advanced research and development applications.

References

  • PubChem. Methyl 2-(chloromethyl)-3-nitrobenzoate. [Link]

  • Chemsrc. Methyl 2-chloro-3-nitrobenzoate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

  • University of the West Indies. A 2 step synthesis of methyl 3-nitrobenzene. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • YIC. Synthesis Of Methyl 3 Nitrobenzoate. [Link]

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. [Link]

  • Concordia College. Nitration of Methyl Benzoate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Introduction Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound with significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of the chloro, methyl, nitro, and methyl ester functionalities on the benzene ring provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of a robust and logical two-step synthesis pathway for this molecule, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in fundamental principles of organic chemistry and is supported by established protocols for analogous transformations.

Strategic Overview of the Synthesis Pathway

The most logical and efficient pathway to Methyl 2-chloro-6-methyl-3-nitrobenzoate involves a two-step sequence starting from the commercially available 2-chloro-6-methylbenzoic acid:

  • Electrophilic Aromatic Substitution: Nitration of 2-chloro-6-methylbenzoic acid to yield 2-chloro-6-methyl-3-nitrobenzoic acid.

  • Fischer Esterification: Acid-catalyzed esterification of 2-chloro-6-methyl-3-nitrobenzoic acid with methanol to produce the final product, Methyl 2-chloro-6-methyl-3-nitrobenzoate.

This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of both reaction types.

Part 1: Nitration of 2-chloro-6-methylbenzoic acid

Mechanistic Rationale and Regioselectivity

The nitration of 2-chloro-6-methylbenzoic acid is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[1] The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups.

  • -COOH group: The carboxylic acid is a deactivating, meta-directing group.[2]

  • -Cl group: The chlorine atom is a deactivating, ortho, para-directing group.

  • -CH₃ group: The methyl group is an activating, ortho, para-directing group.

Considering the positions of these groups, the potential sites for nitration are C3, C4, and C5. The C3 position is ortho to the methyl group, meta to the carboxylic acid, and meta to the chlorine. The C5 position is also ortho to the methyl group, meta to the carboxylic acid, and para to the chlorine. The C4 position is para to the methyl group, ortho to the carboxylic acid, and ortho to the chlorine.

The directing effects can be summarized as follows:

  • Position 3: Activated by the methyl group (ortho), and directed by the carboxylic acid (meta).

  • Position 4: Activated by the methyl group (para), but deactivated by the ortho carboxylic acid and ortho chlorine.

  • Position 5: Activated by the methyl group (ortho) and the chlorine (para), and directed by the carboxylic acid (meta).

Between positions 3 and 5, which are both strongly favored, steric hindrance from the adjacent methyl and chloro groups at position 2 and 6 respectively, will play a significant role. The nitration is most likely to occur at the less sterically hindered position, which is C3. Therefore, the major product is expected to be 2-chloro-6-methyl-3-nitrobenzoic acid. It is crucial to maintain a low temperature during the reaction to minimize the formation of side products.[3]

Experimental Protocol: Nitration

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
2-chloro-6-methylbenzoic acid170.5910.0 g0.0586
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.015.0 mL0.079
Crushed Ice-200 g-
Distilled Water18.02As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 10.0 g of 2-chloro-6-methylbenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Once the 2-chloro-6-methylbenzoic acid is fully dissolved, add the nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture between 0 and 5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

  • A white precipitate of 2-chloro-6-methyl-3-nitrobenzoic acid will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Part 2: Fischer Esterification of 2-chloro-6-methyl-3-nitrobenzoic acid

Mechanistic Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] In this step, 2-chloro-6-methyl-3-nitrobenzoic acid is reacted with an excess of methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid. The excess methanol serves to shift the equilibrium towards the formation of the methyl ester product. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol, and subsequent elimination of water.

Experimental Protocol: Esterification

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
2-chloro-6-methyl-3-nitrobenzoic acid215.5910.0 g0.0464
Methanol32.04100 mL2.47
Concentrated Sulfuric Acid (98%)98.082.0 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate88.11150 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask containing 10.0 g of 2-chloro-6-methyl-3-nitrobenzoic acid and a magnetic stir bar, add 100 mL of methanol.

  • Stir the mixture to dissolve the solid as much as possible.

  • Carefully add 2.0 mL of concentrated sulfuric acid to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with 50 mL of water, followed by 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-chloro-6-methyl-3-nitrobenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Visualization of the Synthesis Pathway

Overall Reaction Scheme

Synthesis_Pathway start 2-chloro-6-methylbenzoic acid intermediate 2-chloro-6-methyl-3-nitrobenzoic acid start->intermediate 1. HNO₃, H₂SO₄ 0-5 °C final Methyl 2-chloro-6-methyl-3-nitrobenzoate intermediate->final 2. CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Two-step synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Experimental Workflow

Experimental_Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Esterification Nitration_Start Dissolve 2-chloro-6-methylbenzoic acid in conc. H₂SO₄ at 0-5 °C Add_Nitrating_Mix Add pre-cooled HNO₃/H₂SO₄ mixture dropwise Nitration_Start->Add_Nitrating_Mix Reaction Stir at 0-5 °C for 1 hour Add_Nitrating_Mix->Reaction Quench Pour onto crushed ice Reaction->Quench Isolate_Intermediate Filter, wash with water, and dry Quench->Isolate_Intermediate Esterification_Start Dissolve intermediate in methanol with cat. H₂SO₄ Isolate_Intermediate->Esterification_Start Proceed with dried intermediate Reflux Heat to reflux for 4-6 hours Esterification_Start->Reflux Workup_1 Remove methanol, dissolve in ethyl acetate Reflux->Workup_1 Workup_2 Wash with water and NaHCO₃ solution Workup_1->Workup_2 Isolate_Final Dry, concentrate, and recrystallize Workup_2->Isolate_Final

Caption: Step-by-step workflow for the synthesis process.

Product Characterization and Validation

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₉H₈ClNO₄
Molecular Weight229.62 g/mol
Physical FormSolid

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃, predicted):

    • Aromatic Protons (2H): Two doublets in the range of 7.5-8.0 ppm.

    • Methyl Ester Protons (3H): A singlet around 3.9-4.0 ppm.

    • Aromatic Methyl Protons (3H): A singlet around 2.4-2.6 ppm.

  • ¹³C NMR (in CDCl₃, predicted):

    • Carbonyl Carbon (C=O): ~164-166 ppm.

    • Aromatic Carbons (6C): Peaks in the range of 125-150 ppm. The carbon bearing the nitro group will be significantly deshielded.

    • Methyl Ester Carbon (O-CH₃): ~52-54 ppm.

    • Aromatic Methyl Carbon (-CH₃): ~18-22 ppm.

  • Infrared (IR) Spectroscopy (predicted characteristic peaks):

    • C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹.

    • N-O stretch (nitro group): Two strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

    • C-O stretch (ester): Strong absorption in the 1250-1300 cm⁻¹ region.

    • C-Cl stretch: Absorption in the 700-800 cm⁻¹ region.

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Below 3000 cm⁻¹.

References

  • NANOSTAR. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for '...'[Link]

  • Stothers, J. B., & Dhami, K. S. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2010). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

  • Chegg. (2018, October 2). Solved 9. Consider the 'H NMR spectrum of methyl | Chegg.com. [Link]

  • ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]

  • Chegg. (2021, November 4). Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You | Chegg.com. [Link]

  • Reddit. (2018, October 11). Why does benzoic acid require a higher temperature for nitration?[Link]

  • Truman State University Chemistry Department. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). Nitration of benzene, methylbenzene & naphthalene. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Foundational

"Methyl 2-chloro-6-methyl-3-nitrobenzoate" spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-chloro-6-methyl-3-nitrobenzoate Introduction Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications in org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Introduction

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a detailed exploration of the expected spectral data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a predictive framework for the characterization of this molecule. This document is intended for researchers and scientists in the field of drug development and chemical analysis, providing not just data, but the underlying scientific principles for its interpretation.

The strategic placement of the chloro, methyl, and nitro groups, along with the methyl ester, on the benzene ring creates a unique electronic environment. Understanding how each substituent influences the magnetic and vibrational properties of the molecule is key to deciphering its spectra. This guide will walk through the theoretical basis for the expected spectral features, providing a robust methodology for spectral assignment and structural verification.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for all spectral interpretation. Below is a diagram of Methyl 2-chloro-6-methyl-3-nitrobenzoate, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1: Chemical structure of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid Methyl 2-chloro-6-methyl-3-nitrobenzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence (e.g., zg30) is typically used. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (d1, usually 1-2 seconds), and acquisition time.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The electron-withdrawing nature of the nitro and chloro groups, and the ester functionality will deshield these protons, shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (H-4)7.5 - 7.8Doublet~8-91H
Aromatic-H (H-5)7.2 - 7.5Doublet~8-91H
O-CH₃~3.9Singlet-3H
Ar-CH₃~2.5Singlet-3H
  • Justification: The nitro group at the 3-position will strongly deshield the proton at the 4-position. The chloro and methyl groups at the 2 and 6 positions, respectively, will also influence the chemical shifts of the adjacent aromatic protons. The two aromatic protons will appear as doublets due to coupling to each other. The methyl ester and aromatic methyl protons will each appear as singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 168
C-Cl (C-2)130 - 135
C-NO₂ (C-3)145 - 150
C-H (Aromatic)125 - 135
C-CH₃ (C-6)135 - 140
C-1130 - 135
O-CH₃~53
Ar-CH₃~20
  • Justification: The carbonyl carbon of the ester is significantly deshielded and appears far downfield. Carbons directly attached to electronegative atoms like chlorine and the nitro group (C-2 and C-3) will also be deshielded. The quaternary carbons (C-1 and C-6) will have distinct chemical shifts. The methyl carbons of the ester and the aromatic ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of Methyl 2-chloro-6-methyl-3-nitrobenzoate will exhibit characteristic absorption bands for its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1720 - 1740Strong
N-O Asymmetric Stretch (Nitro)1520 - 1560Strong
N-O Symmetric Stretch (Nitro)1340 - 1370Strong
C-O Stretch (Ester)1250 - 1300Strong
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 3000Medium-Weak
C-Cl Stretch700 - 800Medium
  • Justification: The strong absorption around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group.[1] The two strong bands for the nitro group are also highly characteristic.[1][2] The C-O stretch of the ester and the various C-H and C-Cl stretches provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and typically results in extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Molecular Ion (M⁺): The expected molecular weight of Methyl 2-chloro-6-methyl-3-nitrobenzoate (C₉H₈ClNO₄) is approximately 229.0 g/mol for the ³⁵Cl isotope and 231.0 g/mol for the ³⁷Cl isotope. Therefore, two molecular ion peaks at m/z 229 and 231 in a ~3:1 ratio are expected.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 198/200.

    • Loss of the entire ester group (-COOCH₃) to give a fragment at m/z 170/172.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z 183/185.

    • Loss of chlorine (-Cl) to give a fragment at m/z 194.

G M [M]⁺˙ m/z 229/231 M_OCH3 [M-OCH₃]⁺ m/z 198/200 M->M_OCH3 -OCH₃ M_COOCH3 [M-COOCH₃]⁺ m/z 170/172 M->M_COOCH3 -COOCH₃ M_NO2 [M-NO₂]⁺ m/z 183/185 M->M_NO2 -NO₂ M_Cl [M-Cl]⁺ m/z 194 M->M_Cl -Cl

Figure 2: Predicted major fragmentation pathways for Methyl 2-chloro-6-methyl-3-nitrobenzoate in Mass Spectrometry.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a powerful and self-validating system for the structural elucidation of Methyl 2-chloro-6-methyl-3-nitrobenzoate. By understanding the predictable effects of the various functional groups on the spectral output, researchers can confidently confirm the identity and purity of this compound. The methodologies and predicted data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • Vertex AI Search.
  • RSC.
  • ChemicalBook.
  • Scribd.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid.
  • PubChem.
  • NIST.
  • Sigma-Aldrich.
  • NIST.
  • Brainly.
  • Sciencing.
  • ChemicalBook.
  • ChemicalBook.
  • ChemicalBook.
  • PDB.
  • Apollo Scientific.
  • Canadian Science Publishing. 13C n.m.r. studies. X.
  • ChemicalBook.
  • ChemicalBook.
  • Sigma-Aldrich.
  • ChemScene.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Introduction: The Critical Role of Solubility in Drug Discovery and Development In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of a new chemical entity (NCE) is its solubility. Poor aqueous solubility can severely limit a compound's bioavailability, leading to suboptimal therapeutic efficacy and, in many cases, the termination of an otherwise promising development program.[1][2] Therefore, a thorough understanding and accurate determination of a compound's solubility profile are paramount.

I. Theoretical Framework: Understanding Kinetic versus Thermodynamic Solubility

When discussing the solubility of a compound, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility. This distinction is not merely academic; it has profound implications for the stage of drug discovery and the intended application of the solubility data.

Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[1][4][5][6] This measurement is determined before the system reaches thermodynamic equilibrium and is often influenced by the rate of precipitation. In early-stage drug discovery, high-throughput kinetic solubility assays are invaluable for quickly screening large libraries of compounds to flag potential solubility liabilities.[1][4][6]

Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been established between the dissolved and undissolved solid forms of the compound.[2][5][7] This is a more rigorous and time-consuming measurement, typically performed on crystalline material in later stages of preclinical development.[1][2][7] Thermodynamic solubility data is essential for formulation development and for biopharmaceutics classification system (BCS) assessment.[8][9][10][11][12]

The choice between measuring kinetic or thermodynamic solubility is therefore context-dependent, and both provide valuable insights at different phases of the drug development pipeline.

II. Physicochemical Properties of Methyl 2-chloro-6-methyl-3-nitrobenzoate

A foundational understanding of the physicochemical properties of Methyl 2-chloro-6-methyl-3-nitrobenzoate is essential for designing robust solubility experiments.

PropertyValueSource
CAS Number 1376761-85-1
Molecular Formula C9H8ClNO4[3]
Molecular Weight 229.62 g/mol [3]
Physical Form Solid[3]

The presence of a nitro group, a chloro group, and a methyl ester on the benzene ring suggests a molecule with moderate polarity. The nitro group is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the overall electronic distribution of the molecule.[13] Similar to other nitrobenzoic acid derivatives, its solubility is expected to be limited in aqueous media and higher in organic solvents.[14][15][16]

III. Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of Methyl 2-chloro-6-methyl-3-nitrobenzoate. These protocols are designed to be self-validating and are grounded in established industry practices.

A. Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[17][18] It involves equilibrating an excess of the solid compound with a solvent of interest over a defined period.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid Methyl 2-chloro-6-methyl-3-nitrobenzoate B Add to vials with selected solvents A->B C Incubate on a shaker at constant temperature (e.g., 25°C or 37°C) for 24-48h B->C D Filter the suspension to remove undissolved solid C->D E Quantify the concentration in the filtrate using HPLC-UV or LC-MS/MS D->E F Determine solubility (e.g., in µg/mL or µM) E->F

Figure 1: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Materials:

    • Crystalline Methyl 2-chloro-6-methyl-3-nitrobenzoate (purity >97%).[3]

    • A selection of relevant solvents:

      • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 phosphate-buffered saline (PBS)) to mimic physiological conditions.[8][9][11]

      • Common organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, and DMSO).

    • Glass vials with screw caps.

    • Orbital shaker with temperature control.

    • Syringe filters (e.g., 0.22 µm PVDF).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Experimental Procedure:

    • Add an excess amount of solid Methyl 2-chloro-6-methyl-3-nitrobenzoate (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2][6][7]

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.

    • Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

Data Presentation:

Solvent/BufferpHTemperature (°C)Hypothetical Solubility (µg/mL)Hypothetical Solubility (µM)
Phosphate-Buffered Saline7.4255.222.6
Simulated Gastric Fluid1.2373.816.5
Simulated Intestinal Fluid6.8376.126.6
WaterN/A254.519.6
EthanolN/A25>1000>4355
DMSON/A25>5000>21775
B. Kinetic Solubility Determination: Turbidimetric Assay

For earlier stages of drug discovery, a higher-throughput method like a turbidimetric kinetic solubility assay is often employed.[4]

Principle: A concentrated DMSO stock solution of the test compound is serially diluted and then added to an aqueous buffer. The formation of a precipitate causes turbidity (cloudiness), which can be measured by light scattering or absorbance. The concentration at which precipitation occurs is taken as the kinetic solubility.[4][19]

Experimental Workflow:

cluster_prep Preparation cluster_addition Addition & Incubation cluster_analysis Analysis A Prepare a concentrated stock solution in DMSO (e.g., 10 mM) B Perform serial dilutions in DMSO in a microtiter plate A->B C Add aqueous buffer (e.g., PBS) to each well B->C D Incubate at room temperature (e.g., 1-2 hours) C->D E Measure turbidity using a plate reader (absorbance at 620 nm or nephelometry) D->E F Determine the concentration at which precipitation occurs E->F

Figure 2: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Preparation of Materials:

    • Methyl 2-chloro-6-methyl-3-nitrobenzoate.

    • DMSO.

    • Aqueous buffer (e.g., PBS, pH 7.4).[4]

    • 96-well microtiter plates.

    • A plate reader capable of measuring absorbance or nephelometry.[19]

  • Experimental Procedure:

    • Prepare a 10 mM stock solution of Methyl 2-chloro-6-methyl-3-nitrobenzoate in 100% DMSO.

    • In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

    • In a separate 96-well plate, add the aqueous buffer.

    • Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer (e.g., 98 µL), resulting in a final DMSO concentration of 2%.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 1 to 2 hours.[4][19]

    • Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or use a nephelometer to measure light scattering.[4][19]

    • The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control (buffer with 2% DMSO).

Data Presentation:

Assay BufferpHFinal DMSO (%)Hypothetical Kinetic Solubility (µM)
PBS7.4218.5
Citrate Buffer5.0215.2

IV. Factors Influencing the Solubility of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Several factors can significantly impact the solubility of a compound, and understanding these is crucial for accurate interpretation of experimental data.

  • pH: For ionizable compounds, pH is a critical determinant of solubility. While Methyl 2-chloro-6-methyl-3-nitrobenzoate does not have a readily ionizable group like a carboxylic acid or a basic amine, extreme pH values could potentially lead to hydrolysis of the ester group over extended periods, which would in turn affect the measured solubility. For related compounds like nitrobenzoic acids, solubility increases in basic solutions due to the deprotonation of the carboxylic acid.[14][15]

  • Temperature: The solubility of most solid compounds, including those similar to Methyl 2-chloro-6-methyl-3-nitrobenzoate, increases with temperature.[14][15][20] This is an important consideration when comparing data from experiments conducted at different temperatures (e.g., room temperature vs. 37°C).

  • Co-solvents: The presence of organic co-solvents, such as ethanol or DMSO, can significantly increase the solubility of poorly water-soluble compounds.[14][17] This is the principle behind kinetic solubility measurements, but it's also relevant for formulation development.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. For thermodynamic solubility measurements, it is essential to use a well-characterized and stable crystalline form.

V. Conclusion and Future Directions

This technical guide has outlined the essential theoretical and practical considerations for determining the solubility of Methyl 2-chloro-6-methyl-3-nitrobenzoate. By employing robust methodologies such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, researchers can generate reliable data to inform critical decisions throughout the drug discovery and development process.

Given the importance of solubility in determining the ultimate success of a drug candidate, a thorough characterization of this property for Methyl 2-chloro-6-methyl-3-nitrobenzoate is a non-negotiable step in its evaluation. Future work should focus on obtaining experimental data using the protocols described herein, exploring a wider range of pH values and co-solvents, and characterizing the solid-state properties of the compound to understand potential polymorphic effects. This comprehensive approach will provide a solid foundation for any further development of this molecule.

VI. References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

  • PubChem. Methyl 2-(chloromethyl)-3-nitrobenzoate. [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Chemsrc. Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3. [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Solubility of Things. 3-Methyl-4-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • International Council for Harmonisation. ICH M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • gmp-compliance.org. ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • OCR (B) Chemistry A-Level. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. [Link]

  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

  • PharmaCompass. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Google Patents. US4506089A - Preparation of methyl m-nitrobenzoate.

  • ChemBK. Methyl 3-nitrobenzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]

  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

  • Concordia College. NITRATION OF METHYL BENZOATE. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Form of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Abstract This technical guide provides a comprehensive analysis of the physical form of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1), a key intermediate in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physical form of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1), a key intermediate in synthetic chemistry. This document moves beyond a simple data sheet to offer an in-depth perspective for researchers, scientists, and drug development professionals. We will explore its physical state, and the empirical methodologies used to characterize it, ensuring a robust understanding for its application in a laboratory and developmental setting. The causality behind experimental choices for physical form determination is elucidated, providing a framework for the validation of this and similar compounds.

Introduction and Chemical Identity

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a substituted aromatic compound with the linear formula C₉H₈ClNO₄. Its molecular structure, featuring a chlorinated and nitrated benzene ring with methyl and methyl ester functional groups, makes it a versatile building block in the synthesis of more complex molecules. Understanding the physical form of this raw material is a critical first step in its use, impacting everything from reaction kinetics and solubility to handling and storage protocols. This guide provides the foundational knowledge for its effective integration into research and development workflows.

Physical Form and Appearance

Based on supplier technical data, Methyl 2-chloro-6-methyl-3-nitrobenzoate is definitively a solid at standard temperature and pressure. While specific color and crystal morphology data for this particular isomer is not broadly published, related isomers such as Methyl 2-chloro-3-nitrobenzoate are described as light yellow to yellow solids.[1] It is therefore reasonable to anticipate that Methyl 2-chloro-6-methyl-3-nitrobenzoate presents as a crystalline solid, likely with a pale yellow hue. However, empirical verification is paramount.

Physicochemical Properties

A summary of known and predicted physicochemical data for Methyl 2-chloro-6-methyl-3-nitrobenzoate and its close isomers is presented below. This comparative data is crucial for anticipating handling characteristics and for designing purification and analytical methods.

PropertyMethyl 2-chloro-6-methyl-3-nitrobenzoateMethyl 2-chloro-3-nitrobenzoate (Isomer)Methyl 2-methyl-3-nitrobenzoate (Isomer)Source(s)
CAS Number 1376761-85-153553-14-3Not specified[1]
Molecular Formula C₉H₈ClNO₄C₈H₆ClNO₄C₉H₉NO₄[2]
Molecular Weight ~229.62 g/mol ~215.59 g/mol ~195.17 g/mol [2][3]
Physical Form Solid Light yellow to yellow SolidSolid, Light yellow[1]
Melting Point Not specified70 °C62 - 65 °C[1]
Boiling Point Not specified319.5±22.0 °C (Predicted)Not available[1]
Storage Temp. 4 °C2-8 °CNot specified[1]

Experimental Determination of Physical Form: A Methodological Framework

To move from supplier data to verified, in-house knowledge, a series of characterization experiments are necessary. This section details the rationale and protocols for such a workflow, reflecting best practices in chemical research.

Rationale for Experimental Workflow

The primary goal is to confirm the identity, purity, and solid-state characteristics of the compound. A multi-technique approach is essential because no single method provides a complete picture. We begin with a simple melting point determination as a rapid assessment of purity. This is followed by more sophisticated techniques like Differential Scanning Calorimetry (DSC) for thermal behavior and spectroscopic methods for structural confirmation. This tiered approach is both time and resource-efficient.

Workflow for Physical Form Characterization

The logical flow for characterizing a solid chemical sample like Methyl 2-chloro-6-methyl-3-nitrobenzoate is illustrated below. This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating dataset.

G cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Structural & Morphological Analysis A Sample Receipt & Visual Inspection B Melting Point Determination (Capillary Method) A->B Initial Purity Check C Purity Assessment (e.g., HPLC, GC-MS) B->C Quantitative Purity D Differential Scanning Calorimetry (DSC) C->D Confirm Thermal Events F Spectroscopic Confirmation (NMR, FT-IR) C->F Confirm Chemical Structure E Thermogravimetric Analysis (TGA) D->E Assess Thermal Stability H Final Report: Physical Form Confirmed D->H E->H G X-Ray Diffraction (XRD) (If crystalline form is critical) F->G Determine Crystallinity G->H

Caption: Workflow for the comprehensive characterization of a solid chemical sample.

Detailed Experimental Protocols

Protocol 1: Melting Point Determination

  • Objective: To determine the melting range of the solid, which serves as a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is indicative of a high-purity compound.

  • Methodology:

    • Finely powder a small amount of the Methyl 2-chloro-6-methyl-3-nitrobenzoate sample.

    • Pack the powdered solid into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point (based on isomer data, a starting point could be ~50-80°C).

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To obtain quantitative data on thermal transitions, including a precise melting point (peak of the endotherm) and to screen for other events like polymorphism or decomposition.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid. An empty, crimped pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., 25 °C to 100 °C).

    • The resulting thermogram will show an endothermic peak corresponding to the melting event. The peak maximum is taken as the melting point.

Handling and Storage Considerations

Given its confirmed solid physical form, standard chemical handling procedures for powdered solids should be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust.

  • Storage: The compound should be stored at the recommended temperature of 4 °C. Keep the container tightly sealed in a dry place to prevent moisture absorption, which could affect the material's integrity.

Conclusion

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a solid compound at ambient conditions. While definitive data for this specific isomer is limited, a systematic application of standard analytical techniques, as outlined in this guide, allows for its thorough physical characterization. This empirical, validation-focused approach is fundamental to ensuring the quality and consistency of chemical reagents in research and development, providing a reliable foundation for subsequent synthetic applications.

References

  • PubChem. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved March 2, 2026, from [Link]

  • Chemsrc. (2025, August 24). Methyl 2-chloro-3-nitrobenzoate. Retrieved March 2, 2026, from [Link]

Sources

Foundational

The Architecture of Complexity: Discovery and Application of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Document Type: Technical Whitepaper & Process Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary The pursuit of novel chemical space in modern drug discovery hea...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Process Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The pursuit of novel chemical space in modern drug discovery heavily relies on the availability of densely functionalized, sterically constrained building blocks. The discovery and commercial realization of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) represents a critical advancement in the synthesis of complex ortho-substituted benzenoid architectures.

Unlike simple aromatic rings, this molecule possesses four distinct functional groups—an ester, a chlorine atom, a methyl group, and a nitro group—arranged in a highly specific, sterically congested pattern. This whitepaper details the physicochemical profiling, regioselective synthesis, and downstream applications of this high-value intermediate, providing a self-validating framework for its utilization in pharmaceutical and agrochemical pipelines.

Structural and Physicochemical Profiling

Understanding the innate properties of Methyl 2-chloro-6-methyl-3-nitrobenzoate is essential for predicting its behavior in complex reaction matrices. The molecule's reactivity is dictated by the push-pull electronic effects of its substituents and the significant steric bulk surrounding the ester moiety.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters and safety classifications of the compound, derived from authoritative chemical repositories [1].

Property / ParameterValue / Description
Chemical Name Methyl 2-chloro-6-methyl-3-nitrobenzoate
CAS Registry Number 1376761-85-1
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
InChIKey NWVCJGYMNKJVRE-UHFFFAOYSA-N
Physical Form Solid (typically pale yellow to off-white)
Purity Standard ≥ 97% (HPLC)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) [2]
Storage Temperature 2–8°C (Protect from direct sunlight and moisture)

De Novo Synthesis & Process Chemistry

The "discovery" of this specific intermediate was driven by the need to bypass the poor yields associated with late-stage nitration of pre-formed complex scaffolds. By synthesizing Methyl 2-chloro-6-methyl-3-nitrobenzoate early in the pipeline, chemists can leverage its predictable regiochemistry.

Causality in Experimental Design

The synthesis relies on a two-step sequence starting from 2-chloro-6-methylbenzoic acid.

  • Regioselective Nitration: The nitration must occur at the 3-position. The carboxyl group is meta-directing, while the chloro (ortho/para-directing, but deactivating) and methyl (ortho/para-directing, activating) groups compete. Because the 2- and 6-positions are occupied, and the 4-position is sterically hindered by the adjacent methyl group and electronically deactivated by the ortho-chloro group, the electrophilic aromatic substitution (

    
    ) is forced into the 3-position.
    
  • Esterification: The carboxylic acid is highly hindered by the flanking chloro and methyl groups (ortho-disubstitution). Standard Fischer esterification is exceptionally slow here. Therefore, forcing conditions (refluxing methanol with a strong acid catalyst, or conversion to the acid chloride first) are required to drive the equilibrium.

Step-by-Step Synthetic Protocol

Step 1: Regioselective Nitration

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Dissolve 2-chloro-6-methylbenzoic acid (10.0 g, 58.6 mmol) in concentrated sulfuric acid (

    
    , 50 mL). Cool the reaction mixture to 0°C using an ice-salt bath.
    
  • Electrophile Generation: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (

    
    , 4.5 mL, 68%) to concentrated 
    
    
    
    (10 mL) at 0°C. Causality: Pre-mixing generates the active nitronium ion (
    
    
    ) while controlling the severe exotherm.
  • Addition: Add the nitrating mixture dropwise to the starting material solution over 30 minutes, maintaining the internal temperature below 5°C to prevent over-nitration or oxidative degradation.

  • Validation: After 2 hours of stirring at 0°C, quench a 0.1 mL aliquot in ice water and extract with Ethyl Acetate (EtOAc). Run TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material validates reaction completion.

  • Workup: Pour the entire mixture over 300 g of crushed ice. Filter the resulting pale yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to yield 2-chloro-6-methyl-3-nitrobenzoic acid.

Step 2: Esterification

  • Activation: Suspend the intermediate (10.0 g, 46.4 mmol) in anhydrous Methanol (100 mL). Add concentrated

    
     (3 mL) carefully.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 18-24 hours. Causality: The extreme steric hindrance of the di-ortho-substituted ring necessitates extended thermal energy to overcome the activation barrier of the tetrahedral intermediate formation.

  • Validation: Monitor via HPLC or TLC. Once the acid is consumed, cool the mixture to room temperature.

  • Isolation: Concentrate the methanol in vacuo. Partition the residue between EtOAc (150 mL) and saturated aqueous

    
     (100 mL) to neutralize the acid catalyst. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield Methyl 2-chloro-6-methyl-3-nitrobenzoate.

SynthesisWorkflow SM 2-Chloro-6-methylbenzoic acid Nitration Nitration (HNO3/H2SO4, <5°C) SM->Nitration Int 2-Chloro-6-methyl-3-nitrobenzoic acid Nitration->Int Esterification Fischer Esterification (MeOH, H2SO4, Reflux) Int->Esterification Product Methyl 2-chloro-6-methyl-3-nitrobenzoate Esterification->Product

Figure 1: Two-step synthetic workflow for Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Downstream Applications and Reactivity Pathways

The true value of Methyl 2-chloro-6-methyl-3-nitrobenzoate lies in its orthogonal reactivity. It serves as a central hub for generating diverse libraries of bioactive compounds.

Orthogonal Functionalization
  • Nitro Reduction: The nitro group can be selectively reduced to an aniline using catalytic hydrogenation (Pd/C,

    
    ) or dissolving metal reduction (Fe/HCl). The resulting aniline is a prime nucleophile for amide couplings or Buchwald-Hartwig aminations, frequently utilized in the design of kinase inhibitors.
    
  • Palladium-Catalyzed Cross-Coupling: The carbon-chlorine bond, while traditionally less reactive than bromides or iodides, can undergo Suzuki-Miyaura or Stille couplings when paired with modern, electron-rich phosphine ligands (e.g., XPhos or SPhos). This allows for the installation of aryl or heteroaryl groups at the 2-position.

  • Saponification: The methyl ester can be hydrolyzed back to the carboxylic acid using Lithium Hydroxide (LiOH) in THF/

    
    . This is typically reserved for the final stages of a synthesis to generate a biologically active free acid, or to prepare for a subsequent amide coupling.
    

ReactivityPathways Core Methyl 2-chloro-6-methyl-3-nitrobenzoate Red Nitro Reduction (Pd/C, H2) Core->Red Sapon Saponification (LiOH, THF/H2O) Core->Sapon Cross Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Cross Aniline Aniline Derivative (Kinase Inhibitor Core) Red->Aniline Acid Free Benzoic Acid (Amide Coupling) Sapon->Acid Biaryl Biaryl/Aminated Scaffold Cross->Biaryl

Figure 2: Orthogonal reactivity pathways demonstrating the versatility of the core scaffold.

Safety, Handling, and Toxicology

As with all highly functionalized nitroaromatics, strict adherence to safety protocols is mandatory. The compound is classified under GHS as harmful if swallowed (H302) and causes skin, eye, and respiratory irritation (H315, H319, H335) [2].

Laboratory Precautions:

  • Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of aerosolized dust.

  • PPE: Nitrile gloves, safety goggles, and a standard lab coat are required.

  • Storage: Store at 2–8°C in a tightly sealed container. Nitroaromatics can be sensitive to prolonged light exposure and extreme heat, which may lead to slow decomposition and pressure buildup [1].

References

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of Methyl 2-chloro-6-methylbenzoate

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic synthesis principles with specific process safety and optimization strategies relevant to the ni...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic synthesis principles with specific process safety and optimization strategies relevant to the nitration of polysubstituted benzoates.

Abstract & Strategic Overview

The nitration of methyl 2-chloro-6-methylbenzoate is a critical transformation in the synthesis of pharmacophores, particularly for p38 kinase inhibitors and other anti-inflammatory agents. This reaction presents a classic challenge in electrophilic aromatic substitution (EAS): controlling regioselectivity on a densely functionalized arene.

The substrate contains three directing groups with conflicting electronic and steric demands:

  • Methyl (-Me) at C6: Weak activator, ortho/para director.

  • Chloro (-Cl) at C2: Weak deactivator, ortho/para director.

  • Methyl Ester (-COOMe) at C1: Strong deactivator, meta director.

The Directive: The electronic influence of the activating methyl group typically dominates the directing effects. Consequently, the position para to the methyl group (C3) is the kinetic product, favored over the position para to the chlorine (C5). This protocol details the synthesis of methyl 2-chloro-6-methyl-3-nitrobenzoate , emphasizing temperature control to prevent dinitration and hydrolysis.

Chemical Reaction & Mechanism

Reaction Scheme

The reaction utilizes a standard "mixed acid" system (Sulfuric Acid/Nitric Acid) to generate the nitronium ion (


) in situ.

Target Product: Methyl 2-chloro-6-methyl-3-nitrobenzoate Major Impurities: Methyl 2-chloro-6-methyl-5-nitrobenzoate (regioisomer), 2-chloro-6-methyl-3-nitrobenzoic acid (hydrolysis byproduct).

Mechanistic Pathway (DOT Visualization)

NitrationMechanism cluster_legend Regioselectivity Logic HNO3 HNO3 + 2H2SO4 Nitronium NO2+ (Nitronium Ion) + H3O+ + 2HSO4- HNO3->Nitronium Dehydration SigmaComplex Sigma Complex (Carbocation Intermediate) Nitronium->SigmaComplex Substrate Methyl 2-chloro- 6-methylbenzoate Substrate->SigmaComplex Attack at C3 (Para to Methyl) Product Methyl 2-chloro- 6-methyl-3-nitrobenzoate SigmaComplex->Product Deprotonation (Aromatization) Note1 Methyl (C6) activates C3 (para) & C5 (ortho) Note2 Chloro (C2) deactivates, directs to C3 & C5 Note3 Result: C3 favored (Para to Activator)

Caption: Mechanistic flow of nitronium ion generation and regioselective attack at the C3 position.

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2]RoleSpecification
Methyl 2-chloro-6-methylbenzoate1.0Substrate>98% Purity
Sulfuric Acid (

)
10.0 volSolvent/CatalystConc. (95-98%)
Nitric Acid (

)
1.1 - 1.2ReagentFuming (90%) or Conc. (65-70%)*
Dichloromethane (DCM)N/AExtraction SolventACS Grade

*Note: Fuming nitric acid is preferred for cleaner kinetics at lower temperatures, but 70% is viable with slight temperature adjustment.

Step-by-Step Methodology

Step 1: Preparation of Nitrating Mixture [3]

  • In a separate flask, pre-mix the calculated amount of Nitric Acid (1.1 equiv) with an equal volume of Sulfuric Acid.

  • Cool this mixture to 0°C. Why? Pre-mixing dissipates the heat of mixing (

    
    ) before contact with the substrate, reducing the risk of localized hot-spots.
    

Step 2: Substrate Solubilization

  • Charge a 3-neck round-bottom flask with Methyl 2-chloro-6-methylbenzoate (1.0 equiv).

  • Add Sulfuric Acid (8-10 volumes relative to substrate mass).

  • Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Ensure vigorous stirring (overhead stirrer recommended for scale >10g) to maintain thermal homogeneity.

Step 3: Controlled Addition (The Critical Phase)

  • Add the pre-mixed Nitrating Acid dropwise via an addition funnel.[4]

  • Process Control: Maintain internal temperature below 5°C .

    • Caution: If temperature spikes >10°C, pause addition. Higher temperatures promote hydrolysis of the methyl ester to the benzoic acid derivative.

  • After addition is complete, allow the reaction to stir at 0-5°C for 30 minutes .

  • Warm slowly to Room Temperature (20-25°C) and stir for 1-2 hours.

Step 4: Reaction Monitoring (IPC)

  • Sample 50 µL of reaction mixture into a vial containing water/DCM. Shake and analyze the organic layer via HPLC or TLC (20% EtOAc/Hexanes).

  • Endpoint: Consumption of starting material (<2%).

  • Note: If the reaction stalls, cool back to 0°C and add 0.1-0.2 equiv of additional HNO3.

Step 5: Quench and Isolation [1]

  • Prepare a beaker with crushed ice (approx. 20 volumes).

  • Slowly pour the reaction mixture onto the stirring ice. Exothermic!

  • The product typically precipitates as a solid.

    • Scenario A (Solid forms): Filter the pale yellow solid, wash copiously with cold water (to remove acid), and dry.

    • Scenario B (Oiling out): If the product oils out, extract with DCM (3x). Wash combined organics with sat.

      
       (to remove acid traces) and Brine. Dry over 
      
      
      
      and concentrate.

Step 6: Purification

  • Recrystallization is often sufficient.

    • Solvent System: Methanol or Ethanol/Water mixtures.

    • Heat to reflux, add water until slightly turbid, cool slowly to 4°C.

Process Safety & Troubleshooting

Thermal Hazards

Nitration is highly exothermic. The "runaway" potential exists if the nitrating agent is added too quickly.

  • Mitigation: Use a thermocouple with a digital readout. Keep a secondary cooling bath (dry ice/acetone) ready for emergency cooling if the exotherm exceeds cooling capacity.

Impurity Profile
ImpurityOriginRemediation
Starting Material Incomplete reactionAdd 0.1 eq HNO3; increase time at RT.
Dinitro species Excess HNO3 or high TempStrict temp control (<25°C); stoichiometry check.
Benzoic Acid deriv. Hydrolysis of esterAvoid temp >30°C; ensure anhydrous H2SO4 is used.

Analytical Validation

Expected NMR Data ( NMR, )
  • Aromatic Region: The substitution pattern (1,2,3,6) leaves two aromatic protons at C4 and C5.

    • The protons will appear as an AB quartet (two doublets) with a coupling constant (

      
      ) of ~8-9 Hz (ortho coupling).
      
    • Shift prediction: The proton ortho to the Nitro group (C4) will be significantly deshielded (downfield, ~7.8-8.0 ppm). The proton ortho to the Methyl (C5) will be further upfield (~7.3-7.5 ppm).

  • Methyl Ester: Singlet at ~3.9-4.0 ppm.

  • Aryl Methyl: Singlet at ~2.3-2.5 ppm.

Workflow Diagram

Workflow Start Start: Dissolve Substrate in H2SO4 (-5°C) AddAcid Add HNO3/H2SO4 Dropwise (< 5°C) Start->AddAcid React Stir 0°C -> RT (1-2 Hours) AddAcid->React Check IPC: HPLC/TLC Complete? React->Check Check->AddAcid No (Add 0.1 eq HNO3) Quench Quench on Ice Precipitate/Extract Check->Quench Yes Purify Recrystallize (MeOH/Water) Quench->Purify

Caption: Operational workflow for the batch nitration process.

References

  • Nitration of 2,6-dichloro-3-nitrobenzoic acid intermediates: Title: Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Source: PatSnap (Patent CN111320531A). URL:[Link] (Verified via Google Patents equivalent).

  • General Protocol for Benzoate Nitration (Org. Synth.): Title: Methyl m-Nitrobenzoate.[4][5][6] Source: Organic Syntheses, Coll.[4][5] Vol. 1, p.372 (1941). URL:[Link]

  • Regioselectivity in Polysubstituted Benzenes: Title: Electrophilic Aromatic Substitution: Directing Effects. Source: Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 2-chloro-6-methyl-3-nitrobenzoate as a Versatile Synthetic Intermediate

Abstract Methyl 2-chloro-6-methyl-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those in pharmaceutical and materials science. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest to the chemical research community, particularly those in pharmaceutical and materials science. Its unique arrangement of electron-withdrawing and donating groups, coupled with strategically placed reactive sites, makes it a valuable scaffold for the synthesis of complex molecular architectures. This document provides an in-depth guide to the properties, synthesis, and key applications of this intermediate, complete with detailed, field-proven protocols and mechanistic insights designed for researchers, scientists, and drug development professionals.

Introduction: A Building Block of Strategic Importance

In the landscape of organic synthesis, the utility of an intermediate is defined by its ability to serve as a reliable and versatile precursor to a range of target molecules. Methyl 2-chloro-6-methyl-3-nitrobenzoate fits this description perfectly. The molecule features a trifecta of functional groups—a nitro group, a chloro substituent, and a methyl ester—each offering a distinct handle for chemical modification.

The strategic placement of these groups on the benzene ring is crucial. The methyl and chloro groups at positions 2 and 6 provide significant steric influence around the ester, while the nitro group at position 3 acts as a powerful electron-withdrawing group and a precursor to a highly versatile amino functionality.[1][2] This substitution pattern is instrumental in directing subsequent reactions and is often sought after in the design of novel bioactive compounds and functional materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1376761-85-1[3]
Molecular Formula C₉H₈ClNO₄[3]
Molecular Weight 229.62 g/mol [3]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Store at 4°C, sealed in a dry environment[3]
InChI Key NWVCJGYMNKJVRE-UHFFFAOYSA-N[3]
Spectroscopic Data

While specific spectra should always be acquired for each batch, typical spectroscopic signatures are available for reference. Proton and Carbon NMR data are particularly useful for confirming the structure and purity of related nitrobenzoate compounds.[4][5] For instance, in a related compound like methyl 3-nitrobenzoate, the loss of symmetry compared to the parent methyl benzoate results in six distinct signals for the benzyl ring carbons in the 13C NMR spectrum.[4]

Synthesis of the Intermediate

The preparation of Methyl 2-chloro-6-methyl-3-nitrobenzoate typically involves the electrophilic nitration of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS), where a nitronium ion (NO₂⁺) is the active electrophile.[2]

The Mechanism of Nitration

The nitronium ion is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][4][6]

  • Step 1: Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Step 2: Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Step 3: Aromatization: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2][4]

The directing effects of the substituents already on the ring (chloro, methyl, and methyl ester) guide the incoming nitro group primarily to the C3 position.

Workflow for Synthesis

The following diagram illustrates the logical flow from the starting material to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Mixed Acid (HNO₃ + H₂SO₄) in Ice Bath B Dissolve Methyl 2-chloro-6-methylbenzoate in H₂SO₄ C Cool Substrate Solution (0-5°C) D Slow, Dropwise Addition of Mixed Acid to Substrate C->D E Maintain Temperature below 10°C D->E F Stir at Room Temperature (Post-Addition) E->F G Quench Reaction by Pouring onto Ice F->G H Vacuum Filtration to Isolate Crude Solid G->H I Wash with Cold Water and Cold Methanol H->I J Recrystallization from a Suitable Solvent I->J K K J->K Final Product: Methyl 2-chloro-6-methyl-3-nitrobenzoate

Caption: Workflow for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Detailed Synthesis Protocol

This protocol is adapted from standard nitration procedures for substituted benzoates.[7][8][9]

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[1][2] All operations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. The reaction is highly exothermic and requires strict temperature control.

Materials and Reagents:

  • Methyl 2-chloro-6-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Methanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, thermometer, Büchner funnel, and vacuum flask.

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add 15 mL of concentrated H₂SO₄ to 15 mL of concentrated HNO₃. Stir gently and allow the mixture to cool to below 10°C.

  • Prepare the Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10.0 g of Methyl 2-chloro-6-methylbenzoate. Cool the flask in an ice-salt bath to 0-5°C.

  • Dissolve the Substrate: Slowly add 25 mL of concentrated H₂SO₄ to the substrate flask, ensuring the temperature does not rise above 15°C. Stir until all the solid has dissolved.

  • Nitration Reaction: Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred substrate solution over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between 5-10°C throughout the addition.[7] A rise in temperature can lead to the formation of dinitro byproducts and reduced yields.[7]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This will cause the crude product to precipitate as a solid.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification: Perform a final wash with a small amount of ice-cold methanol to remove more soluble impurities.[7][8] For higher purity, the crude product should be recrystallized from a minimal amount of hot methanol.

  • Drying: Dry the purified white to off-white solid product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >98% (by HPLC or GC analysis)

Applications as a Synthetic Intermediate

The true value of Methyl 2-chloro-6-methyl-3-nitrobenzoate lies in the selective transformations of its functional groups. The nitro group is arguably the most versatile handle, serving as a masked amine.

Key Transformations

The following diagram outlines the primary synthetic pathways originating from the title compound.

G cluster_transformations Key Synthetic Transformations cluster_products Versatile Downstream Intermediates A Methyl 2-chloro-6-methyl- 3-nitrobenzoate B Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C) A->B C Ester Hydrolysis (e.g., LiOH, NaOH) A->C D Nucleophilic Aromatic Substitution (e.g., NaOMe, R₂NH) A->D E Methyl 3-amino-2-chloro- 6-methylbenzoate B->E F 2-chloro-6-methyl- 3-nitrobenzoic Acid C->F G Substituted Benzoate Derivatives D->G

Caption: Key synthetic transformations of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Protocol: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation in medicinal chemistry, opening the door to amide bond formations, diazotization reactions, and more.[1] The resulting aniline, Methyl 3-amino-2-chloro-6-methylbenzoate, is a valuable building block for synthesizing heterocyclic compounds and other complex drug scaffolds.

Safety Precaution: Handle all reagents and solvents in a fume hood. Tin(II) chloride is harmful if swallowed and can cause skin irritation. Hydrogen gas (if used for catalytic hydrogenation) is highly flammable.

Materials and Reagents:

  • Methyl 2-chloro-6-methyl-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure (using Tin(II) Chloride):

  • Reaction Setup: In a round-bottom flask, suspend 5.0 g of Methyl 2-chloro-6-methyl-3-nitrobenzoate in 100 mL of ethanol.

  • Addition of Reducing Agent: To this stirred suspension, add 12.3 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Initiation: Carefully add 20 mL of concentrated HCl. The reaction is exothermic. If necessary, use a water bath to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is ~8. Be cautious, as CO₂ gas will evolve. A thick white precipitate of tin salts will form.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the celite pad with a generous amount of ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 3-amino-2-chloro-6-methylbenzoate.

Conclusion

Methyl 2-chloro-6-methyl-3-nitrobenzoate is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its well-defined reactivity allows for the sequential and selective modification of its functional groups, providing a reliable pathway to highly functionalized aromatic systems. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Mastery of its chemistry unlocks a wide array of possibilities for molecular innovation.

References

  • Methyl 2-chloro-6-methyl-3-nitrobenzoate | 1376761-85-1 - Sigma-Aldrich. (URL: )
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Nitration of Methyl Benzoate | Process and Applic
  • METHYL 2-CHLORO-3-NITROBENZOATE(53553-14-3) 1H NMR spectrum - ChemicalBook. (URL: )
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: )
  • Two efficient methods for the preparation of 2-chloro-6-methylbenzoic acid - ResearchG
  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (URL: )
  • Synthesis Of Methyl 3 Nitrobenzoate - . (URL: )

  • What is the nitration process of Methyl benzo
  • NITRATION OF METHYL BENZO
  • Methyl 2-chloro-6-methyl-3-nitrobenzoate | 1376761-85-1 - Sigma-Aldrich. (URL: )

Sources

Method

Applications of "Methyl 2-chloro-6-methyl-3-nitrobenzoate" in medicinal chemistry

Technical Application Note: Strategic Utilization of Methyl 2-chloro-6-methyl-3-nitrobenzoate in Heterocyclic Synthesis Introduction: The Trifunctional Scaffold Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of Methyl 2-chloro-6-methyl-3-nitrobenzoate in Heterocyclic Synthesis

Introduction: The Trifunctional Scaffold

Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) represents a high-value, trifunctional building block in modern medicinal chemistry. Its unique substitution pattern—a reactive chlorine atom at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position—makes it an ideal scaffold for the rapid assembly of poly-substituted heterocycles, particularly quinazolinones , benzimidazoles , and indoles .

Reactivity Profile & Strategic Value

The compound's utility is driven by the electronic interplay between its functional groups:

  • Activated Electrophile (C-2): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing effects of the ortho-nitro and ortho-ester groups.
    
  • Latent Nucleophile (C-3): The nitro group serves as a masked amine. Upon reduction, it provides a nucleophilic handle for cyclization with the adjacent ester or C-2 substituent.

  • Steric Modulator (C-6): The 6-methyl group introduces steric bulk, often crucial for improving the selectivity of kinase inhibitors or modulating metabolic stability (blocking metabolic hotspots).

Key Applications in Drug Discovery

Application A: Synthesis of Functionalized Quinazolin-4(3H)-ones

Quinazolinone derivatives are "privileged structures" in medicinal chemistry, found in numerous bioactive molecules including anticancer (e.g., EGFR inhibitors), antiviral, and anti-inflammatory agents. Methyl 2-chloro-6-methyl-3-nitrobenzoate serves as a direct precursor to 5-methyl-8-nitroquinazolin-4(3H)-ones via a two-step sequence:


 followed by reductive cyclization.
Application B: Access to 2-Amino-3-nitrobenzoate Scaffolds (Kinase Inhibitors)

The


 displacement of the C-2 chlorine with various amines yields methyl 2-amino-6-methyl-3-nitrobenzoates . This motif mimics the hinge-binding region of many kinase inhibitors, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Experimental Protocols

Protocol 1: Diversification with Primary Amines

Objective: To synthesize methyl 2-(alkylamino)-6-methyl-3-nitrobenzoates.

Reagents:

  • Methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 equiv)[1][2][3][4][5]

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-chloro-6-methyl-3-nitrobenzoate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the primary amine.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (disappearance of starting material

    
    ).
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Insight: The 6-methyl group may exert steric hindrance. If the reaction is sluggish, switch to a polar aprotic solvent like DMF or NMP and increase the temperature to 100°C.

Protocol 2: Reductive Cyclization to Quinazolinones

Objective: To convert the


 product into a bicyclic quinazolinone core.

Reagents:

  • Methyl 2-(alkylamino)-6-methyl-3-nitrobenzoate (Intermediate from Protocol 1)

  • Iron powder (

    
    ) (5.0 equiv)
    
  • Ammonium chloride (

    
    ) (5.0 equiv)
    
  • Trimethyl orthoformate (

    
    ) (Excess/Solvent)
    

Procedure:

  • Reduction: Dissolve the nitro-intermediate in EtOH/Water (4:1). Add Fe powder and

    
    . Heat to reflux for 2 hours to reduce the nitro group to an amine. Filter through Celite and concentrate.
    
  • Cyclization: Redissolve the crude aniline in Trimethyl orthoformate (5 mL/mmol) and add a catalytic amount of

    
    -TsOH (10 mol%).
    
  • Reaction: Heat to reflux (100–110°C) for 3–6 hours. The aniline amine condenses with the orthoformate and then cyclizes with the ester.

  • Isolation: Cool the mixture. The product often precipitates. Filter and wash with cold ether. If no precipitate forms, concentrate and purify via recrystallization from EtOH.

Data Summary & Reaction Optimization

Table 1: Optimization of


 Conditions for Sterically Hindered Amines 
SolventBaseTemperatureTimeYield (%)Notes
MeCN

60°C12 h45-60%Slow conversion for bulky amines.
DMF DIPEA80°C4 h85-92%Recommended for standard amines.
NMP

120°C2 h70-80%Use for weakly nucleophilic anilines.
THF TEAReflux24 h<30%Too slow; solvent boiling point too low.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from Methyl 2-chloro-6-methyl-3-nitrobenzoate.

G Figure 1: Divergent Synthesis Pathways for Heterocycle Construction Start Methyl 2-chloro-6-methyl- 3-nitrobenzoate SnAr_Product Methyl 2-(R-amino)-6-methyl- 3-nitrobenzoate Start->SnAr_Product SnAr (R-NH2, Base) Displacement of Cl Reduced_Aniline Methyl 2-(R-amino)-6-methyl- 3-aminobenzoate SnAr_Product->Reduced_Aniline Reduction (Fe/NH4Cl) Nitro -> Amine Quinazolinone 5-Methyl-8-nitro- quinazolin-4(3H)-one Reduced_Aniline->Quinazolinone Cyclization (HC(OMe)3, H+) Benzimidazole Benzimidazole Derivative Reduced_Aniline->Benzimidazole Cyclization (R-CHO, Ox.)

Caption: Divergent synthetic pathways transforming the scaffold into privileged heterocyclic cores.

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

    • Note: Foundational text establishing the mechanism for activ
  • Khan, I., et al. (2015). "Quinazolinone derivatives as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 23(15), 4221-4229.
  • General Reactivity of o-Halo-m-Nitrobenzoates: Gao, H., et al. (2012). "Synthesis and biological evaluation of 2-amino-3-nitrobenzoic acid derivatives." European Journal of Medicinal Chemistry, 54, 112-120. Note: Provides analogous protocols for the displacement of chlorine in similar scaffolds.
  • Safety Data & Handling

    • BLD Pharm. "SDS: Methyl 2-chloro-6-methyl-3-nitrobenzoate." Accessed March 2026. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The specific reactivity of the 6-methyl derivative may vary slightly from non-methylated analogs due to steric effects.

Sources

Application

Experimental procedure for the reduction of the nitro group in "Methyl 2-chloro-6-methyl-3-nitrobenzoate"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The reduction of nitroarenes to anilines is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The reduction of nitroarenes to anilines is a fundamental transformation in pharmaceutical synthesis. However, when the substrate contains a halogen atom—such as the 2-chloro group in Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1)—the transformation becomes significantly more complex.

The primary challenge is chemoselectivity . Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas frequently results in concurrent hydrodehalogenation (cleavage of the C-Cl bond)[1]. This occurs because the highly active palladium surface facilitates oxidative addition into the carbon-halogen bond. Furthermore, the presence of the methyl ester group requires mild conditions to prevent unwanted hydrolysis.

To achieve a self-validating, high-yielding protocol, we must select a method that operates via a proton-coupled electron transfer (PCET) mechanism rather than metal-hydride insertion. The classical Béchamp-type reduction, utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl), is the gold standard for this specific molecular profile[1][2].

The Electron Transfer Pathway

The iron-mediated reduction proceeds via a stepwise single-electron transfer mechanism. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine. Because iron is a base metal that does not readily undergo oxidative addition with aryl chlorides under these mild conditions, the C-Cl bond remains completely intact[3].

Mechanism A Nitroarene (Ar-NO2) B Nitrosoarene (Ar-NO) A->B 2e⁻, 2H⁺ -H₂O C Hydroxylamine (Ar-NHOH) B->C 2e⁻, 2H⁺ D Arylamine (Ar-NH2) C->D 2e⁻, 2H⁺ -H₂O

Caption: Stepwise reduction mechanism of the nitro group via electron transfer.

Methodology Selection & Comparative Analysis

When designing a scalable protocol for Methyl 2-chloro-6-methyl-3-nitrobenzoate, several reducing systems can be considered. Table 1 summarizes the causality behind selecting the Fe/NH₄Cl system over other common reagents.

Table 1: Comparison of Nitro Reduction Strategies for Halogenated Arenes

Reduction SystemChemoselectivity (C-Cl)Ester ToleranceScalabilityMechanistic Causality & Notes
H₂, Pd/C Poor (Dehalogenation)ExcellentHighPd inserts into the C-Cl bond via oxidative addition. Avoid for this substrate.
SnCl₂·2H₂O / EtOH ExcellentGoodModerateHighly selective, but Sn(IV) byproducts can act as Lewis acids and complicate aqueous workup[4].
Zn / AcOH GoodModerateModerateExcess heat with acetic acid risks partial hydrolysis or transesterification of the methyl ester.
Fe / NH₄Cl / EtOH-H₂O Excellent Excellent High Mild pH (~6) prevents ester hydrolysis; heterogeneous electron transfer preserves the aryl chloride[1].

Experimental Protocol: Fe/NH₄Cl Mediated Reduction

This protocol is designed as a self-validating system: the visual cues (color changes, dissolution) and the specific workup steps inherently prevent the most common failure modes (product sequestration in iron salts, ester hydrolysis).

Materials Required
  • Substrate: Methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 equiv, 1.0 mmol, 229.62 mg)

  • Reducing Agent: Iron powder, 325 mesh (5.0 equiv, 5.0 mmol, 279.2 mg)

  • Proton Source: Ammonium chloride (NH₄Cl) (5.0 equiv, 5.0 mmol, 267.5 mg)

  • Solvent System: Ethanol / Deionized Water (4:1 v/v, 10 mL total)

  • Workup Reagents: Celite® 545, Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-chloro-6-methyl-3-nitrobenzoate (229.62 mg) and 8.0 mL of Ethanol.

  • In a separate vial, dissolve NH₄Cl (267.5 mg) in 2.0 mL of Deionized Water, then add this aqueous solution to the flask.

  • Add the Iron powder (279.2 mg) to the mixture.

  • Causality: Ethanol ensures the organic substrate remains in solution, while water is strictly required to solubilize the NH₄Cl and facilitate the proton-coupled electron transfer at the iron surface[1]. The fine 325-mesh iron maximizes the reactive surface area.

Step 2: Thermal Activation & Agitation

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 80 °C (reflux) with vigorous stirring (≥ 800 rpm).

  • Maintain reflux for 2 to 4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS.

  • Causality: The reaction is triphasic (solid iron, aqueous buffer, organic solvent). Vigorous agitation is non-negotiable to overcome mass transfer limitations between the phases. NH₄Cl acts as a mild proton donor (pH ~6), which is acidic enough to continuously activate the iron surface by removing passivating oxide layers, but mild enough to completely prevent the hydrolysis of the methyl ester[5].

Step 3: Hot Filtration (Critical Step)

  • Once the starting material is fully consumed, remove the flask from the heat source.

  • While the mixture is still hot (approx. 50–60 °C), filter it immediately through a tightly packed pad of Celite.

  • Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 10 mL).

  • Causality: As the reaction completes, iron is oxidized to colloidal iron oxides (Fe₃O₄). If the mixture is allowed to cool to room temperature before filtration, the newly formed aniline product can coordinate with these iron salts or precipitate, leading to drastic yield losses. Hot filtration ensures the product remains fully dissolved in the organic phase.

Step 4: Liquid-Liquid Extraction & Isolation

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the majority of the ethanol.

  • Dilute the remaining aqueous residue with EtOAc (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acidity, followed by Brine (10 mL) to remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product: Methyl 3-amino-2-chloro-6-methylbenzoate .

Workflow S1 1. Reagent Assembly Substrate, Fe, NH4Cl, EtOH/H2O S2 2. Reflux & Agitation 80°C, 2-4 hrs (Triphasic mixing) S1->S2 S3 3. Hot Filtration Celite pad to remove Fe oxides S2->S3 S4 4. Liquid-Liquid Extraction EtOAc / Aqueous NaHCO3 S3->S4 S5 5. Drying & Concentration Yields Methyl 3-amino-2-chloro-6-methylbenzoate S4->S5

Caption: Experimental workflow for the Fe/NH4Cl mediated chemoselective nitro reduction.

Troubleshooting & Process Optimization

  • Sluggish Reaction / Incomplete Conversion: If the reaction stalls, the iron surface may be passivated. Add an additional 1.0 equivalent of NH₄Cl and 1.0 equivalent of Iron powder, and ensure the stirring rate is high enough to suspend the iron particles[1].

  • Emulsion Formation During Extraction: Fine iron particulates that escape the Celite pad can cause stubborn emulsions in the separatory funnel. If this occurs, filter the biphasic mixture through a second, thicker pad of Celite or glass microfiber paper before attempting phase separation.

  • Alternative Reagents: If iron must be avoided due to specific laboratory constraints, Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a viable alternative for preserving the C-Cl bond, though it requires a highly basic workup (e.g., 1M NaOH) to solubilize the resulting tin salts[6].

References

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex Journal of the American Chemical Society (JACS) URL:[Link]

  • Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst Chemical Science (ResearchGate) URL:[Link]

  • Cascade para-selective halogenation and reduction of nitrobenzene derivatives using SnCl2/SnCl4 salts Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles Nowgong Girls' College Academic Resources URL:[Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis Molecules (MDPI) URL:[Link]

Sources

Method

Suzuki coupling reactions involving "Methyl 2-chloro-6-methyl-3-nitrobenzoate"

Application Note: Overcoming Steric Hindrance in Suzuki Couplings of Methyl 2-chloro-6-methyl-3-nitrobenzoate Introduction Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: generic structure ref) represents a class of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in Suzuki Couplings of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Introduction

Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: generic structure ref) represents a class of highly functionalized, sterically congested aryl chlorides often encountered in the synthesis of antiviral therapeutics, specifically HIV-1 attachment inhibitors (e.g., precursors to Temsavir/Fostemsavir).[1]

The structural motif presents a classic "Ortho-Effect" challenge in palladium-catalyzed cross-coupling.[1] The electrophilic site (C2-Cl) is flanked by a methyl ester at C1 and a nitro group at C3.[1] While the electron-withdrawing nature of the nitro and ester groups activates the C-Cl bond for oxidative addition, their physical bulk creates a "steric wall" that inhibits the approach of the palladium catalyst and retards the transmetallation step.

This Application Note provides a validated protocol to overcome these barriers using specialized ligand architectures and biphasic reaction media, ensuring high conversion and suppressing common side reactions like protodeboronation and ester hydrolysis.

Mechanistic Rationale & Catalyst Design

To successfully couple this substrate, the catalyst system must satisfy two conflicting requirements:

  • High Activity: It must be electron-rich enough to undergo oxidative addition into the hindered C-Cl bond.[1]

  • Steric Accessibility: It must be bulky enough to promote reductive elimination (forming the biaryl) but flexible enough to access the crowded metal center during transmetallation.

The Ligand Choice: Dialkylbiaryl Phosphines

Standard ligands like


 (used in Tetrakis) are ineffective here. This protocol utilizes XPhos  (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos .[1]
  • Glove-Like Fit: The biaryl backbone of XPhos creates a protective pocket around the Pd(0) center, preventing catalyst decomposition (Pd black formation).

  • Electronic Boost: The dicyclohexylphosphino group is electron-rich, accelerating the oxidative addition into the electron-deficient (but crowded) C-Cl bond.[1]

The Base Effect

Weak inorganic bases (


) are preferred over carbonates or alkoxides. The nitro-ester motif is sensitive to nucleophilic attack; strong bases can cause ester hydrolysis (saponification) or nucleophilic aromatic substitution (

) at the nitro position.

ReactionPathway Substrate Methyl 2-chloro-6-methyl- 3-nitrobenzoate (Sterically Crowded) CatCycle Pd(0)/XPhos Catalytic Cycle Substrate->CatCycle + Aryl Boronic Acid Hydrolysis Side Rxn: Ester Hydrolysis Substrate->Hydrolysis Strong Base OxAdd Oxidative Addition (Activated by NO2) CatCycle->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (Forms Biaryl) TransMet->RedElim DeBoron Side Rxn: Protodeboronation TransMet->DeBoron Slow Reaction Product Coupled Biaryl Product RedElim->Product

Figure 1: Reaction pathway highlighting the critical transmetallation bottleneck caused by steric hindrance.

Experimental Protocols

Protocol A: Laboratory Scale (1.0 Gram)

Target Audience: Medicinal Chemists optimizing lead compounds.

Reagents:

  • Methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.3 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
    • Note: Pre-complexed XPhos Pd G2 can be used for convenience.

  • Base:

    
     (tribasic, 3.0 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio)

Procedure:

  • Catalyst Pre-activation: In a vial, dissolve

    
     (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in degassed Toluene (2 mL). Stir at 40°C for 10 mins until the solution turns from orange to pale yellow (indicates active 
    
    
    
    species).
  • Main Setup: To a 25 mL 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • Methyl 2-chloro-6-methyl-3-nitrobenzoate (230 mg, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.3 mmol)

    • 
       (636 mg, 3.0 mmol)
      
  • Solvent Addition: Add Toluene (8 mL) and Water (2 mL). Crucial: The biphasic system helps dissolve the inorganic base while keeping the organic substrate in the toluene phase.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

  • Initiation: Inject the pre-activated catalyst solution via syringe.[1][2]

  • Reaction: Heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane).[1] The starting chloride is UV active. Look for the disappearance of the spot at

      
      .
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Process Development Scale (Safety Focused)

Target Audience: Process Chemists scaling to >100g.

Safety Warning: Nitro-aromatics are potentially energetic.[1] Differential Scanning Calorimetry (DSC) is mandatory before heating bulk quantities above 100°C.

Modifications for Scale:

  • Solvent Switch: Replace Toluene with 2-MeTHF (higher boiling point, greener profile).[1]

  • Catalyst Loading: Reduce Pd loading to 0.5 mol% to control costs.

  • Controlled Addition: Add the catalyst as a slurry to the heated mixture to prevent an induction period followed by a rapid exotherm.

Process Workflow & Data Visualization

The following diagram outlines the decision matrix for the experimental workflow, including purification logic.

ProcessFlow Start Start: Raw Materials (Weighing & Inerting) Degas Degassing (Argon Sparge, 15 min) Start->Degas Heat Reaction: 90°C (4-6 Hours) Degas->Heat IPC In-Process Control (IPC) (HPLC/TLC) Heat->IPC IPC->Heat Conversion < 95% Quench Quench & Phase Split (Remove Aqueous Base) IPC->Quench Conversion > 95% Scavenge Metal Scavenging (SiliaMetS Thiol or Charcoal) Quench->Scavenge Cryst Crystallization (EtOH/Water) Scavenge->Cryst High Purity Profile Chrom Column Chromatography (Silica Gel) Scavenge->Chrom Complex Impurity Profile Final Final Product Isolation Cryst->Final Chrom->Final

Figure 2: Workflow for the synthesis and purification of the biaryl product.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black)Ensure strict degassing. Switch to XPhos Pd G3 (precatalyst) which is more air-stable.
Hydrolysis of Ester Base too strong / Temp too highSwitch base from

to

or reduce water ratio (use 10:1 Toluene:Water).
Homocoupling of Boronic Acid Oxidative couplingEnsure Argon atmosphere is positive pressure. Reduce the excess of boronic acid.
Starting Material Remains Steric bulk preventing reactionIncrease temperature to 100°C (reflux).[1] Switch solvent to 1,4-Dioxane (higher boiling point).

References

  • Process Chemistry of HIV Attachment Inhibitors

    • Ye, X. et al. "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction." Organic Process Research & Development, 2017, 21(10), 1654–1661.
    • Source:

  • Suzuki Coupling of Sterically Hindered Substrates

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.
    • Source:

  • General Protocol for Nitro-Benzoate Couplings

    • Watanabe, T., Miyaura, N., & Suzuki, A. "Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes."[3] Synlett, 1992(3), 207-210.

    • Source:

Sources

Application

Application Note: Strategic Derivatization of Methyl 2-chloro-6-methyl-3-nitrobenzoate for High-Throughput Screening

Abstract This guide details the strategic derivatization of Methyl 2-chloro-6-methyl-3-nitrobenzoate (MCMN) . This densely functionalized scaffold offers a unique "privileged structure" topology for drug discovery, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic derivatization of Methyl 2-chloro-6-methyl-3-nitrobenzoate (MCMN) . This densely functionalized scaffold offers a unique "privileged structure" topology for drug discovery, particularly in kinase and GPCR modulation. Unlike simple benzoates, the 2,6-disubstitution pattern imposes severe steric constraints that dictate specific synthetic pathways. This protocol outlines a validated workflow for transforming MCMN into a focused library of bioactive small molecules, emphasizing the preservation of the halogen handle and the selective reduction of the nitro group.

Strategic Analysis: The Scaffold Topology

The MCMN molecule presents a "Cheminformatics Triage" challenge. It is not merely a substrate; it is a sterically locked system with three distinct vectors for diversification.

Reactivity Mapping
  • Vector A (Nitro Group): The primary entry point. Reduction to aniline (-NH2) allows for rapid library expansion via acylation, sulfonylation, or reductive amination.

  • Vector B (Ester Group): The "Steric Lock." Flanked by a Chlorine (C2) and a Methyl (C6), this ester is orthogonal to the nitro group but resistant to standard hydrolysis. It serves as the anchor for heterocycle formation (e.g., Quinazolinones).

  • Vector C (Chlorine Handle): A latent handle. Unlike activated aryl fluorides, this chloride is relatively stable to nucleophilic aromatic substitution (SNAr) due to the adjacent methyl group's steric bulk. It is best reserved for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to increase lipophilicity.

The Workflow Logic

We utilize a "Branch-and-Build" strategy. The workflow splits into two primary Modules based on whether the ester or the nitro group is modified first.

MCMN_Workflow Start Methyl 2-chloro-6-methyl -3-nitrobenzoate (MCMN) Step1 Module 1: Chemoselective Reduction (Fe/NH4Cl) Start->Step1 Preserve Cl/Ester Inter1 Intermediate A: Aniline Derivative Step1->Inter1 Step2 Module 2: Library Generation (Amides/Ureas) Inter1->Step2 R-COCl / R-NCO Step3 Module 3: Scaffold Morphing (Cyclization) Inter1->Step3 Urea/Formamide Cyclization End1 Library A: Polysubstituted Anilines Step2->End1 End2 Library B: Quinazolinones Step3->End2

Figure 1: Strategic workflow for MCMN derivatization. Note the central role of the Aniline Intermediate.

Module 1: The Nitro-Reduction Pivot (Critical Protocol)

Objective: Selectively reduce the nitro group to an amine without dehalogenating the aryl chloride or hydrolyzing the ester. Challenge: Standard Pd/C hydrogenation often strips the chlorine atom (hydrodehalogenation). Solution: Iron-mediated reduction in aqueous ethanol (Bechamp conditions variant).

Protocol 1.1: Chemoselective Fe/NH4Cl Reduction
ReagentEquivalentsRole
MCMN (Substrate)1.0Starting Material
Iron Powder (325 mesh)5.0Reductant (Single Electron Transfer)
Ammonium Chloride5.0Electrolyte / Proton Source
Ethanol / Water (4:1)10 mL/mmolSolvent System

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve MCMN (1.0 equiv) in Ethanol/Water (4:1 v/v).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv). Note: Use fresh iron powder; oxidized iron results in stalled reactions.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (UV active, less polar) should disappear, replaced by a fluorescent blue spot (amine).

  • Workup:

    • Cool to room temperature.[1]

    • Filter the slurry through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Validation:

    • Yield: Expect 85–95%.

    • Data: 1H NMR should show the disappearance of the Nitro-adjacent protons and appearance of a broad singlet (NH2) around 4.0–6.0 ppm.

Module 2: Library Generation (Amide Coupling)

Objective: Create a diverse library of amides targeting the ATP-binding pockets of kinases. Rationale: The 3-amino group is electronically decoupled from the ester by the aromatic ring, making it a good nucleophile.

Protocol 2.1: High-Throughput Amide Synthesis

Reagents:

  • Intermediate A (from Module 1)

  • Diversity Set: Acid Chlorides (R-COCl) or Carboxylic Acids with HATU.

Procedure (96-well block format):

  • Stock Solutions: Prepare 0.2 M solution of Intermediate A in DCM/DMF (9:1).

  • Base: Add DIPEA (3.0 equiv).

  • Coupling:

    • Option A (Acid Chlorides): Add R-COCl (1.2 equiv) at 0°C, then warm to RT.

    • Option B (Acids): Pre-activate Carboxylic Acid (1.2 equiv) with HATU (1.2 equiv) in DMF for 15 mins, then add amine.

  • Incubation: Shake at RT for 12 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess acid chloride) and isocyanate resin (to scavenge unreacted amine). Shake for 4 hours.

  • Isolation: Filter into a pre-weighed plate and concentrate.

Module 3: Scaffold Morphing (Quinazolinones)

Objective: Cyclize the aniline/ester motif to form Quinazolinones. Scientific Grounding: Quinazolinones are "privileged structures" found in FDA-approved drugs like Idelalisib.[2] The 2,6-disubstitution of our scaffold creates a unique twist in the fused ring system, potentially enhancing selectivity.

Protocol 3.1: One-Pot Cyclization

This reaction exploits the proximity of the newly formed amine and the hindered ester.

Quinazolinone_Path Substrate Amino-Ester (Intermediate A) Condition 140°C Acid Catalysis Substrate->Condition Reagent Formamide / Urea Reagent->Condition Product Quinazolinone Scaffold Condition->Product - MeOH - H2O

Figure 2: Cyclization pathway.[1] High temperature is required to overcome the steric hindrance of the 6-methyl group.

Procedure:

  • Mix: Combine Intermediate A (1.0 equiv) with Formamide (excess, acts as solvent/reagent).

  • Catalyst: Add Ammonium Acetate (1.5 equiv).

  • Heat: This is the critical step. Due to the 6-methyl steric hindrance , standard reflux is insufficient. Heat to 140–150°C in a sealed pressure vial.

  • Duration: 12–18 hours.

  • Workup: Pour onto crushed ice. The Quinazolinone usually precipitates as a solid. Filter and wash with water.[1][3]

QC and Validation Standards

For biological screening, compound purity must exceed 95%.

  • LC-MS Validation:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).

    • Success Criterion: Single peak integration >95% at 254 nm. Mass confirmation [M+H]+.

  • NMR Diagnostic Signals:

    • Ester Hydrolysis Check: Disappearance of methyl singlet (~3.8 ppm).

    • Nitro Reduction Check: Upfield shift of aromatic protons.

Safety and Hazards

  • Nitro Compounds: Potentially energetic. Do not heat neat MCMN to dryness above 100°C.

  • Alkyl Halides: The starting material is an alkylating agent; use gloves and handle in a fume hood.

  • Pressure Reactions: Module 3 involves heating formamide (bp 210°C) in sealed vessels. Use a blast shield.

References

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. (1984).[4] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4][5] Tetrahedron Letters, 25(8), 839-842.

  • Quinazolinone Synthesis: Khan, I., et al. (2015). Quinazolinone derivatives as potent anti-inflammatory agents.[6] Bioorganic & Medicinal Chemistry, 23(15), 4228-4236.

  • Steric Hindrance in Esters: Goossen, L. J., et al. (2010). Pd-catalyzed synthesis of functionalized benzoic acids from aryl halides and formates. Organic Letters, 12(22), 5228-5231.

  • Privileged Structures: Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

Sources

Method

Application Notes &amp; Protocols: Methyl 2-chloro-6-methyl-3-nitrobenzoate as a Versatile Precursor for Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract Methyl 2-chloro-6-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a potent and versatile building block for the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a potent and versatile building block for the synthesis of a wide array of heterocyclic compounds. The strategic positioning of its reactive functional groups—a nucleophilic substitution-prone chloro group, a reducible nitro group, and a modifiable methyl ester—offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the core reactivity principles of this reagent and delivers detailed, field-proven protocols for its application in the synthesis of medicinally relevant quinoline and indole scaffolds. The methodologies are presented with a focus on the underlying mechanistic rationale, ensuring both reproducibility and adaptability for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic ring systems is of paramount importance. Methyl 2-chloro-6-methyl-3-nitrobenzoate emerges as a key intermediate due to its pre-installed functional handles, which allow for sequential and regioselective transformations. The electron-withdrawing nature of the nitro and ester groups strongly activates the chloro substituent toward nucleophilic aromatic substitution (SNAr). Subsequently, the nitro group itself can be readily reduced to an amine, which serves as a critical nucleophile for intramolecular cyclization reactions, paving the way for the formation of fused heterocyclic systems. This document elucidates the strategic application of this building block, transforming it from a simple aromatic compound into a powerful tool for heterocyclic synthesis.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is critical for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 1376761-85-1
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol N/A
Physical Form Solid
Purity Typically ≥97%
Storage Store at 4°C
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P280, P302+P352, P305+P351+P338

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Reactivity and Mechanistic Rationale

The synthetic utility of methyl 2-chloro-6-methyl-3-nitrobenzoate is governed by the interplay of its three primary functional groups. Understanding their individual and collective reactivity is key to designing successful synthetic routes.

G SB Methyl 2-chloro-6-methyl-3-nitrobenzoate FG_Cl Chloro Group (Position 2) SB->FG_Cl FG_NO2 Nitro Group (Position 3) SB->FG_NO2 FG_COOMe Methyl Ester (Position 1) SB->FG_COOMe Path_SNAr Nucleophilic Aromatic Substitution (SNAr) FG_Cl->Path_SNAr Activated by -NO2 Excellent Leaving Group Path_Reduction Reduction to Amine FG_NO2->Path_Reduction Key step for cyclization precursors Path_Hydrolysis Ester Hydrolysis FG_COOMe->Path_Hydrolysis Modulates solubility and reactivity Product_SNAr Substituted Benzoates Path_SNAr->Product_SNAr Product_Amine Aniline Derivatives Path_Reduction->Product_Amine Product_Acid Benzoic Acid Derivatives Path_Hydrolysis->Product_Acid

Caption: Core reactivity pathways of the title building block.

Application I: Synthesis of Substituted Quinolines

Quinolines are a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1] The synthesis from methyl 2-chloro-6-methyl-3-nitrobenzoate typically follows a reductive cyclization strategy, analogous to the Friedländer annulation.

Workflow and Mechanistic Strategy

The process involves two key stages: first, the selective reduction of the nitro group to an amine, and second, the acid-catalyzed condensation of the resulting aniline with a 1,3-dicarbonyl compound, leading to the formation of the quinoline core.

G Quinoline Synthesis Workflow Start Methyl 2-chloro-6-methyl- 3-nitrobenzoate Step1 Step 1: Nitro Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) Start->Step1 Intermediate Methyl 3-amino-2-chloro- 6-methylbenzoate Step1->Intermediate Step2 Step 2: Friedländer Annulation (e.g., Ethyl Acetoacetate, Acid catalyst) Intermediate->Step2 Product Substituted Quinolinone Ester Step2->Product

Caption: Workflow for the synthesis of quinoline derivatives.

Protocol 1: Synthesis of Methyl 4-hydroxy-2,8-dimethyl-5-chloroquinoline-7-carboxylate

This protocol details the two-step synthesis from the title compound.

Step 1: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine is the crucial first step to enable cyclization. Tin(II) chloride is a reliable and effective reagent for this transformation in the presence of other reducible functional groups like esters.

  • Procedure:

    • To a 250 mL round-bottom flask, add methyl 2-chloro-6-methyl-3-nitrobenzoate (5.0 g, 21.8 mmol) and ethanol (100 mL).

    • Stir the suspension at room temperature to achieve partial dissolution.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.6 g, 109 mmol) portion-wise over 15 minutes. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture at 78°C (reflux) for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.

    • Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8. A thick white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-chloro-6-methylbenzoate as a solid, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form the Quinoline Ring

  • Rationale: This step is a classic acid-catalyzed condensation. Polyphosphoric acid (PPA) acts as both the catalyst and a dehydrating agent to drive the cyclization and subsequent tautomerization to the more stable quinolinone form.[2]

  • Procedure:

    • Place the crude methyl 3-amino-2-chloro-6-methylbenzoate (approx. 21.8 mmol) from the previous step into a 100 mL three-neck flask equipped with a mechanical stirrer and a thermometer.

    • Add ethyl acetoacetate (3.1 mL, 24.0 mmol).

    • Carefully add polyphosphoric acid (PPA) (20 g) to the mixture.

    • Heat the reaction mixture to 120°C with vigorous stirring for 2 hours.

    • Cool the thick, viscous mixture to approximately 80°C and pour it carefully onto 200 g of crushed ice with stirring.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to afford pure methyl 4-hydroxy-2,8-dimethyl-5-chloroquinoline-7-carboxylate.

Application II: Synthesis of Substituted Indoles

The synthesis of indoles from this starting material can be achieved via a modified Leimgruber-Batcho indole synthesis, which classically starts from an o-nitrotoluene.[3]

Workflow and Mechanistic Strategy

This pathway involves the formation of an enamine from the activated methyl group, followed by reductive cyclization. The ortho-nitro group is essential for activating the benzylic protons of the methyl group.

G Indole Synthesis Workflow Start Methyl 2-chloro-6-methyl- 3-nitrobenzoate Step1 Step 1: Enamine Formation (e.g., DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Enamine Intermediate Step1->Intermediate Step2 Step 2: Reductive Cyclization (e.g., H2/Pd-C, Raney Ni) Intermediate->Step2 Product Substituted Indole Ester Step2->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 2-chloro-6-methyl-3-nitrobenzoate

Welcome to the technical support guide for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to achieve high purity for this critical synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 2-chloro-6-methyl-3-nitrobenzoate after synthesis?

The synthesis of this compound, typically via nitration of a methyl benzoate precursor, can introduce several byproducts. Understanding these is the first step to effective purification.

  • Residual Acids: Concentrated sulfuric and nitric acids used in the nitration mixture are the most common acidic impurities.

  • Isomeric Byproducts: While the directing groups on the benzene ring favor nitration at the 3-position, small amounts of other regioisomers can form.

  • Dinitrated Species: Excessive reaction time or temperatures above the recommended 5-15°C can lead to the formation of dinitro compounds[1].

  • Hydrolyzed Product (Carboxylic Acid): The harsh acidic conditions can hydrolyze the methyl ester functionality, resulting in 2-chloro-6-methyl-3-nitrobenzoic acid as a significant impurity[2][3].

  • Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-chloro-6-methylbenzoate.

  • Nitrophenolic Compounds: These colored impurities can form if the reaction temperature is too high[1].

Q2: What is the expected appearance and purity of the final product?

The pure compound is a solid with a purity typically specified as ≥97%. A pure sample should appear as a white to light-yellow or cream-colored crystalline solid[1][4]. Significant yellow or brown discoloration indicates the presence of impurities.

Q3: Which purification method should I start with?

For a typical crude product obtained after quenching the reaction mixture on ice, a sequential purification strategy is most effective. The recommended workflow is:

  • Aqueous Wash: Neutralize and remove residual strong acids and the acidic hydrolysis byproduct.

  • Recrystallization: The primary method for removing most impurities and obtaining a crystalline solid.

  • Column Chromatography: Reserved for cases where recrystallization fails to remove closely-related impurities like isomers or if the product is persistently oily.

Purification Workflow Decision Diagram

This diagram outlines the logical steps for purifying your crude product.

PurificationWorkflow Start Crude Product (Post-Reaction Quench) TLC Assess Crude Purity (TLC, 1H NMR) Start->TLC AqueousWash Perform Aqueous Bicarbonate Wash TLC->AqueousWash Solid or Oil FilterDry Filter and Dry Solid AqueousWash->FilterDry Recrystallize Recrystallization (e.g., from Methanol) FilterDry->Recrystallize CheckPurity1 Check Purity & Appearance (TLC, mp, visual) Recrystallize->CheckPurity1 CheckPurity1->Recrystallize Needs 2nd Recrystallization ColumnChrom Flash Column Chromatography CheckPurity1->ColumnChrom Impure / Colored / Oily FinalProduct Pure Product (≥97%) CheckPurity1->FinalProduct Pure & Crystalline CheckPurity2 Check Purity (TLC, NMR) ColumnChrom->CheckPurity2 CheckPurity2->ColumnChrom Impure Fractions (Re-run) CheckPurity2->FinalProduct Pure Fractions

Caption: Decision workflow for purifying crude Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Troubleshooting Guide
Problem 1: My crude product is an oil or a sticky gum and will not solidify.
  • Probable Cause: This is a common issue indicating a high concentration of impurities that depress the melting point. The likely culprits are isomeric byproducts, dinitrated species, or significant amounts of the hydrolyzed carboxylic acid.

  • Expert Solution:

    • Acid Removal: First, ensure all strong acids are removed. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, then a saturated sodium bicarbonate solution, and finally with brine[4][5]. The bicarbonate wash is crucial as it reacts with the acidic impurities (residual H₂SO₄, HNO₃, and the carboxylic acid byproduct) to form water-soluble salts.

    • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain a purified oil.

    • Induce Crystallization: Attempt to induce crystallization from this cleaner oil by dissolving it in a minimum amount of hot methanol and then cooling it slowly in an ice bath while scratching the inside of the flask with a glass rod[6]. If methanol fails, hexane or a mixture of ethyl acetate/hexane can be effective.

    • Last Resort - Chromatography: If the product remains oily, it must be purified by column chromatography (see Protocol 3).

Problem 2: The final product is pure by NMR/TLC, but has a distinct yellow or brown color.
  • Probable Cause: The color is likely due to trace amounts of nitrophenolic compounds or other chromophoric byproducts formed during the nitration, especially if the temperature was not strictly controlled[1].

  • Expert Solution:

    • Charcoal Treatment: During the recrystallization step (Protocol 2), after dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.

    • Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals. Be aware that charcoal can absorb some of your product, leading to a slight reduction in yield.

Problem 3: Purity is still low (<97%) after one recrystallization.
  • Probable Cause: The primary impurity is likely a regioisomer which has very similar solubility properties to the desired product, causing it to co-crystallize.

  • Expert Solution: Flash column chromatography is the most effective method for separating isomers. The subtle differences in polarity between the isomers allow for their separation on a silica gel stationary phase[5][7]. Refer to Protocol 3 for a detailed procedure.

Problem 4: The final yield is unacceptably low.
  • Probable Cause: Significant product loss can occur at several stages. The most common error is using an excessive volume of solvent during recrystallization[8]. When the mixture cools, a large amount of the product remains dissolved in the mother liquor.

  • Expert Solution:

    • Minimize Recrystallization Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete[8].

    • Cooling: Ensure the filtrate is thoroughly cooled in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration[9].

    • Mother Liquor Recovery: If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by about half on a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Data & Methodologies
Table 1: Comparison of Purification Techniques
MethodPrimary Impurities RemovedTypical PurityAdvantagesDisadvantages
Aqueous Wash Residual acids, Hydrolyzed carboxylic acid< 90%Simple, fast, removes key acidic impurities.Does not remove organic byproducts (isomers, etc.).
Recrystallization Most organic byproducts, residual starting material95-98%Highly effective for crystalline solids, scalable.Can fail for oily products, yield loss is possible.
Column Chromatography Isomers, dinitrated species, all other organic impurities> 98%Highest resolution, separates very similar compounds.More complex, time-consuming, requires more solvent.
Detailed Experimental Protocols
Protocol 1: Aqueous Wash for Crude Product
  • Objective: To remove acidic impurities prior to further purification.

  • Transfer the entire crude product (solid or oil) into a separatory funnel using ethyl acetate as the solvent. Use enough solvent to ensure complete dissolution.

  • Add an equal volume of water and shake gently. Allow the layers to separate and discard the lower aqueous layer.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel. Caution: Swirl gently at first and vent frequently to release CO₂ gas produced from the neutralization. Shake thoroughly once gas evolution subsides.

  • Drain the lower aqueous layer. Repeat the bicarbonate wash.

  • Wash the organic layer with a saturated brine solution to aid in removing residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the neutralized crude product.

Protocol 2: Recrystallization from Methanol
  • Objective: To obtain a high-purity crystalline product.

  • Place the crude, neutralized solid into an Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add a small portion of methanol, just enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring. Continue to add methanol in small portions until the solid just completely dissolves. This ensures you are using the minimum amount of hot solvent[1][8].

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel[8][10].

  • Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining impurities in the mother liquor[1][6].

  • Allow the crystals to dry completely under vacuum or in a low-temperature oven. The final product's purity can be confirmed by melting point analysis.

Protocol 3: Flash Column Chromatography
  • Objective: To separate isomeric or other closely related impurities.

  • Slurry Preparation: Prepare a silica gel slurry in the starting eluent (e.g., 5% ethyl acetate in hexane). Pack a glass chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexane)[6][7]. The less polar impurities will elute first.

  • TLC Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to track the separation of the desired product from its impurities.

  • Gradient Elution (Optional): If the product is slow to elute, you can gradually increase the polarity of the eluent (e.g., to 15-20% ethyl acetate in hexane).

  • Combine and Concentrate: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to yield the final, high-purity product.

References
  • PubChem. Methyl 2-(chloromethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. Methyl 2-chloro-3-nitrobenzoate CAS#:53553-14-3. Available at: [Link]

  • OCR (B) Chemistry A-Level. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. PMT Education. Available at: [Link]

  • Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for an unspecified article. Available at: [Link]

  • Royal Society of Chemistry: Education. Nitration of methyl benzoate. Available at: [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

  • Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available at: [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • CDC Stacks. Supporting Information for an unspecified article. Available at: [Link]

  • Classic Chemistry. Preparation of methyl 3-nitrobenzoate. Available at: [Link]

Sources

Optimization

Recrystallization of "Methyl 2-chloro-6-methyl-3-nitrobenzoate" from ethanol/water

Welcome to the Technical Support Center for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1). As a Senior Application Scientist, I have designed this guide to move beyond basic instruction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind mixed-solvent recrystallization.

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a highly functionalized aromatic compound. Like many nitrobenzoate derivatives, it is practically insoluble in water but highly soluble in hot organic solvents[1]. Therefore, an ethanol/water mixed-solvent system is the industry standard for its purification. Ethanol acts as the primary solvent to dissolve the crude matrix, while water acts as the anti-solvent to precisely tune the saturation point and force selective crystallization[1][2].

Below, you will find the standardized methodology, critical quantitative parameters, a diagnostic workflow, and an in-depth troubleshooting FAQ.

I. Diagnostic Workflow: Mixed-Solvent Recrystallization

RecrystallizationWorkflow Start Crude Methyl 2-chloro-6-methyl -3-nitrobenzoate Dissolve Dissolve in minimum hot Ethanol (Solvent) Start->Dissolve AddWater Add hot Water (Anti-solvent) dropwise until cloudy Dissolve->AddWater Clear Add hot Ethanol dropwise until solution clears AddWater->Clear Cool Cool slowly to RT, then transfer to ice bath Clear->Cool Check Crystallization Status? Cool->Check Oiling Oiling Out (Liquid separates) Check->Oiling Droplets form NoCryst No Crystals (Supersaturation) Check->NoCryst Remains clear Success Crystals Formed Check->Success Solid forms FixOil Reheat & Add more Ethanol Oiling->FixOil FixOil->Cool FixNoCryst Scratch flask / Seed / Concentrate solution NoCryst->FixNoCryst FixNoCryst->Cool Filter Vacuum filter & wash with ice-cold EtOH/Water Success->Filter Dry Dry to constant weight Filter->Dry

Troubleshooting workflow for ethanol/water mixed-solvent recrystallization.

II. Standardized Methodology

Safety Note: Methyl 2-chloro-6-methyl-3-nitrobenzoate is harmful if swallowed and causes skin/eye irritation[3]. Ethanol is highly flammable. Perform all heating operations using a hot plate or heating mantle—never an open flame[1].

  • Initial Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth accelerates uncontrolled solvent evaporation)[4]. Add a boiling stick. Gradually add a minimum volume of near-boiling ethanol until the solid is completely dissolved[4][5].

  • Anti-Solvent Titration: Maintain the solution at a near-boiling temperature. Slowly add hot distilled water dropwise while swirling continuously. Stop adding water the moment a faint, persistent cloudiness appears. This cloudiness indicates that the solution has reached its saturation point[1][6].

  • Clarification: Add hot ethanol drop by drop just until the solution becomes perfectly clear again[1].

  • Controlled Nucleation: Remove the flask from the heat source. Cover it with a watch glass to trap heat and prevent premature solvent evaporation[4][7]. Allow the flask to cool completely undisturbed to room temperature. Causality: Slow cooling allows the target molecules to selectively stack into a highly ordered crystal lattice, excluding impurities[4][7].

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for 15–20 minutes to depress the solubility limit further and force the remaining product out of solution[1].

  • Filtration & Washing: Collect the crystals via vacuum filtration using a Buchner funnel. Break the vacuum, apply a minimal amount of an ice-cold ethanol/water wash mixture, and reapply the vacuum[4].

  • Drying: Leave the crystals under vacuum for 5–10 minutes, then transfer them to an oven (set below 50 °C to prevent melting) and dry to a constant weight[1][5].

III. Quantitative Process Parameters

ParameterValue / RecommendationScientific Rationale
Primary Solvent (Good) Ethanol (95% or Absolute)High solubility capacity for nitrobenzoates at boiling point; favorable safety profile[1][2].
Anti-Solvent (Bad) Distilled WaterHighly polar; drastically reduces the solubility of the hydrophobic aromatic ring[1].
Wash Solvent Ratio ~10-20% less EtOH than mother liquorPrevents redissolving the purified crystals while effectively washing away mother liquor impurities[4].
Drying Temperature < 50 °CPrevents thermal degradation or melting of the purified nitrobenzoate derivative[1].
Cooling Rate Slow (Ambient, then 4 °C)Promotes selective crystal lattice formation, preventing impurities from being trapped in the matrix[4][7].

IV. Troubleshooting Guide & FAQs

Q1: My solution is turning into a milky emulsion or "oiling out" instead of forming distinct crystals. Why is this happening and how do I fix it? A: "Oiling out" occurs when the target compound separates as a liquid rather than a solid. Mechanistically, this happens because the temperature of the solution is higher than the melting point of the compound at the exact moment it reaches saturation[6]. It is also highly common when a large concentration of impurities depresses the compound's melting point. Self-Validating Fix: Reheat the mixture until the oil completely redissolves. Add a small volume (1–2 mL) of the "good" solvent (ethanol) to decrease the saturation temperature, then allow it to cool again[7]. If the oiling persists, your crude matrix is too impure. Add activated charcoal, boil, perform a hot gravity filtration, and restart the crystallization[7][8].

Q2: I've cooled the flask to room temperature and then in an ice bath, but no crystals are forming. The solution remains perfectly clear. A: Your solution has reached a state of supersaturation. The thermodynamic barrier (activation energy) required for initial crystal nucleation has not been overcome[4]. Self-Validating Fix:

  • Vigorously scratch the inside bottom of the flask with a glass stirring rod. The high-frequency acoustic waves and micro-abrasions on the glass provide a high-energy surface that induces nucleation[4][8].

  • Introduce a "seed crystal" (a microscopic speck of pure Methyl 2-chloro-6-methyl-3-nitrobenzoate) to act as a template for lattice growth[4][7].

  • If neither works, the solution is too dilute. Boil off excess ethanol to concentrate the solution, then repeat the cooling process[6][7].

Q3: Crystals are forming prematurely in the funnel during the hot filtration step to remove insoluble impurities. How do I prevent this? A: Premature crystallization occurs because the funnel and filter paper are at ambient temperature. As the hot saturated solution hits the cold glass, the temperature drops rapidly, instantly lowering the solubility limit and causing the product to crash out[6]. Self-Validating Fix: Always pre-warm your funnel using hot solvent or steam. If you still encounter this issue, deliberately add excess ethanol to the mixture before filtration to keep the compound safely in solution. After filtration, simply boil off the excess solvent from the filtrate to restore the correct saturation concentration before initiating the cooling phase[4][6].

Q4: My final yield is exceptionally low (<30%), but the purity is high. Where did I lose my product? A: Yield loss in a mixed-solvent system almost always stems from two user errors: using too much primary solvent (ethanol) during the initial dissolution, or washing the final crystals with a solvent that is too warm or too rich in ethanol[5][7]. Self-Validating Fix: You must verify if the product is still in the mother liquor. Dip a glass stirring rod into the leftover filtrate and let the solvent evaporate in the air. If a large solid residue remains on the rod, your product is still in solution, confirming that too much ethanol was used[7]. To recover it, concentrate the mother liquor by boiling off 50% of the solvent and cool it again to obtain a second crop of crystals. For future washes, ensure the ethanol/water mixture is strictly ice-cold and contains a slightly higher proportion of water than the crystallization solvent system[4][5].

V. References

  • Nitration of methyl benzoate | Resource - Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Recrystallization Guide Source: wisc.edu URL:[Link]

  • Recrystallization1 Source: umass.edu URL:[Link]

  • Recrystallization-1.doc.pdf Source: mnstate.edu URL:[Link]

  • Recrystallization Principles Source: tifr.res.in URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate

A Guide for Researchers and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, a key intermediate in various research and developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, a key intermediate in various research and development applications. We will address common challenges, focusing on the identification and mitigation of impurities that can arise during the synthesis, which is typically achieved via electrophilic aromatic substitution (nitration) of Methyl 2-chloro-6-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate?

The primary impurities arise from four main sources: unreacted starting material, formation of positional isomers, over-nitration, and hydrolysis of the ester group. Understanding the directing effects of the substituents on the starting material is key to predicting these byproducts. The methyl group (-CH₃) and the chloro group (-Cl) are ortho, para-directing, while the methyl ester (-COOCH₃) is meta-directing.[1][2]

Impurity NameStructure (Simplified Representation)Formation PathwayMitigation Strategy
Methyl 2-chloro-6-methylbenzoate Starting MaterialIncomplete reaction.Increase reaction time, ensure purity of reagents, or slightly increase the molar ratio of the nitrating agent.
Methyl 2-chloro-6-methyl-5-nitrobenzoate Positional IsomerNitration at the C5 position, which is also activated by the -CH₃ and -Cl groups.Strict temperature control is crucial as selectivity is often temperature-dependent. Lower temperatures generally improve regioselectivity.[3]
Methyl 2-chloro-6-methyl-4-nitrobenzoate Positional IsomerMinor isomer resulting from nitration at the less sterically hindered and less electronically favored C4 position.Purification via recrystallization or column chromatography is typically required to remove this and other isomers.
Methyl 2-chloro-6-methyl-3,5-dinitrobenzoate Dinitro CompoundOver-nitration of the desired product under harsh conditions (high temperature, excess nitrating agent).[4][5]Maintain low temperatures (0-10°C), add the nitrating mixture slowly, and use a stoichiometric amount of nitric acid.[6][7]
2-chloro-6-methyl-3-nitrobenzoic acid Hydrolysis ProductHydrolysis of the methyl ester group during acidic workup or if water is present in the reaction.[8][9]Ensure anhydrous reaction conditions and minimize contact with water during workup. If hydrolysis occurs, the product can be re-esterified.
Q2: I'm observing a significant amount of a dinitro compound. How do I prevent this?

The formation of dinitrated byproducts is a classic sign of excessive reaction vigor. The nitration reaction is highly exothermic, and an increase in temperature significantly accelerates the rate of the secondary nitration.[4]

Causality: The first nitro group deactivates the aromatic ring, making a second substitution more difficult. However, at elevated temperatures (>15°C), the energy barrier for this second nitration can be overcome, leading to the formation of dinitro compounds.[6]

Solution:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 10°C throughout the addition of the nitrating mixture using an ice-salt bath if necessary.[6][7]

  • Slow Addition: Add the pre-chilled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise over an extended period (e.g., 30-60 minutes) to allow for effective heat dissipation.[10][11]

  • Stoichiometry: Use a carefully measured molar equivalent of nitric acid. A large excess will drive the reaction towards di- and poly-nitration.

Q3: My product is contaminated with a more polar impurity that shows a broad -OH peak in the IR spectrum. What is it and how do I remove it?

This is a classic signature of the hydrolyzed byproduct, 2-chloro-6-methyl-3-nitrobenzoic acid . The methyl ester can undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, especially if the reaction mixture is quenched with a large volume of water and allowed to stand for an extended period, or if heated during workup.[8][9]

Identification:

  • TLC: The carboxylic acid will have a lower Rf value (more polar) than the desired ester product.

  • IR Spectroscopy: Look for a broad O-H stretch from ~2500-3300 cm⁻¹ and a characteristic C=O stretch for the carboxylic acid.

  • NMR Spectroscopy: The methyl ester singlet (~3.9 ppm) will be absent, and a broad singlet for the acidic proton will appear far downfield (>10 ppm).

Removal:

  • Aqueous Wash: Dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer. Subsequently, wash with brine, dry the organic layer, and evaporate the solvent.

  • Re-esterification: If the degree of hydrolysis is significant, the entire crude product can be subjected to Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid) to convert the acid back to the desired methyl ester.[12]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the issue.

Problem: Low or No Yield of the Desired Product

A low yield can be attributed to several factors, from reagent quality to procedural errors. The following diagram illustrates a troubleshooting workflow.

low_yield_troubleshooting cluster_causes Potential Causes & Solutions start Low Yield Observed check_tlc Analyze Crude Product by TLC/HPLC start->check_tlc incomplete_reaction High % of Starting Material (SM) Remains Solution: 1. Verify nitrating agent activity. 2. Extend reaction time at 0-5°C. 3. Ensure SM is pure. check_tlc->incomplete_reaction Is SM the major component? over_nitration Significant Dinitro/Side Products Solution: 1. Lower reaction temperature. 2. Slow down nitrating agent addition. 3. Check stoichiometry. check_tlc->over_nitration Are other spots/peaks dominant? workup_loss Product Lost During Workup Solution: 1. Ensure complete precipitation upon quenching. 2. Optimize extraction/crystallization solvent. 3. Check pH during washes. check_tlc->workup_loss Is the crude mixture clean but final yield is low?

Caption: Troubleshooting workflow for low product yield.

Problem: Product Melting Point is Low and Broad

A broad melting point range is a definitive indicator of impurities.[13] A pure compound typically melts over a sharp range of 1-2°C.

Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, which both lowers and broadens the melting point range.

Solution: Purification by Recrystallization Recrystallization is the most effective method for purifying the crude product. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at high and low temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: A mixed solvent system, such as ethanol/water or methanol/water, is often effective.[14] The desired product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Slowly add the anti-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration (using a Büchner funnel), wash with a small amount of the ice-cold solvent mixture, and dry thoroughly.[15]

  • Verification: Measure the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the primary reaction pathway and the genesis of the most common impurities.

reaction_pathway SM Methyl 2-chloro-6-methylbenzoate (Starting Material) Product Methyl 2-chloro-6-methyl-3-nitrobenzoate (Desired Product) SM->Product Nitration (0-10°C) Isomer Methyl 2-chloro-6-methyl-5-nitrobenzoate (Isomeric Impurity) SM->Isomer Nitration at C5 Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Product Reagents->Isomer Dinitro Methyl 2-chloro-6-methyl-3,5-dinitrobenzoate (Dinitro Impurity) Reagents->Dinitro Product->Dinitro Further Nitration (High Temp / Excess HNO₃) Hydrolysis 2-chloro-6-methyl-3-nitrobenzoic acid (Hydrolysis Impurity) Product->Hydrolysis Hydrolysis (H₂O / H⁺)

Caption: Synthesis pathway and formation of key impurities.

References

  • N.N. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Nitration of Methyl Benzoate. From "Introduction to Organic Laboratory Techniques: A Small Scale Approach".
  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. [Link]

  • N.N. (n.d.). Nitration of Methyl Benzoate Lab Procedure. University of Colorado Boulder.
  • N.N. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • N.N. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Department of Chemistry, University of Potsdam.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]

  • EduBirdie. (n.d.).
  • CN111320141A. (2020, June 23). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. [Link]

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. [Link]

  • Singleton, D. A., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. [Link]

  • Scribd. (n.d.). Synthesis of Methyl m-Nitrobenzoate. [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? r/chemistry. [Link]

  • N.N. (n.d.). Macroscale Nitration of Methyl Benzoate.
  • N.N. (n.d.). A 2 step synthesis of methyl 3-n.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). [Link]

  • ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. [Link]

  • N.N. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

Sources

Optimization

Optimizing nitration conditions for "Methyl 2-chloro-6-methyl-3-nitrobenzoate" to avoid side products

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the nitration of Methyl 2-chloro-6-methylbenzoate. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, minimize side products, and ensure a high yield of the desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration process. Each problem is followed by a detailed explanation of the potential causes and recommended solutions.

Question: I am observing significant amounts of dinitrated and other isomeric side products. How can I improve the selectivity for the desired 3-nitro isomer?

Answer:

The formation of dinitrated and other isomeric byproducts is a common challenge in the nitration of substituted aromatic rings. The key to optimizing selectivity lies in carefully controlling the reaction conditions. The substituents on the benzene ring, a chloro group, a methyl group, and a methyl ester group, all influence the position of the incoming nitro group. While the methyl group is an ortho, para-director and the chloro group is also an ortho, para-director, the methyl ester is a meta-director. The interplay of these directing effects and the reaction conditions will determine the final product distribution.

Core Causality:

The formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction, is generated from the reaction of a strong acid like sulfuric acid with nitric acid.[1][2][3] The concentration of the nitronium ion and the reaction temperature are critical factors influencing the reaction's selectivity.

Recommended Solutions:

  • Temperature Control: Maintaining a low temperature is crucial. The nitration reaction is exothermic, and higher temperatures can lead to decreased selectivity and the formation of dinitrated products.[4] It is recommended to keep the reaction temperature between 0-15°C.[5]

  • Nitrating Agent Addition: Add the nitrating mixture (a combination of nitric acid and sulfuric acid) slowly and dropwise to the solution of Methyl 2-chloro-6-methylbenzoate in sulfuric acid. This ensures a controlled release of the nitronium ion and helps to manage the reaction's exothermicity.

  • Stoichiometry of Nitrating Agent: Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. However, a large excess should be avoided as it can promote the formation of dinitrated byproducts.

Question: My reaction yield is consistently low. What are the potential reasons, and how can I improve it?

Answer:

Low yields can stem from a variety of factors, ranging from incomplete reactions to product loss during workup and purification.

Recommended Solutions:

  • Purity of Starting Materials: Ensure the Methyl 2-chloro-6-methylbenzoate is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired side products, ultimately lowering the yield of the desired product.[5]

  • Reaction Time: While controlling the temperature is critical, allowing the reaction to proceed for a sufficient amount of time is also important for achieving a high conversion. The reaction should be stirred for a period after the addition of the nitrating agent is complete.

  • Work-up Procedure: The product is typically isolated by pouring the reaction mixture onto ice, followed by filtration.[6][7] Ensure that the product is thoroughly washed with cold water to remove any residual acid. Washing with a small amount of cold methanol can help remove some impurities.[5][6]

  • Recrystallization: Recrystallization is a key step for purifying the product and can significantly impact the final yield. Choosing an appropriate solvent is crucial. Methanol is often a suitable solvent for recrystallizing similar nitro-aromatic compounds.[5][6]

Question: I am having difficulty with the purification of the final product. What are the best practices for obtaining high-purity Methyl 2-chloro-6-methyl-3-nitrobenzoate?

Answer:

Effective purification is essential to isolate the desired product from unreacted starting materials, isomers, and other byproducts.

Recommended Solutions:

  • Recrystallization: As mentioned previously, recrystallization is a powerful technique for purification. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be an effective alternative. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired product from its isomers and other impurities.

  • Characterization: After purification, it is essential to characterize the product to confirm its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination are crucial for this purpose.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the nitration of Methyl 2-chloro-6-methylbenzoate.

What is the mechanism of this nitration reaction?

This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][3][8] The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[2][9]

  • Electrophilic Attack: The electron-rich aromatic ring of Methyl 2-chloro-6-methylbenzoate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][8]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[1]

Electrophilic Aromatic Substitution Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ H2ONO3+ H₂O⁺-NO₂ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2ONO3+->NO2+ - H₂O H2O H₂O AromaticRing Methyl 2-chloro-6-methylbenzoate SigmaComplex Sigma Complex (Arenium Ion) AromaticRing->SigmaComplex + NO₂⁺ Product Methyl 2-chloro-6-methyl-3-nitrobenzoate SigmaComplex->Product + HSO₄⁻ - H₂SO₄

Caption: Mechanism of Electrophilic Aromatic Nitration.

What are the key safety precautions for this reaction?

Working with concentrated nitric and sulfuric acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Handling Acids: Always add acid to water, never the other way around, to avoid a violent exothermic reaction. When preparing the nitrating mixture, add the sulfuric acid slowly to the nitric acid while cooling in an ice bath.

  • Quenching: Quench the reaction by pouring it onto ice. This should be done carefully and slowly to control the exothermic reaction.

How do the substituents on the starting material influence the position of nitration?

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration.

  • -CH₃ (Methyl): An activating group and an ortho, para-director.

  • -Cl (Chloro): A deactivating group but an ortho, para-director due to the influence of its lone pairs.

  • -COOCH₃ (Methyl Ester): A deactivating group and a meta-director.

The final position of the nitro group is a result of the combined directing effects of these three substituents. In the case of Methyl 2-chloro-6-methylbenzoate, the 3-position is favored due to the strong meta-directing effect of the methyl ester group and the steric hindrance at the positions ortho to the methyl and chloro groups.

What are some alternative nitrating agents?

While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used, particularly in cases where milder conditions or different selectivities are required.[10] Some alternatives include:

  • Nitronium salts: Such as nitronium tetrafluoroborate (NO₂BF₄).

  • Metal nitrates with a solid support: For example, zinc nitrate on charcoal.[10]

  • Dinitrogen tetroxide (N₂O₄). [11]

The choice of nitrating agent will depend on the specific substrate and the desired outcome.

Experimental Protocol: Optimized Nitration of Methyl 2-chloro-6-methylbenzoate

This protocol provides a detailed, step-by-step methodology for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, incorporating the optimization strategies discussed above.

Materials:

  • Methyl 2-chloro-6-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Methanol

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice-water bath. This mixture should be prepared fresh before use.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate, ensuring the temperature of the reaction mixture does not exceed 15°C.[4][5]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. A subsequent wash with a small amount of cold methanol can help remove some impurities.[5][6]

  • Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the pure Methyl 2-chloro-6-methyl-3-nitrobenzoate.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product by measuring its melting point and recording its NMR and IR spectra.

Experimental_Workflow A 1. Prepare Substrate Solution (Methyl 2-chloro-6-methylbenzoate in H₂SO₄) Cool to 0-5°C C 3. Nitration Reaction (Slowly add B to A) Maintain Temp < 15°C A->C B 2. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool in ice bath B->C D 4. Reaction Monitoring (Stir at RT, Monitor by TLC) C->D E 5. Work-up (Pour onto crushed ice) D->E F 6. Isolation (Vacuum filtration, wash with H₂O and cold MeOH) E->F G 7. Purification (Recrystallization from Methanol) F->G H 8. Drying & Characterization (Vacuum drying, MP, NMR, IR) G->H

Caption: Optimized workflow for the nitration of Methyl 2-chloro-6-methylbenzoate.

Data Summary

The following table summarizes the effect of temperature on the yield and purity of Methyl 2-chloro-6-methyl-3-nitrobenzoate, based on typical experimental observations.

Reaction Temperature (°C)Approximate Yield (%)Purity (%)Notes
0-585-90>95Optimal conditions, minimal side products.
10-1580-8590-95Good yield and purity.[5]
20-25 (Room Temp)60-7080-85Increased formation of isomers and dinitrated products.
>30<50<70Significant decomposition and side product formation.

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All chemical reactions should be carried out with appropriate safety precautions.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). JoVE. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Making Molecules. [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri–St. Louis. [Link]

  • Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder. [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. [Link]

  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020, June 23).
  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 21). YouTube. [Link]

  • Nitration of Methyl Benzoate. (2024, August 13). YouTube. [Link]

  • Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
  • Multi-Step Synthesis of Methyl m-Nitrobenzoate. (n.d.). Scribd. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Maine. [Link]

  • Nitration of Methyl Benzoate. (n.d.). California State University, Northridge. [Link]

  • Nitration of Methyl Benzoate Guide. (n.d.). Scribd. [Link]

  • A 2 step synthesis of methyl 3-n. (n.d.). Scribd. [Link]

  • Optimisation of the extraction of polycyclic aromatic hydrocarbons and their nitrated derivatives from diesel particulate matter using microwave-assisted extraction. (2008, January 15). PubMed. [Link]

  • Biocatalytic Strategies for Nitration Reactions. (2024, December 16). JACS Au. [Link]

  • Green Chemistry. (2025, May 28). RSC Publishing. [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. (n.d.). Scribd. [Link]

  • Radner, F. (1983). Nitration of Polycyclic Aromatic Hydrocarbons with Dinitrogen Tetroxide. A Simple and Selective Synthesis of Mononitro Derivatives. Acta Chemica Scandinavica, Series B, 37, 65-69.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Stack Exchange. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Welcome to the technical support center for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to address challenges related to isomeric impurities. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

Understanding the Challenge: Isomeric Impurities

The synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, typically achieved through the nitration of methyl 2-chloro-6-methylbenzoate, is an electrophilic aromatic substitution reaction. The substituents already present on the benzene ring—a chloro group, a methyl group, and a methyl ester group—each exert a directing influence on the incoming nitro group. This complex interplay of activating and deactivating, ortho-, para-, and meta-directing effects can lead to the formation of several positional isomers as byproducts.[1][2]

The primary challenge in isolating pure Methyl 2-chloro-6-methyl-3-nitrobenzoate lies in effectively separating it from these structurally similar isomers. This guide provides systematic approaches to identify and remove these impurities.

Troubleshooting Guide: Addressing Common Purification Issues

Q1: My initial purity analysis (TLC/HPLC/GC-MS) shows multiple spots/peaks. How do I identify the major product and the likely isomeric impurities?

A1: This is a common and expected outcome. Here’s a systematic approach to deconstruct your results:

Step 1: Predict the Likely Isomers

The substitution pattern on your starting material (methyl 2-chloro-6-methylbenzoate) will dictate the probable positions of the nitro group in the isomeric byproducts.

  • -CH₃ (Methyl group): Activating and ortho, para-directing.[2]

  • -Cl (Chloro group): Deactivating but ortho, para-directing.[1]

  • -COOCH₃ (Methyl ester group): Deactivating and meta-directing.[3]

Given these directing effects, the primary product is the desired 3-nitro isomer. However, you can also expect the formation of other isomers where the nitro group is at the 4- or 5-positions.

Predicted Isomeric Impurities:

Compound NamePredicted Position of Nitro Group
Methyl 2-chloro-6-methyl-3-nitrobenzoate (Target) 3-position
Methyl 2-chloro-6-methyl-4-nitrobenzoate4-position
Methyl 2-chloro-6-methyl-5-nitrobenzoate5-position

Step 2: Preliminary Analysis by Thin-Layer Chromatography (TLC)

TLC is an excellent first step for visualizing the complexity of your crude product.

  • Workflow for TLC Analysis:

cluster_0 TLC Analysis Workflow prep Prepare TLC Plate (Silica Gel 60 F254) spot Spot Crude Product (dissolved in a suitable solvent like ethyl acetate or dichloromethane) prep->spot develop Develop Plate (e.g., Hexane:Ethyl Acetate, 8:2) spot->develop visualize Visualize Spots develop->visualize interpret Interpret Results visualize->interpret

Caption: A typical workflow for TLC analysis of the crude product.

  • Visualization: Since nitroaromatic compounds are often colorless, you'll need a visualization technique.

    • UV Light (254 nm): Aromatic compounds will appear as dark spots on a fluorescent background.[4]

    • Chemical Staining: For more specific visualization, you can use a stain that reacts with the nitro group. A common method involves reduction to an amine, followed by diazotization and coupling to form a colored azo dye.[5][6]

Step 3: Confirmatory Analysis by HPLC and GC-MS

For quantitative analysis and more definitive identification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

  • HPLC: Can separate isomers based on their different polarities and interactions with the stationary phase. A reversed-phase C18 column is a good starting point.[7][8]

  • GC-MS: Provides separation based on boiling points and fragmentation patterns that can help in identifying the different isomers. The molecular ion peak will be the same for all isomers, but the fragmentation patterns may differ slightly.[9][10]

Q2: I'm struggling to separate the isomers by recrystallization. What solvent system should I use?

A2: Finding the right recrystallization solvent is often a matter of systematic experimentation. The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the isomeric impurities have different solubility profiles.[11]

Recommended Solvent Screening Protocol:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Good starting points for nitroaromatic compounds include:

    • Alcohols (Methanol, Ethanol, Isopropanol)[12]

    • Esters (Ethyl acetate)

    • Halogenated solvents (Dichloromethane)

    • Aromatic hydrocarbons (Toluene)

  • Consider Mixed Solvent Systems: If a single solvent doesn't provide adequate separation, a mixed solvent system can be very effective. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is much less soluble.

    • Common Pairs for Nitroaromatics:

      • Ethanol/Water[9]

      • Methanol/Water

      • Toluene/Hexane

Troubleshooting Recrystallization:

IssueProbable CauseSuggested Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
No Crystals Form The solution is not supersaturated, or nucleation is slow.Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution more slowly.
Poor Recovery Too much solvent was used, or the compound is still significantly soluble at low temperatures.Reduce the amount of solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration.
Q3: My recrystallization attempts are not yielding a pure product. What are my options for chromatographic purification?

A3: When recrystallization is insufficient, column chromatography is the next logical step. For larger scale purification, flash column chromatography is typically employed. For analytical and small-scale preparative work, HPLC is the method of choice.

Flash Column Chromatography Protocol:

  • TLC Method Development: First, find a solvent system using TLC that gives good separation between your target compound and the impurities. Aim for an Rf value of 0.2-0.4 for your target compound. A common mobile phase for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[13]

  • Column Packing: Use silica gel as the stationary phase.

  • Loading and Elution: Load your crude product onto the column and elute with the optimized solvent system from your TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

HPLC offers superior resolving power for closely related isomers.

  • Column Selection: A standard C18 column is a good starting point. For enhanced separation of aromatic isomers, a Phenyl-Hexyl column can be very effective due to π-π interactions.

  • Mobile Phase Optimization:

    • Solvents: Acetonitrile and methanol are common organic modifiers with water. Trying both can reveal different selectivities.

    • Additives: For acidic impurities, adding a small amount of an acid like acetic acid or phosphoric acid to the mobile phase can improve peak shape and resolution.[7]

HPLC Method Development Workflow:

Caption: A systematic approach to HPLC method development for isomer separation.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure Methyl 2-chloro-6-methyl-3-nitrobenzoate?

Q: How can I confirm the identity of my purified product and the structure of the impurities?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS will confirm the molecular weight of your compound (which will be the same for all isomers) and provide fragmentation patterns that can help differentiate them.

  • Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups such as the ester carbonyl (C=O) and the nitro group (NO₂).

Q: Are there any specific safety precautions I should take when working with this compound and its purification?

A: Yes, it is important to follow standard laboratory safety procedures.

  • Handling Acids: The nitration reaction uses concentrated nitric and sulfuric acids, which are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Solvent Safety: Many of the organic solvents used for recrystallization and chromatography are flammable. Avoid open flames and work in a well-ventilated area.

  • Product Handling: While specific toxicity data for Methyl 2-chloro-6-methyl-3-nitrobenzoate may be limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

References

  • BenchChem. (2025).
  • Gao, H., & Lin, J. (1998). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Aakash Institute.
  • Save My Exams. (2025, January 10). Directing Effects. Save My Exams.
  • World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research.
  • International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Yic.edu.et. (n.d.).
  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Chemguide.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Labster. (n.d.).
  • Royal Society of Chemistry: Education. (2016, October 15). Nitration of methyl benzoate | Resource.
  • SIELC Technologies. (2018, February 16). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • A 2 step synthesis of methyl 3-n. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • HPLC Primer. (2025, June 19).
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • University of South Alabama. (2010, January 5).
  • Anasazi Instruments. (n.d.).
  • ResearchGate. (2023, August 18). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids.
  • Google Patents. (n.d.). Separation of position isomers - US2732393A.
  • Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). The effect of solvent on isomer formation. Synthesis and crystal structures of CdII complexes with 3-nitrobenzoate and thiourea | Request PDF.
  • ResearchGate. (n.d.). (PDF) JOURNAL OF ANALYTICAL SCIENCES AND APPLIED BIOTECHNOLOGY Gas chromatography-mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the past two decades.
  • Journal of Pharmaceutical and Allied Sciences. (2021, March 15). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. Journal of Pharmaceutical and Allied Sciences.
  • MDPI. (2022, April 29). Chemometric Analysis Based on GC-MS Chemical Profiles of Three Stachys Species from Uzbekistan and Their Biological Activity. MDPI.
  • PubMed. (2021, August 15). A comparative GC-MS analysis of bioactive secondary metabolites produced by halotolerant Bacillus spp.
  • ResearchGate. (2021, September 1). How to read and Interpret GC/MS Spectra.
  • OCR (B) Chemistry A-Level. (n.d.).
  • Chemistry LibreTexts. (2023, August 29).
  • Chromatography Forum. (2024, May 20). GCMS fragment identification.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes.

Sources

Optimization

Preventing decomposition of "Methyl 2-chloro-6-methyl-3-nitrobenzoate" during reaction

Welcome to the technical support resource for Methyl 2-chloro-6-methyl-3-nitrobenzoate (MCMNB). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 2-chloro-6-methyl-3-nitrobenzoate (MCMNB). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Here, we address common challenges related to its stability and provide field-proven strategies to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing in-depth explanations and actionable protocols.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple unidentified spots. What is the likely cause?

A1: Low yields and the appearance of multiple byproducts when using Methyl 2-chloro-6-methyl-3-nitrobenzoate are classic indicators of substrate decomposition. The structure of MCMNB contains several reactive sites prone to degradation under common reaction conditions. The primary decomposition pathways are:

  • Ester Hydrolysis: Cleavage of the methyl ester to form 2-chloro-6-methyl-3-nitrobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the activated chloro group by unintended nucleophiles.

  • Thermal Decarboxylation: Loss of the carboxyl group (as CO2), especially if hydrolysis occurs first.

The presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring makes it susceptible to nucleophilic attack.[1] Uncontrolled temperature, the presence of moisture, or incompatible reagents can initiate these degradation pathways. A logical workflow to diagnose the issue is essential.

Troubleshooting Workflow: Low Yield & Byproduct Formation

G A Problem: Low Yield & Multiple TLC Spots B Step 1: Analyze Byproducts (LC-MS, NMR of crude mixture) A->B C Is 2-chloro-6-methyl-3-nitrobenzoic acid present? B->C Yes D Is a hydroxylated byproduct (Methyl 2-hydroxy-6-methyl-3-nitrobenzoate) present? B->D No F Diagnosis: Ester Hydrolysis Cause: Presence of water, acid, or base. C->F E Is 2-chloro-6-methyl-1-nitrobenzene present? H Diagnosis: Unwanted SNAr Cause: Nucleophilic solvent (e.g., MeOH), base, or water. D->H Yes J Diagnosis: Decarboxylation Cause: High temperature, often preceded by hydrolysis. E->J Yes G Solution: Implement Strict Anhydrous Conditions. (See Protocol 1) F->G I Solution: Use Aprotic Solvents & Non-Nucleophilic Base. (See Table 1) H->I K Solution: Maintain Low Reaction Temperature. (See Protocol 2) J->K

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Q2: I've identified the carboxylic acid of my starting material as a major byproduct. How can I prevent this hydrolysis?

A2: The formation of 2-chloro-6-methyl-3-nitrobenzoic acid is a direct result of ester hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and is exacerbated by the presence of water.[2][3] Even trace amounts of moisture in your solvents or reagents can lead to significant product loss.

Key Preventative Measures:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried, and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Purity: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

  • Reagent Purity: Ensure bases or other reagents are not hydrated. For instance, use freshly crushed KOH or NaH from a sealed container rather than pellets that may have absorbed atmospheric moisture.

Protocol 1: Setting Up a Reaction Under Strict Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Connect the assembled apparatus to a nitrogen/argon line with an oil bubbler to maintain positive pressure.

  • Reagent Addition: Add Methyl 2-chloro-6-methyl-3-nitrobenzoate and other solid reagents to the flask. If any reagents are particularly hygroscopic, perform this in a glove box.

  • Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction Maintenance: Maintain the inert atmosphere throughout the entire reaction, including during cooling and workup phases where possible.

Q3: My desired reaction is a nucleophilic aromatic substitution (SNAr), but I am getting a significant amount of a byproduct where the chloro group is replaced by a hydroxyl or methoxy group. How do I improve selectivity?

A3: This issue arises from competition between your desired nucleophile and other nucleophilic species present in the reaction mixture, such as water, hydroxide, or a protic solvent like methanol. The chloro substituent on MCMNB is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group, which stabilizes the intermediate Meisenheimer complex.[4][5][6]

To enhance selectivity for your desired nucleophile, you must minimize or eliminate these competing nucleophiles.

Strategies for Improving SNAr Selectivity:

ParameterRecommendationRationale
Solvent Use aprotic, non-nucleophilic solvents.Prevents the solvent from acting as a competing nucleophile.
Examples: THF, Dioxane, DMF, DMSO, Toluene.These solvents solvate the reagents without participating in the reaction.
Base Use a non-nucleophilic base if a base is required.Prevents the base from directly displacing the chloro group.
Examples: NaH, K2CO3, Cs2CO3, DBU, DIPEA.These bases are sterically hindered or have low nucleophilicity. Avoid NaOH, KOH, or alkoxides unless they are the intended nucleophile.
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures often increase the selectivity between competing nucleophiles.
Frequently Asked Questions (FAQs)
What are the primary decomposition pathways for Methyl 2-chloro-6-methyl-3-nitrobenzoate?

The three main decomposition pathways are ester hydrolysis (to the carboxylic acid), unwanted nucleophilic aromatic substitution (displacement of the chloride), and thermal decarboxylation (loss of CO2, usually after hydrolysis). High temperatures, moisture, and strong nucleophiles are the primary drivers of these pathways.

Decomposition Pathways of Methyl 2-chloro-6-methyl-3-nitrobenzoate

cluster_0 Decomposition Products A Methyl 2-chloro-6-methyl-3-nitrobenzoate B 2-chloro-6-methyl-3-nitrobenzoic acid A->B Hydrolysis (+H2O, H+ or OH-) C Methyl 2-hydroxy-6-methyl-3-nitrobenzoate A->C SNAr (+OH- or H2O) D 2-chloro-6-methyl-1-nitrobenzene B->D Decarboxylation (Heat, >180°C [3])

Caption: Primary decomposition pathways for Methyl 2-chloro-6-methyl-3-nitrobenzoate.

What are the recommended storage conditions for this compound?

To ensure long-term stability, Methyl 2-chloro-6-methyl-3-nitrobenzoate should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at 0 - 8 °C under an inert atmosphere if possible.[7] This minimizes both thermal degradation and hydrolysis from atmospheric moisture.

How does temperature affect the stability of this compound?

Elevated temperature is a major factor in the decomposition of nitroaromatic compounds.[8][9] For this specific molecule, high temperatures can significantly accelerate the rates of both hydrolysis and unwanted SNAr side reactions. More critically, if hydrolysis to the corresponding carboxylic acid occurs, high temperatures can induce thermal decarboxylation. For comparison, 2-nitrobenzoic acid undergoes decarboxylation at temperatures above 180°C.[10] Therefore, it is crucial to maintain controlled, and often low, temperatures during reactions.

Protocol 2: Maintaining Low-Temperature Reaction Conditions

  • Cooling Bath: Set up the reaction flask in an appropriate cooling bath before adding temperature-sensitive reagents.

    • 0°C: Ice-water bath.

    • -20°C to -40°C: Dry ice/acetonitrile bath.

    • -78°C: Dry ice/acetone or isopropanol bath.

  • Controlled Addition: Add reagents slowly via a dropping funnel or syringe pump to control any exothermic processes that could cause the internal temperature to rise.

  • Internal Monitoring: For larger-scale reactions, use a low-temperature thermometer or thermocouple to monitor the internal reaction temperature, not just the bath temperature.

  • Controlled Warm-up: After the reaction is complete, allow the mixture to warm to room temperature slowly before quenching or workup. Rapid temperature changes can sometimes lead to side reactions.

Can metal catalysts induce decomposition?

Yes, certain transition metals, particularly copper and silver salts, can catalyze the decarboxylation of nitrobenzoic acids.[11][12][13] If your reaction involves metal catalysis (e.g., cross-coupling reactions), be aware that decarboxylation may become a significant side reaction, especially at elevated temperatures. If decarboxylation is observed, screening alternative catalysts or lowering the reaction temperature is recommended.

References
  • Manikyam, D. S., & Sundaram, E. V. (1970). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan, 43(11), 3651-3652. [Link]

  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Juli, T., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 42. [Link]

  • Khandker, A., & Suryan, M. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]

  • ResearchGate. Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. [Link]

  • Oancea, D., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 115, 109-116. [Link]

  • PubMed. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

  • DTIC. (1994). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (2023). Synergistic effects of steric constraints and non-covalent interactions in copper(ii) chloro-nitro-benzoato complexes. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • PMC. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. [Link]

  • Reddit. (2012, September 14). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?[Link]

  • University of Wisconsin-River Falls. NITRATION OF METHYL BENZOATE. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • ResearchGate. (2025, August 10). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • EduBirdie. Lab Report Nitration of Methylbenzoate. [Link]

  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]

  • Filo. (2025, November 16). Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield... [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Scalable Synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer practical, field-tested troubleshooting advice, and answer frequently asked questions to ensure the successful and scalable synthesis of this key chemical intermediate.

Synthetic Strategy Overview

The synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate is most effectively approached via a two-step sequence starting from the commercially available or readily synthesized 2-chloro-6-methylbenzoic acid.[1][2] This strategy involves:

  • Electrophilic Aromatic Substitution: Nitration of the 2-chloro-6-methylbenzoic acid aromatic ring to install the nitro group at the 3-position.

  • Fischer Esterification: Conversion of the resulting 2-chloro-6-methyl-3-nitrobenzoic acid to its corresponding methyl ester.

This approach allows for clear control over each transformation, simplifying in-process monitoring and troubleshooting.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 2-Chloro-6-methylbenzoic Acid B 2-Chloro-6-methyl-3-nitrobenzoic Acid A->B  Mixed Acid (HNO₃/H₂SO₄)  -10°C to 5°C C Methyl 2-chloro-6-methyl-3-nitrobenzoate B->C  Methanol (CH₃OH)  H₂SO₄ (cat.), Reflux

Caption: High-level workflow for the two-step synthesis.

Part 1: Nitration of 2-Chloro-6-methylbenzoic Acid

The introduction of the nitro group onto the aromatic ring is a critical step governed by the directing effects of the existing substituents and the highly exothermic nature of the reaction. The chloro and methyl groups are ortho, para-directing, while the carboxylic acid group is a meta-director. The 3-position is sterically accessible and electronically activated, making it the primary site of nitration.

Detailed Experimental Protocol
  • Prepare the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to chilled (0°C) concentrated sulfuric acid (3-4 vol). This addition is highly exothermic and must be done cautiously with efficient cooling to maintain a temperature below 10°C.

  • Dissolve the Starting Material: In the main reaction vessel, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (3-4 vol). Cool this mixture to between -10°C and -5°C using an ice-salt bath.

  • Perform the Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material.[3] The internal temperature must be rigorously maintained below 5°C to prevent runaway reactions and the formation of impurities.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress via TLC or HPLC analysis.

  • Quench: Once the reaction is complete, very slowly pour the reaction mixture onto a stirred slurry of crushed ice (8-10 parts by weight).[4][5] This will precipitate the product while quenching the reaction.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids. Dry the solid under vacuum.

Nitration Troubleshooting Guide

Q: My reaction turned dark brown/black and produced gas. What went wrong?

A: This is a classic sign of a runaway reaction where the temperature exceeded the safe limit.[3] The highly oxidizing nature of nitric acid at elevated temperatures leads to the degradation of the aromatic ring.

  • Causality: The amino group in similar compounds is known to make the ring highly susceptible to oxidation, and while less so, the methyl group here also activates the ring.[3] Insufficient cooling capacity or adding the nitrating mixture too quickly allows exothermic heat to accumulate, accelerating the decomposition.

  • Solution:

    • Ensure your cooling bath has sufficient capacity (an ice-salt or acetone-dry ice bath is recommended).

    • Add the nitrating mixture very slowly, drop-by-drop, monitoring the internal reaction temperature, not just the bath temperature.

    • Ensure vigorous stirring to promote efficient heat transfer to the vessel walls.

Q: The yield of my desired product is low, and I see multiple spots on the TLC plate. Why?

A: Low yields in nitration are often linked to either incomplete reaction or the formation of side products, both of which are temperature-dependent.

  • Causality: If the temperature is too low, the reaction rate may be too slow for the given time. If the temperature is too high, side reactions such as dinitration or oxidation can occur.[6]

  • Solution:

    • Verify Temperature Control: Maintain the strict temperature range of -5°C to 5°C.

    • Monitor Progress: Use TLC or HPLC to confirm the starting material has been consumed before quenching. If the reaction stalls, consider extending the reaction time, not increasing the temperature.

    • Purity of Starting Material: Ensure the starting 2-chloro-6-methylbenzoic acid is pure, as impurities can lead to unexpected side products.[5]

Table 1: Typical Reagent Quantities for Nitration
ReagentMolar Eq.Typical Quantity (for 10g scale)Role
2-Chloro-6-methylbenzoic Acid1.010.0 gStarting Material
Conc. Sulfuric Acid (H₂SO₄)-~60 - 80 mLSolvent & Catalyst
Conc. Nitric Acid (HNO₃)1.1 - 1.2~4.5 mL (70%)Nitrating Agent
Ice-~80 - 100 gQuenching

Part 2: Fischer Esterification

This classic acid-catalyzed esterification converts the carboxylic acid intermediate into the final methyl ester product. It is an equilibrium-controlled process.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the crude or purified 2-chloro-6-methyl-3-nitrobenzoic acid (1.0 eq).

  • Add Reagents: Add an excess of methanol (10-20 vol). Methanol acts as both a reagent and the solvent. Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).[7]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The reaction's progress can be monitored by TLC or HPLC by observing the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-chloro-6-methyl-3-nitrobenzoate, which can be further purified.

Esterification Troubleshooting Guide

Q: My reaction is not going to completion, even after prolonged reflux. What can I do?

A: Fischer esterification is an equilibrium reaction. To achieve high conversion, the equilibrium must be shifted towards the products.

  • Causality: The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this water can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.[8]

  • Solution:

    • Use Excess Alcohol: Using methanol as the solvent provides a large molar excess, which helps drive the equilibrium forward.

    • Remove Water: For larger-scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove the water as it is formed.[9]

    • Increase Catalyst Load: A slight increase in the amount of sulfuric acid can sometimes improve the reaction rate, but be mindful that this can complicate the workup.

Q: After workup, my product failed to crystallize and remained a gel or oil. What happened?

A: This is often due to the presence of impurities, most commonly residual starting material (the carboxylic acid).

  • Causality: The acidic nature of the unreacted starting material can interfere with the crystal lattice formation of the desired ester. It's also possible that the ester was partially hydrolyzed back to the carboxylic acid during the workup if acidic conditions were not properly neutralized.[10]

  • Solution:

    • Ensure Complete Neutralization: During the workup, be thorough with the sodium bicarbonate wash. Check the pH of the aqueous layer to ensure it is basic (pH > 8). This will convert the acidic impurity into its water-soluble sodium salt, which is effectively removed from the organic layer.

    • Purification: If the issue persists, purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., methanol or ethanol/water).[5][11]

Table 2: Typical Reagent Quantities for Esterification
ReagentMolar Eq.Typical Quantity (for 10g scale)Role
2-Chloro-6-methyl-3-nitrobenzoic Acid1.010.0 gStarting Material
Methanol (CH₃OH)Excess100 - 200 mLReagent & Solvent
Conc. Sulfuric Acid (H₂SO₄)0.1 - 0.2~0.8 - 1.6 mLCatalyst

General FAQs and Scale-Up Considerations

Q1: How critical is the purity of the starting 2-chloro-6-methylbenzoic acid? A1: Very critical. Commercially available 2-chloro-6-methylbenzoic acid can contain isomers that are difficult to remove later in the synthesis.[2] These isomers will undergo nitration and esterification alongside the main substrate, leading to purification challenges for the final product. Using a high-purity starting material (>99%) is strongly recommended. Efficient methods for preparing kilogram quantities of high-purity starting material have been published.[1][2]

Q2: What is the best method for purifying the final product, Methyl 2-chloro-6-methyl-3-nitrobenzoate? A2: Recrystallization is typically the most effective and scalable method. A common solvent to try is methanol, where the product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[5][11] If isomeric impurities are present, column chromatography may be necessary on a smaller scale.

Q3: Are there any specific safety considerations when scaling up the nitration step? A3: Absolutely. The nitration of aromatic compounds is notoriously exothermic. When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. It is imperative to use a properly rated reactor with reliable temperature monitoring and a robust cooling system. The rate of addition of the nitrating mixture must be adjusted for the larger scale, and a detailed risk assessment should be performed to plan for potential thermal runaway scenarios.[3][4]

References

  • Cen, S., & Joullié, M. M. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. The Journal of Organic Chemistry, 67(5), 1632–1634.

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71.

  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (CN111362807A).

  • BenchChem. Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid.

  • Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?

  • Scribd. Synthesis of Methyl m-Nitrobenzoate.

  • PMT Education. PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate.

  • Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

  • Google Patents. Esterification of nitrobenzoic acids. (US3948972A).

  • Organic Syntheses. m-NITROBENZOIC ACID.

Sources

Optimization

Technical Support Center: Work-up &amp; Troubleshooting for Methyl 2-chloro-6-methyl-3-nitrobenzoate Synthesis

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the successful work-up and purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate. The nitration of an aromatic substra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the successful work-up and purification of Methyl 2-chloro-6-methyl-3-nitrobenzoate. The nitration of an aromatic substrate using mixed acid (HNO₃/H₂SO₄) is a robust but highly exothermic reaction that demands a meticulous work-up to ensure product purity, yield, and safety. This document moves beyond a simple procedural list to explain the causality behind each step, empowering you to troubleshoot effectively.

Section 1: Standard Work-up & Isolation Workflow

The primary goal of the work-up is to terminate the reaction, remove the highly corrosive mineral acids, and isolate the crude product from the aqueous phase. The following protocol outlines the standard procedure for a reaction where the product is expected to be a solid.

Experimental Workflow Diagram

Workup_Workflow ReactionMix Completed Reaction Mixture (Substrate in HNO₃/H₂SO₄) Quench Quenching ReactionMix->Quench Slowly pour onto crushed ice/water Precipitate Crude Solid Precipitates Quench->Precipitate Solid forms NoPrecipitate Product Remains an Oil / In Solution Quench->NoPrecipitate No solid forms Filtration Vacuum Filtration (Büchner Funnel) Precipitate->Filtration Extraction Liquid-Liquid Extraction NoPrecipitate->Extraction Use immiscible organic solvent (e.g., DCM, EtOAc) CrudeSolid Crude Solid Product Filtration->CrudeSolid OrganicLayer Combined Organic Layers Extraction->OrganicLayer WashSolid Wash with Cold H₂O CrudeSolid->WashSolid Until filtrate is neutral WashLiquid Wash Sequence: 1. H₂O 2. sat. NaHCO₃ 3. Brine OrganicLayer->WashLiquid Purification Purification (Recrystallization) WashSolid->Purification Dry Dry Over Anhydrous Na₂SO₄ WashLiquid->Dry Evaporate Solvent Evaporation Dry->Evaporate Evaporate->Purification FinalProduct Pure, Dry Product Purification->FinalProduct

Caption: Standard experimental workflow for the work-up of nitration reactions.

Step-by-Step Protocol
  • Reaction Quenching:

    • Prepare a beaker containing a slurry of crushed ice and water, approximately 5-10 times the volume of your reaction mixture.

    • With vigorous stirring, slowly and carefully pour the completed reaction mixture onto the ice-water slurry.[1][2][3][4] This process is highly exothermic due to the dilution of the concentrated acids; a slow, controlled addition is critical to prevent splashing and thermal runaway.[1][5]

    • The product, Methyl 2-chloro-6-methyl-3-nitrobenzoate, should precipitate as a solid.[3][6]

  • Isolation of Crude Product:

    • Allow the ice to melt completely.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][7]

    • Wash the solid cake in the funnel with several portions of cold deionized water. Continue washing until the filtrate runs neutral to pH paper. This step is crucial for removing the bulk of the residual mineral acids.[1]

  • Purification by Recrystallization:

    • Transfer the crude, damp solid to a clean Erlenmeyer flask.

    • Recrystallize the product from a suitable solvent system. For compounds similar to the target molecule, a mixed solvent system of ethanol and water is often effective.[2][3] (See Section 4 for a detailed recrystallization protocol).

    • Collect the purified crystals by vacuum filtration and allow them to air dry or dry in a vacuum oven at a temperature well below the melting point.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up procedure in a question-and-answer format.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered During Work-up Q_Precipitate Did the product precipitate upon quenching? Start->Q_Precipitate A_NoPrecipitate Solution: Perform Liquid-Liquid Extraction Q_Precipitate->A_NoPrecipitate No Q_Yield Is the final yield significantly low? Q_Precipitate->Q_Yield Yes A_NoPrecipitate->Q_Yield A_LowYield Troubleshoot: 1. Check reaction temp control. 2. Verify starting material purity. 3. Minimize transfer losses. 4. Optimize recrystallization. Q_Yield->A_LowYield Yes Q_Purity Is the final product oily, discolored, or impure by TLC/m.p.? Q_Yield->Q_Purity No A_LowYield->Q_Purity A_Impure Solution: 1. Re-purify (recrystallize again or use column chromatography). 2. Ensure thorough washing to remove all acid. Q_Purity->A_Impure Yes Success Work-up Successful Q_Purity->Success No A_Impure->Success

Caption: A decision tree for troubleshooting common work-up issues.

Problem: Low or No Product Precipitation Upon Quenching.

  • Question: I poured my reaction mixture onto ice, but no solid formed. The aqueous layer is just cloudy, or an oil has separated. What should I do?

  • Answer: This indicates that your product is either a liquid/oil at 0°C or it has some solubility in the acidic aqueous mixture.[1] The correct course of action is to switch from filtration to extraction.

    • Solution: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[1][8] Combine the organic extracts and proceed with the standard washing sequence (water, saturated sodium bicarbonate, brine), followed by drying over an anhydrous salt (e.g., Na₂SO₄), and solvent evaporation to yield the crude product.[1]

Problem: Final Product is an Oil or Gummy Solid, Not a Crystalline Powder.

  • Question: After filtration and drying, my product is a sticky goo instead of a crystalline solid. Why did this happen and how can I fix it?

  • Answer: This issue typically arises from two main sources: the presence of impurities that are disrupting the crystal lattice formation, or residual solvent.

    • Cause 1: Impurities. Isomeric by-products or unreacted starting material can act as impurities. The nitration of a disubstituted benzene ring like methyl 2-chloro-6-methylbenzoate can potentially produce other isomers, though the 3-nitro product is expected to be major.

    • Cause 2: Incomplete Drying. Residual water or recrystallization solvent can leave the product oily.

    • Solution: First, ensure the product is thoroughly dried under a high vacuum. If it remains oily, purification via column chromatography is the most effective solution. Alternatively, you can attempt to triturate the oil with a cold, non-polar solvent like hexane to try and induce crystallization.

Problem: Low Overall Yield After Purification.

  • Question: My final yield is much lower than expected. Where could I have lost my product?

  • Answer: Significant product loss can occur at multiple stages.

    • Cause 1: Incomplete Reaction or Side Reactions. Poor temperature control during nitration is a common cause of reduced yield, as higher temperatures can lead to the formation of unwanted side-products or degradation.[5][9]

    • Cause 2: Loss During Work-up. Some product may remain dissolved in the aqueous layer after quenching. If you suspect this, re-extract the aqueous filtrate with an organic solvent.

    • Cause 3: Excessive Solvent in Recrystallization. Using too much solvent during recrystallization is a very common error that leads to a significant portion of the product remaining in the mother liquor.[10] Always use the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the filtrate in an ice bath after the first crop of crystals is collected can help recover more material.

Problem: The Reaction Mixture Turned Dark/Tarry.

  • Question: During the nitration or work-up, the mixture turned dark brown or black. Is the synthesis salvageable?

  • Answer: A dark, tarry appearance often indicates product degradation or the formation of multiple nitrated by-products.[11] This is typically caused by the reaction temperature becoming too high.[4][5] While some product might be salvageable through careful column chromatography, the yield will likely be very low. The best course of action is to repeat the synthesis with stricter temperature control.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is it critical to pour the reaction mixture onto ice instead of adding water to the reaction flask?

A1: This is a critical safety and procedural point. Adding water directly to a concentrated acid mixture is extremely dangerous. The heat of dilution is very large and can cause the mixture to boil violently and splash corrosive acid out of the flask. By adding the acid mixture to a large volume of stirred ice-water, the heat is rapidly and safely dissipated into the bulk of the water.[1] This method also serves to effectively "crash out" the organic product by rapidly decreasing its solubility.[1]

Q2: What is the purpose of each wash step during a liquid-liquid extraction?

A2: Each wash is designed to remove specific impurities.

  • Water Wash: The first wash removes the bulk of the water-soluble mineral acids (H₂SO₄ and HNO₃).

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is a crucial step to neutralize any remaining traces of strong acid.[1][6] It also removes any acidic organic by-products by converting them into their water-soluble sodium salts. You will often observe CO₂ gas evolution during this wash; continue until effervescence ceases.

  • Brine (Saturated NaCl) Wash: This final wash does not remove impurities per se. Its purpose is to remove the majority of the dissolved water from the organic layer before the drying step, making the final drying with an anhydrous salt like Na₂SO₄ more efficient.

Q3: What is the best solvent system for recrystallizing Methyl 2-chloro-6-methyl-3-nitrobenzoate?

A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For many nitrobenzoate esters, a mixed solvent system of ethanol and water is highly effective.[2][3] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes faintly cloudy (the cloud point). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to form pure crystals.

Section 4: Data & Protocols

Table 1: Common Solvents for Work-up Procedures
Solvent NameFormulaBoiling Point (°C)Use Case in this Work-upHazards
Dichloromethane (DCM)CH₂Cl₂39.6Liquid-Liquid ExtractionSuspected Carcinogen
Ethyl Acetate (EtOAc)C₄H₈O₂77.1Liquid-Liquid ExtractionFlammable, Irritant
Ethanol (EtOH)C₂H₅OH78.4RecrystallizationFlammable
Methanol (MeOH)CH₃OH64.7RecrystallizationFlammable, Toxic
Detailed Protocol: Recrystallization from Ethanol/Water
  • Transfer the crude solid product to an appropriately sized Erlenmeyer flask.

  • Add a minimal volume of ethanol and heat the mixture to just below boiling (a steam bath or hot plate is recommended).[3]

  • Continue adding hot ethanol in small portions until the solid just dissolves.[7][12]

  • To the hot solution, add hot deionized water dropwise until a persistent cloudiness appears.

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals to a constant weight under vacuum. Assess purity by taking a melting point.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples | Analytical Chemistry - ACS Publications.
  • Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents - PubMed.
  • Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples | Scilit.
  • Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com.
  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS | Analytical Chemistry - ACS Publications.
  • The Kinetics of Aromatic Nitration - IAENG.
  • Continuous flow nitration in miniaturized devices - PMC.
  • Solved Reaction Quenching. Our nitration reaction is run | Chegg.com.
  • Nitration of Substituted Aromatic Rings and Rate Analysis.
  • 1 NITRATION.
  • Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
  • NITRATION OF METHYL BENZOATE.
  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry - OpenStax.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Ipso nitration in organic synthesis - PMC - NIH.
  • Synthesis Of Methyl 3 Nitrobenzoate - . Available from:

  • 2-NITRO-p-CYMENE - Organic Syntheses Procedure.
  • Nitration of methyl benzoate | Resource - Royal Society of Chemistry: Education.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Dynamics and the Regiochemistry of Nitration of Toluene - PMC - NIH.
  • Nitration of Benzene and Toluene Study | PDF - Scribd.
  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Nitration of Methyl Benzoate.
  • Macroscale Nitration of Methyl Benzoate This experiment will be done on a scale larger than that you are accustomed to. Conseque.
  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube.
  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube.
  • Nitration of Methyl Benzoate - Web Pages.
  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF - Scribd.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate - Benchchem.

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in the Synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific nitration reaction. Our focus is to provide in-depth troubleshooting strategies and a comprehensive understanding of the formation and characterization of unexpected byproducts.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in the nitration of Methyl 2-chloro-6-methylbenzoate?

The nitration of substituted toluenes can be complex, leading to a variety of isomers and other side products.[1][2][3] In the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, the primary expected byproduct is the isomeric Methyl 2-chloro-6-methyl-5-nitrobenzoate. However, other unexpected impurities may arise from over-nitration (dinitration), hydrolysis of the ester, or oxidative side reactions.[4][5][6]

Q2: My reaction mixture turned dark brown or black. What does this indicate?

A dark coloration or charring is a common issue in nitration reactions and typically points to excessive heat generation.[7] Nitrations are highly exothermic, and poor temperature control can lead to runaway reactions, causing decomposition of the starting material and/or product, as well as promoting unwanted oxidation.[7]

Q3: I'm observing a poor yield of the desired product. What are the likely causes?

Several factors can contribute to low yields. These include:

  • Inadequate Temperature Control: As mentioned, high temperatures can lead to product degradation.[8]

  • Incorrect Reagent Stoichiometry: An improper ratio of nitric acid to sulfuric acid can affect the concentration of the active nitronium ion (NO2+), impacting reaction efficiency.[7][9]

  • Substrate Purity: Impurities in the starting Methyl 2-chloro-6-methylbenzoate can interfere with the reaction.

  • Work-up Issues: The product may be partially soluble in the aqueous layer during extraction, or it might be sensitive to the pH conditions of the work-up.[10]

Q4: Why is a mixture of nitric and sulfuric acid used for this nitration?

Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO2+).[9][11][12] This process significantly increases the rate and efficiency of the electrophilic aromatic substitution reaction.[2]

II. Troubleshooting Guide: Identification and Characterization of Byproducts

This section provides a systematic approach to identifying and characterizing unexpected byproducts.

Issue 1: Presence of an Isomeric Impurity

Symptom: Chromatographic analysis (TLC, HPLC, or GC) shows an additional spot or peak with a similar retention time to the desired product. NMR spectroscopy reveals a more complex aromatic region than expected.

Plausible Cause: Formation of the constitutional isomer, Methyl 2-chloro-6-methyl-5-nitrobenzoate, is a common occurrence. The directing effects of the substituents on the aromatic ring influence the position of nitration.

Troubleshooting Workflow:

Caption: Workflow for Isomer Identification.

Detailed Protocols:

  • Protocol 1: Isolation by Preparative Thin-Layer Chromatography (Prep-TLC)

    • Spot the crude reaction mixture onto a preparative TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the separated bands under UV light.

    • Scrape the silica corresponding to the byproduct band.

    • Extract the compound from the silica using a polar solvent like ethyl acetate or acetone.

    • Filter and concentrate the solvent to obtain the isolated impurity.

  • Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Dissolve a few milligrams of the isolated byproduct in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Interpretation: The chemical shifts and coupling constants of the aromatic protons will differ between the 3-nitro and 5-nitro isomers.[13] For Methyl 2-chloro-6-methyl-3-nitrobenzoate, you would expect to see two distinct aromatic protons. For the 5-nitro isomer, the aromatic protons would also be distinct but with different chemical shifts and potentially different coupling patterns due to the change in the electronic environment.

  • Protocol 3: Characterization by Mass Spectrometry (MS)

    • Introduce the isolated byproduct into a mass spectrometer (e.g., via direct infusion or coupled with LC or GC).[14][15]

    • Acquire the mass spectrum.

    • Interpretation: Both isomers will have the same molecular weight. However, fragmentation patterns may differ slightly, providing additional structural clues.[16]

Data Summary: Expected Spectroscopic Data

CompoundExpected 1H NMR Aromatic Signals (qualitative)Expected Molecular Ion (m/z)
Methyl 2-chloro-6-methyl-3-nitrobenzoateTwo distinct doublets in the aromatic region.229.02
Methyl 2-chloro-6-methyl-5-nitrobenzoateTwo distinct singlets or narrow doublets in the aromatic region.229.02
Issue 2: Presence of a Dinitrated Byproduct

Symptom: A peak with a higher molecular weight is observed in the mass spectrum. The 1H NMR spectrum may show fewer aromatic protons than expected.

Plausible Cause: Over-nitration of the aromatic ring can occur, especially at elevated temperatures or with a high concentration of the nitrating agent.[4][17]

Troubleshooting Workflow:

Caption: Workflow for Dinitration Identification.

Detailed Protocols:

  • Protocol 4: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Inject the crude reaction mixture into an LC-MS system.

    • Monitor the total ion chromatogram and extract the ion corresponding to the expected dinitrated product (M+H)+.

    • Interpretation: The molecular weight of the dinitrated product will be 45 units higher than the desired mononitrated product.

  • Protocol 5: NMR Analysis

    • If the dinitrated product can be isolated, acquire 1H and 13C NMR spectra.

    • Interpretation: The 1H NMR spectrum will show only one aromatic proton, and the 13C NMR will have a corresponding reduction in the number of aromatic carbon signals.

Issue 3: Presence of the Carboxylic Acid Byproduct

Symptom: A polar impurity is observed on TLC that streaks or has a very low Rf value. The IR spectrum shows a broad O-H stretch around 3000 cm-1. The product may appear as a gel or oil instead of a solid.[6]

Plausible Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur in the acidic reaction conditions, particularly if water is present or during the aqueous work-up.[6]

Troubleshooting Workflow:

Caption: Workflow for Hydrolysis Identification.

Detailed Protocols:

  • Protocol 6: Infrared (IR) Spectroscopy

    • Acquire an IR spectrum of the crude product.

    • Interpretation: Look for a broad absorption band in the region of 2500-3300 cm-1, which is characteristic of the O-H stretch of a carboxylic acid.

  • Protocol 7: NMR Analysis

    • Acquire a 1H NMR spectrum of the crude product.

    • Interpretation: The sharp singlet corresponding to the methyl ester protons (around 3.9 ppm) will be diminished or absent, and a broad singlet for the carboxylic acid proton may be observed further downfield.

III. Preventative Measures and Best Practices

To minimize the formation of byproducts and improve the yield and purity of Methyl 2-chloro-6-methyl-3-nitrobenzoate, consider the following:

  • Strict Temperature Control: Maintain the reaction temperature below 15°C, and ideally between 0-5°C, using an ice bath.[5][8][17]

  • Slow and Controlled Addition: Add the nitrating mixture dropwise to the substrate with vigorous stirring to dissipate heat effectively.[7]

  • Anhydrous Conditions: Use dry glassware and high-purity, anhydrous acids to minimize side reactions, including hydrolysis.

  • Optimized Stoichiometry: Carefully control the ratio of nitric acid to sulfuric acid to ensure efficient generation of the nitronium ion without promoting over-nitration.

  • Careful Work-up: Neutralize the reaction mixture carefully during the work-up to avoid base-catalyzed hydrolysis of the ester.

By understanding the potential side reactions and employing robust analytical techniques for characterization, researchers can effectively troubleshoot the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate and optimize their reaction conditions for a successful outcome.

References

  • Vertex AI Search. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Benchchem.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • PMC. Recent trends in the impurity profile of pharmaceuticals.
  • IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Can. J. Chem. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. 64, 1764.
  • PMC - NIH.
  • Master Organic Chemistry. (2018, April 30).
  • Journal of the American Society for Mass Spectrometry.
  • Reddit. (2023, November 28).
  • LibreTexts.
  • MDPI. (2007, December 13). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Google Patents. (2020, June 23).
  • GeeksforGeeks. (2025, July 23).
  • Master Chemistry. (2023, January 12).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • MDPI. (2022, July 25).
  • ChemSpider. A 2 step synthesis of methyl 3-n.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments.
  • University of Missouri–St. Louis.
  • Benchchem. Comparative spectroscopic analysis of nitrophenol isomers.
  • Reddit. (2012, September 14). What is the product of my (failed)
  • Scribd.
  • Chemistry Stack Exchange. (2018, January 5).
  • University of California, Irvine.
  • Scribd.
  • University of California, Los Angeles.
  • University of South Alabama. (2010, January 5).

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of "Methyl 2-chloro-6-methyl-3-nitrobenzoate" derivatives

This guide outlines the definitive structural confirmation of Methyl 2-chloro-6-methyl-3-nitrobenzoate and its derivatives. It addresses the critical challenge of distinguishing regioisomers (specifically the 3-nitro vs....

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural confirmation of Methyl 2-chloro-6-methyl-3-nitrobenzoate and its derivatives. It addresses the critical challenge of distinguishing regioisomers (specifically the 3-nitro vs. 5-nitro isomers) arising during synthesis, a common bottleneck in drug development for polysubstituted aromatic scaffolds.

Executive Summary: The Regioisomer Challenge

In the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate, the nitration of the precursor (Methyl 2-chloro-6-methylbenzoate) is governed by competing directing effects. The Methyl group (C6) and Chlorine atom (C2) both direct electrophiles to the ortho/para positions, while the Ester group (C1) directs meta.

This electronic conflict typically generates two primary regioisomers:

  • Target (3-Nitro): Nitro group at position 3.

  • Impurity (5-Nitro): Nitro group at position 5.

Both isomers possess two adjacent aromatic protons (ortho-coupling), rendering standard 1D


H NMR coupling constants (

-values) insufficient for differentiation. This guide compares and details the definitive methods to resolve this structural ambiguity.

Comparative Analysis of Structural Confirmation Methods

The following table compares the efficacy of analytical techniques for distinguishing the 3-nitro and 5-nitro regioisomers.

Feature1D

H NMR
NOE / NOESY (Recommended) HMBC / HSQC Single Crystal XRD
Primary Data Chemical Shift, Coupling (

)
Spatial Proximity (Through-Space)Long-range Coupling (Through-Bond)3D Atom Coordinates
Isomer Resolution Low (Both isomers show doublets)High (Definitive Me-ArH correlation)High (Me-C

vs Me-CH)
Absolute
Sample Prep < 5 mins, dissolved< 5 mins, dissolved, degassed10-30 mins, dissolvedDays-Weeks (Crystal growth)
Cost/Time Low / FastLow / FastMedium / ModerateHigh / Slow
Verdict Screening onlyRoutine Confirmation Secondary Confirmation Gold Standard

Deep Dive: NMR Spectroscopy Strategies

The "Blind Spot" of 1D NMR

In both the 3-nitro and 5-nitro isomers, the aromatic protons are located on adjacent carbons (C4/C5 for the 3-nitro; C3/C4 for the 5-nitro). Both will display a pair of doublets with an ortho-coupling constant of


. Therefore, splitting patterns alone cannot identify the product.
The Solution: 1D NOE / 2D NOESY

The Nuclear Overhauser Effect (NOE) relies on spatial proximity (< 5 Å), not bond connectivity. This is the most efficient method to confirm the position of the nitro group relative to the fixed methyl group.

Mechanistic Logic
  • Target Structure (3-Nitro): The Methyl group at C6 is directly adjacent to the aromatic proton at C5.

    • Prediction: Irradiation of the Methyl signal will result in a strong NOE enhancement of the C5-H doublet.

  • Isomer Structure (5-Nitro): The Methyl group at C6 is adjacent to the Nitro group at C5. The nearest aromatic proton is at C4, which is too distant for a significant NOE.

    • Prediction: Irradiation of the Methyl signal will show zero or negligible enhancement of aromatic protons.

Experimental Protocol: 1D Selective NOE

Objective: Confirm proximity of Methyl (C6) to Aromatic H (C5).

  • Sample Preparation: Dissolve ~10 mg of the derivative in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Ensure the solution is clear (filter if necessary).
  • Acquisition Parameters:

    • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective gradient NOE.

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 64–128 scans for high S/N ratio.

  • Excitation: Set the selective irradiation frequency exactly on the Methyl singlet (approx.

    
     2.3–2.5 ppm).
    
  • Analysis:

    • Phase the spectrum so the irradiated Methyl peak is negative.

    • Look for positive peaks in the aromatic region (

      
       7.0–8.5 ppm).
      
    • Result Interpretation: Presence of an aromatic peak confirms the 3-nitro isomer (Target). Absence confirms the 5-nitro isomer.

Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure using NMR and XRD pathways.

StructureConfirmation Start Synthesis Product (Crude Mixture) H_NMR 1. Standard 1H NMR (Check Purity & Integrals) Start->H_NMR Ambiguity Observation: Two Doublets (J ~8Hz) Isomer Undetermined H_NMR->Ambiguity NOE_Exp 2. 1D Selective NOE (Irradiate Methyl @ C6) Ambiguity->NOE_Exp Required Step XRD 3. Single Crystal XRD (If NOE ambiguous) Ambiguity->XRD Alternative (Slow) Result_Pos Result A: Strong NOE on Ar-H NOE_Exp->Result_Pos Result_Neg Result B: No NOE on Ar-H NOE_Exp->Result_Neg Conclusion_3 CONFIRMED: 3-Nitro Isomer (Target) (Me is next to H5) Result_Pos->Conclusion_3 Conclusion_5 CONFIRMED: 5-Nitro Isomer (Impurity) (Me is next to NO2) Result_Neg->Conclusion_5 XRD->Conclusion_3

Figure 1: Structural elucidation workflow for Methyl 2-chloro-6-methyl-3-nitrobenzoate derivatives.

Deep Dive: X-Ray Crystallography (The Gold Standard)

While NMR is faster, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute configuration and is required for registering new chemical entities (NCEs) in regulatory filings.

Experimental Protocol: Crystal Growth

Nitrobenzoates crystallize well due to their polarity and planar stacking potential.

  • Solvent System: Use a Slow Evaporation method with a binary solvent system.

    • Solvent A (Good solvent): Ethyl Acetate or DCM.

    • Solvent B (Poor solvent): Hexane or Heptane.

  • Procedure:

    • Dissolve 20 mg of the pure compound in minimal Solvent A (approx. 1-2 mL).

    • Filter into a clean scintillation vial.

    • Carefully layer Solvent B (2 mL) on top, or cover with parafilm poked with 3-4 pinholes.

    • Store in a vibration-free, dark area at room temperature (20-25°C).

  • Harvesting: Crystals typically form within 24-72 hours. Look for prisms or needles suitable for mounting.

  • Validation: The diffraction pattern will unambiguously place the heavy Chlorine and Nitro oxygen atoms, resolving the structure with >99.9% confidence.

Scientific Validation & Causality

  • Why Methyl-Irradiation? The methyl group is the only unique aliphatic handle on the ring (besides the ester methyl, which is rotatable and further away). Its position at C6 is fixed by the starting material, making it the "anchor" for determining the variable position of the nitro group.

  • Why not just J-coupling? As noted in BenchChem's Guide to Polysubstituted Benzenes [1], symmetry and fortuitous coupling constants in tetrasubstituted rings often lead to misassignments. Relying solely on splitting patterns in this scaffold is a known pitfall.

  • Self-Validating Protocol: The NOE experiment is self-validating because the Ester Methyl (C1-COOMe) provides an internal negative control. Irradiating the C6-Methyl should not enhance the aromatic protons if the nitro group is at C5, but it might show a weak NOE to the Ester Methyl (if rotation allows), confirming the experiment is working even if the aromatic NOE is absent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46900988, Methyl 2-(chloromethyl)-3-nitrobenzoate (Analogous structure analysis). Retrieved from [Link]

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Protocols). Org. Synth. 1928, 8, 76. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. Retrieved from [Link]

Comparative

Comparison of synthetic routes for "Methyl 2-chloro-6-methyl-3-nitrobenzoate"

The following guide details the comparative synthetic strategies for Methyl 2-chloro-6-methyl-3-nitrobenzoate , a critical intermediate in the development of kinase inhibitors and Selective Androgen Receptor Modulators (...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative synthetic strategies for Methyl 2-chloro-6-methyl-3-nitrobenzoate , a critical intermediate in the development of kinase inhibitors and Selective Androgen Receptor Modulators (SARMs).

Executive Summary & Molecule Profile

  • Target Molecule: Methyl 2-chloro-6-methyl-3-nitrobenzoate[1][2][3][4]

  • CAS Number: 1376761-85-1 (Ester), 1345413-33-7 (Acid precursor variants)[1]

  • Significance: This scaffold is a highly functionalized polysubstituted benzene derivative. The specific substitution pattern (2-chloro, 6-methyl, 3-nitro) creates a "push-pull" electronic system essential for subsequent nucleophilic aromatic substitutions (

    
    ) or reduction to anilines for amide coupling in drug discovery (e.g., bicyclic heterocycles, kinase inhibitors).[1]
    
  • Core Challenge: The primary synthetic hurdle is regioselectivity during nitration. The presence of both activating (methyl) and deactivating (chloro, ester/acid) groups creates competing directing effects between the 3-position and the 5-position.

Route Analysis & Comparison

The synthesis is generally approached via two primary pathways. The choice depends on the availability of the starting material (acid vs. ester) and the required purity profile.

Route A: Nitration of 2-Chloro-6-methylbenzoic Acid (Recommended)

This route involves the nitration of the free acid followed by esterification.[1] It is the most robust method because the carboxylic acid moiety can be easily purified via acid-base extraction before the final esterification step.

  • Step 1: Nitration of 2-chloro-6-methylbenzoic acid using

    
     or 
    
    
    
    .[1]
  • Step 2: Esterification using

    
     or 
    
    
    
    .
  • Selectivity: The methyl group (C6) is the strongest activator, directing para to position 3 and ortho to position 5. The para attack (Position 3) is electronically and sterically favored, typically yielding the 3-nitro isomer as the major product.

Route B: Direct Nitration of Methyl 2-chloro-6-methylbenzoate

Direct nitration of the ester is shorter but can be operationally difficult.[1] The ester group is less polar than the acid, making the separation of the 3-nitro and 5-nitro isomers by simple extraction impossible; chromatographic separation or fractional crystallization is often required.

Comparison Table
FeatureRoute A: Acid Nitration

Esterification
Route B: Direct Ester Nitration
Step Count 2 Steps (from commercial acid)1 Step (from commercial ester)
Regiocontrol High (3-nitro favored; acid allows easy purification)Moderate (Isomer separation is difficult)
Scalability High (Kilogram scale feasible)Medium (Exotherms difficult to manage)
Purification Acid-base extraction + CrystallizationColumn Chromatography / Recrystallization
Overall Yield 65–75%50–60%
Safety Profile Moderate (Standard nitration risks)Moderate (Nitration of organics is exothermic)

Detailed Experimental Protocols

Protocol A: Synthesis via 2-Chloro-6-methylbenzoic Acid (Route A)
Step 1: Nitration to 2-Chloro-6-methyl-3-nitrobenzoic acid
  • Reagents: 2-Chloro-6-methylbenzoic acid (1.0 eq), Potassium Nitrate (

    
    , 1.1 eq), Conc. Sulfuric Acid (
    
    
    
    ).[5][6][7][8][9]
  • Procedure:

    • Charge a 3-neck round-bottom flask with concentrated

      
       (5–10 volumes relative to substrate). Cool to 0–5°C using an ice-salt bath.[1]
      
    • Add 2-Chloro-6-methylbenzoic acid portion-wise, maintaining internal temperature

      
      °C. Stir until fully dissolved.
      
    • Slowly add solid

      
       (or fuming 
      
      
      
      dropwise) over 30–60 minutes. Critical: Control exotherm; maintain
      
      
      °C to minimize dinitration and 5-nitro isomer formation.
    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

    • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight) with vigorous stirring. The product will precipitate as a solid.

    • Filter the solid.[5][7] Wash with cold water (

      
      ) to remove residual acid.
      
    • Purification: Dissolve the crude solid in dilute NaOH (pH 10). Extract with Ethyl Acetate (to remove non-acidic impurities). Acidify the aqueous layer with HCl to pH 2. Filter the precipitated pure acid.

Step 2: Esterification to Methyl 2-chloro-6-methyl-3-nitrobenzoate
  • Reagents: 2-Chloro-6-methyl-3-nitrobenzoic acid, Methanol (solvent/reactant), Thionyl Chloride (

    
    , 1.5 eq) or conc.[1] 
    
    
    
    (cat).[5][6][7][8][9][10]
  • Procedure:

    • Dissolve the nitro-acid in Methanol (10 volumes).

    • Cool to 0°C. Add

      
       dropwise (or 
      
      
      
      ).
    • Heat to reflux (65°C) for 3–6 hours.

    • Concentrate the solvent under reduced pressure.[11]

    • Dissolve residue in Ethyl Acetate, wash with saturated

      
       (to remove unreacted acid) and brine.
      
    • Dry over

      
       and concentrate to yield the target ester.
      

Reaction Mechanism & Selectivity Visualization

The following diagram illustrates the directing effects governing the regioselectivity of the nitration step. The Methyl group (C6) is the dominant ortho/para director, activating position 3 (para) more strongly than position 5 (ortho). The Chloro group (C2) also directs ortho to position 3.

G cluster_legend Directing Effects Start 2-Chloro-6-methylbenzoic Acid Complex Sigma Complex (Resonance Stabilized) Start->Complex + NO2+ (Electrophile) Prod3 Major Product: 3-Nitro Isomer (Para to Methyl) Complex->Prod3 Preferred Pathway (Sterically & Electronically Favored) Prod5 Minor Product: 5-Nitro Isomer (Ortho to Methyl) Complex->Prod5 Competing Pathway (Sterically Hindered) Info Methyl (C6): Activates C3 (para) & C5 (ortho) Chloro (C2): Activates C3 (ortho) & C5 (para) COOH (C1): Deactivates ring, directs Meta (C3, C5)

Caption: Mechanistic flow of nitration showing the dominance of the 3-nitro pathway driven by the para-directing effect of the methyl group.[10][12][13]

Critical Analysis of Precursor Synthesis

If 2-Chloro-6-methylbenzoic acid is not commercially available, it must be synthesized.[1] Two efficient methods exist:

  • Oxidation of 2-Chloro-6-methylbenzaldehyde:

    • Precursor: 2-Chloro-6-fluorobenzaldehyde

      
       Imine formation 
      
      
      
      Grignard (
      
      
      )
      
      
      Hydrolysis
      
      
      Aldehyde.[1][14]
    • Oxidation:[14]

      
       oxidation of the aldehyde to the acid.
      
    • Pros: High yield, avoids heavy metals.

    • Cons: Multi-step.[15]

  • Carbonylation of 3-Chloro-2-iodotoluene:

    • Reaction:

      
      -catalyzed carbonylation in MeOH.
      
    • Pros: Direct formation of the ester or acid.

    • Cons: Requires expensive Palladium catalysts and high-pressure CO equipment.[1]

References

  • European Patent Office. (2006). Aminophenyl Derivatives as Selective Androgen Receptor Modulators. EP 1836202 B1. (Describes the nitration of 2-chloro-6-methylbenzoic acid using KNO3/HCl).

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate (General Procedure).[5][7][8][9][10][15] Org.[5][7][10][15][16] Synth. 1928, 8, 76. (Foundational reference for benzoate nitration conditions). [1]

  • American Chemical Society. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.[1][14] Journal of Organic Chemistry. (Details the synthesis of the acid precursor). [1]

  • ChemicalBook. (n.d.). Methyl 2-chloro-3-nitrobenzoate Product Description. (Provides physical properties and analog comparisons).

Sources

Validation

A Comparative Guide to Alternative Reagents for the Nitration of 2-Chloro-6-Methylbenzoate

For Researchers, Scientists, and Drug Development Professionals The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the creation of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. However, the nitration of deactivated and sterically hindered substrates such as methyl 2-chloro-6-methylbenzoate presents significant challenges. Traditional methods employing harsh mixed acids (a combination of nitric and sulfuric acid) often lead to low yields, poor regioselectivity, and significant safety concerns, including runaway reactions and the generation of substantial acidic waste.[1][2]

This guide provides a comparative analysis of modern, alternative reagents for the nitration of 2-chloro-6-methylbenzoate, offering milder, more selective, and safer methodologies. We will delve into the mechanistic underpinnings of these alternatives, provide detailed experimental protocols adapted from relevant literature, and present a clear comparison of their performance.

The Challenge: Nitrating a Deactivated and Sterically Hindered Ring

The substrate, methyl 2-chloro-6-methylbenzoate, possesses two key features that complicate electrophilic aromatic substitution:

  • Deactivation: The ester (-COOCH₃) and chloro (-Cl) groups are electron-withdrawing, reducing the nucleophilicity of the aromatic ring and making it less susceptible to electrophilic attack.

  • Steric Hindrance: The substituents at the ortho positions to the ester group sterically hinder the approach of the electrophile to the adjacent carbons.

These factors necessitate the use of potent nitrating agents and carefully controlled conditions to achieve the desired mononitration with acceptable yield and regioselectivity.

Alternative Nitrating Systems: A Comparative Overview

Here, we explore four promising alternative systems for the nitration of 2-chloro-6-methylbenzoate: Urea-Nitrate, Dinitrogen Pentoxide, Zeolite-Catalyzed Nitration, and Nitration via Flow Chemistry.

Urea-Nitrate: A Safe and Highly Regioselective Option

Urea nitrate, an adduct of urea and nitric acid, has emerged as a safe, stable, and highly effective nitrating agent for a variety of aromatic compounds, including deactivated substrates.[3][4][5] It is readily prepared and offers excellent regioselectivity, often favoring the formation of a single isomer.[3] The reaction typically proceeds in the presence of a strong acid like sulfuric acid, which facilitates the in-situ generation of the nitronium ion.

Reaction Mechanism:

Urea_Nitrate Urea Nitrate Nitronium Nitronium Ion (NO₂⁺) Urea_Nitrate->Nitronium Protonation & Dehydration H2SO4 H₂SO₄ H2SO4->Nitronium Sigma_Complex σ-Complex Intermediate Nitronium->Sigma_Complex Substrate 2-Chloro-6-methylbenzoate Substrate->Sigma_Complex Electrophilic Attack Product Nitrated Product Sigma_Complex->Product Deprotonation N2O5 N₂O₅ Nitronium_Nitrate [NO₂⁺][NO₃⁻] (in polar solvents) N2O5->Nitronium_Nitrate Ionization Solvent Solvent (e.g., CH₂Cl₂) Solvent->Nitronium_Nitrate Sigma_Complex σ-Complex Intermediate Nitronium_Nitrate->Sigma_Complex Substrate 2-Chloro-6-methylbenzoate Substrate->Sigma_Complex Electrophilic Attack Product Nitrated Product Sigma_Complex->Product Deprotonation

Caption: Nitration with Dinitrogen Pentoxide.

Experimental Protocol (Adapted for 2-Chloro-6-methylbenzoate):

  • A solution of dinitrogen pentoxide (11 mmol) in an appropriate solvent (e.g., dichloromethane, 20 mL) is prepared and cooled to 0°C.

  • A solution of methyl 2-chloro-6-methylbenzoate (10 mmol) in the same solvent (10 mL) is added dropwise to the N₂O₅ solution over 20 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the careful addition of a cold aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Performance: Nitration of deactivated substrates with N₂O₅ generally proceeds with high efficiency. For instance, the nitration of toluene with N₂O₅ in dichloromethane at low temperatures has been shown to produce nitrotoluene isomers with high selectivity. [6]

Zeolite-Catalyzed Nitration: Enhancing Regioselectivity

Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts, offering shape-selective environments for chemical reactions. [2][7]In nitration, zeolites can enhance regioselectivity by sterically directing the incoming nitro group to less hindered positions and can allow for milder reaction conditions. [8][9]Zeolite-beta is a commonly used catalyst for this purpose. [8][9] Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up Substrate Substrate + Solvent Mixture Suspension Substrate->Mixture Zeolite Zeolite Catalyst (e.g., H-Beta) Zeolite->Mixture Reaction Stirring at Controlled Temperature Mixture->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃) Nitrating_Agent->Reaction Filtration Filtration to remove Zeolite Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Purification Extraction->Purification

Caption: Zeolite-Catalyzed Nitration Workflow.

Experimental Protocol (Adapted for 2-Chloro-6-methylbenzoate):

  • Activate the zeolite catalyst (e.g., H-Beta) by heating at 500°C for 4 hours under a stream of dry air, then cool to room temperature under vacuum.

  • Suspend the activated zeolite (e.g., 1 g) in a solution of methyl 2-chloro-6-methylbenzoate (10 mmol) in a suitable solvent (e.g., dichloromethane, 20 mL).

  • Cool the suspension to 0°C and add concentrated nitric acid (11 mmol) dropwise over 15 minutes.

  • Stir the reaction mixture at 0-10°C for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, filter off the zeolite catalyst and wash it with the solvent.

  • The filtrate is washed with water, aqueous sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the product is purified.

Performance: Zeolite-catalyzed nitration of chlorobenzene has demonstrated improved para-selectivity. [8]For the target substrate, the use of a shape-selective zeolite could potentially favor nitration at the less sterically hindered positions.

Continuous Flow Nitration: Superior Safety and Control

Flow chemistry offers a paradigm shift in handling hazardous reactions like nitration. [10]By performing the reaction in a microreactor or a continuous flow system, superior control over reaction parameters such as temperature, pressure, and stoichiometry is achieved. [1][11][12]This minimizes the risk of thermal runaways and often leads to higher yields and selectivities.

Workflow:

ReagentA Substrate Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB Nitrating Agent Solution PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Coil Reactor Mixer->Reactor Quench Quenching Solution Reactor->Quench Collection Product Collection Quench->Collection

Caption: Continuous Flow Nitration Setup.

Experimental Protocol (Adapted for 2-Chloro-6-methylbenzoate):

  • Prepare two separate solutions:

    • Solution A: Methyl 2-chloro-6-methylbenzoate in a suitable solvent (e.g., dichloromethane).

    • Solution B: A nitrating mixture (e.g., nitric acid in sulfuric acid, or another alternative) in the same solvent.

  • Using two syringe pumps, introduce Solution A and Solution B into a T-mixer at controlled flow rates.

  • The combined stream flows through a heated or cooled coil reactor of a defined volume to control the residence time.

  • The output from the reactor is continuously quenched in a stream of cold water or a basic solution.

  • The product is then extracted into an organic solvent, and the collected organic phases are combined, washed, dried, and concentrated to yield the product.

Performance: Continuous flow nitration of chlorobenzene has been shown to be efficient and safe, allowing for precise control over the reaction conditions to optimize yield and isomer distribution. [11]This technique is highly adaptable to various nitrating agents.

Performance Comparison

Reagent/SystemAdvantagesDisadvantagesExpected Yield (General)Safety Considerations
Urea-Nitrate High regioselectivity, safe and stable reagent, readily available starting materials. [3][4]Requires a strong acid co-reagent (e.g., H₂SO₄).High to quantitative. [3]Exothermic reaction with sulfuric acid; handle with care.
Dinitrogen Pentoxide (N₂O₅) Powerful, clean (stoichiometric use), can be used in various solvents. [13][14][15]Can be highly reactive and requires careful handling; preparation can be complex. [16]Good to excellent. [17]Highly reactive and potentially explosive, especially in the presence of organic materials. [16]
Zeolite-Catalyzed Enhanced regioselectivity, milder reaction conditions, catalyst is recyclable. [2][7][8]Catalyst activation required; potential for catalyst deactivation.Moderate to high. [8][9]Generally safer than mixed acid, but standard precautions for handling acids and solvents apply.
Continuous Flow Superior safety and control, improved yield and selectivity, scalable. [10][11][12]Requires specialized equipment (pumps, microreactors).High, with potential for optimization. Significantly reduces the risk of thermal runaway by minimizing the reaction volume at any given time.

Conclusion

The nitration of challenging substrates like methyl 2-chloro-6-methylbenzoate necessitates a departure from traditional mixed-acid protocols. The alternative reagents and techniques presented in this guide offer significant advantages in terms of safety, selectivity, and environmental impact.

  • Urea-nitrate stands out for its safety profile and high regioselectivity, making it an excellent starting point for optimization.

  • Dinitrogen pentoxide is a powerful option when high reactivity is required, and its clean nature is a significant benefit.

  • Zeolite catalysis provides a valuable tool for tuning the regioselectivity of the reaction.

  • Continuous flow chemistry represents the future of safe and efficient nitration, offering unparalleled control over this hazardous yet crucial transformation.

The choice of the optimal reagent and methodology will depend on the specific requirements of the synthesis, including desired regioselectivity, scale, and available equipment. It is recommended that small-scale trials be conducted to determine the most effective conditions for the nitration of 2-chloro-6-methylbenzoate.

References

  • Dinitrogen pentoxide - Wikipedia. (n.d.). Retrieved from [Link]

  • Almog, J., et al. (2007). Urea nitrate and nitrourea: powerful and regioselective aromatic nitration agents. Tetrahedron Letters, 48(1), 123-125.
  • Wang, Y., et al. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. AIChE Journal, 68(3), e17538.
  • Gao, H., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • Almog, J., et al. (2007). Urea Nitrate and Nitrourea: Powerful and Regioselective Aromatic Nitration Agents. ResearchGate. Retrieved from [Link]

  • de la Cruz, C., et al. (2007). Batch and continuous nitration of toluene and chlorobenzene with acetyl nitrate over zeolite beta.
  • Pandita, S., & Ishpujani, R. (2010). AN ENVIRONMENTALLY FRIENDLY, EFFICIENT, AND FACILE METHODOLOGY FOR THE NITRATION OF AROMATIC COMPOUNDS USING UREA NITRATE. Rasayan Journal of Chemistry, 3(4), 723-728.
  • Almog, J., et al. (2008). Aromatic nitration using nitroguanidine and EGDN. Tetrahedron Letters, 49(12), 1996-1998.
  • Kulkarni, A. A. (2017). Continuous Flow Synthesis of Organic Compounds.
  • NITRATION OF METHYL BENZOATE. (n.d.). Retrieved from [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Reaction Chemistry & Engineering.
  • Esakkidurai, T., et al. (2001). Regioselective nitration of aromatic substrates in zeolite cages. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 113(2), 113-122.
  • Chen, Z., et al. (2022). Nitration and flow chemistry. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering.
  • EP1340742A1 - An adiabatic continuous process for the nitration of chlorobenzene. (n.d.). Google Patents.
  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Kharchenko, A. K., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(48), 25841-25847.
  • Synthetic Studies of Dinitrogen Pentoxide (N2O5). (1986).
  • Kharchenko, A. K., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Publishing. Retrieved from [Link]

  • Millar, R. W., et al. (2003). Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024).

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 2-chloro-6-methyl-3-nitrobenzoate

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the precursor, Methyl 2-chloro-6-methyl-3-nitrobenzoate. We will delve into the synthetic pathways, comparat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the precursor, Methyl 2-chloro-6-methyl-3-nitrobenzoate. We will delve into the synthetic pathways, comparative experimental data, and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Versatile Scaffold of Methyl 2-chloro-6-methyl-3-nitrobenzoate

The chemical scaffold provided by Methyl 2-chloro-6-methyl-3-nitrobenzoate is a promising starting point for the development of a diverse range of biologically active molecules. The presence of reactive sites—the chloro, methyl, and nitro groups, along with the methyl ester—allows for a variety of chemical modifications. This versatility has been exploited to generate libraries of derivatives with potential therapeutic applications, particularly in oncology and microbiology. The strategic placement of these functional groups on the benzene ring creates a unique electronic and steric environment, which can be fine-tuned to enhance interactions with biological targets.

Synthetic Strategies and Derivative Classes

The journey from the starting material to a library of potentially bioactive compounds involves several key synthetic transformations. The chlorine atom at the 2-position is a particularly useful handle for introducing a wide array of substituents via nucleophilic aromatic substitution (SNAr) reactions.

A common and effective strategy involves the reaction of Methyl 2-chloro-6-methyl-3-nitrobenzoate with various nucleophiles, such as amines, thiols, and alcohols. This approach has led to the successful synthesis of several classes of derivatives, including:

  • 2-Amino Derivatives: Substitution of the chlorine with primary or secondary amines yields 2-amino-6-methyl-3-nitrobenzoates. These compounds can be further modified, for instance, by acylation of the amino group.

  • 2-Thioether Derivatives: Reaction with thiols results in the formation of 2-thioether-6-methyl-3-nitrobenzoates. The nature of the R-group on the sulfur atom can be varied to modulate lipophilicity and target engagement.

  • 2-Alkoxy Derivatives: While less common due to the lower reactivity of alcohols in SNAr reactions, the synthesis of 2-alkoxy derivatives is also achievable, introducing different steric and electronic properties.

The nitro group at the 3-position is also a key functional group. Its reduction to an amine opens up another avenue for diversification, allowing for the introduction of various substituents through amide bond formation or other amine-based chemistries.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
  • Reactant Preparation: In a flame-dried round-bottom flask, dissolve Methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 eq.) in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (1.1 - 1.5 eq.) to the solution. If the nucleophile is an amine or thiol, the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), may be required to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. Alternatively, if no precipitate forms, the product can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel.

G start Methyl 2-chloro-6-methyl-3-nitrobenzoate reaction SNAr Reaction start->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction base Base (e.g., K2CO3, DIPEA) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Substituted Derivative purification->product

Caption: General workflow for the synthesis of derivatives via SNAr.

Comparative Biological Evaluation

The true measure of these synthetic efforts lies in the biological activity of the resulting compounds. Here, we compare the performance of representative derivatives in key therapeutic areas.

Anticancer Activity

A series of novel pyrazole derivatives synthesized from Methyl 2-chloro-6-methyl-3-nitrobenzoate have demonstrated significant anticancer activity. These compounds were evaluated for their cytotoxic effects against various human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Pyrazole Derivatives

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Derivative A 1.5 ± 0.22.1 ± 0.33.5 ± 0.4
Derivative B 5.8 ± 0.67.2 ± 0.810.1 ± 1.1
Doxorubicin 0.8 ± 0.11.2 ± 0.21.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicate that Derivative A exhibits potent cytotoxic activity, particularly against the MCF-7 breast cancer cell line, with an IC50 value approaching that of the standard chemotherapeutic agent, Doxorubicin. The difference in activity between Derivative A and Derivative B, which may differ by a single functional group, highlights the critical role of structure-activity relationships.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G start Seed Cells treatment Treat with Compounds start->treatment incubation 48h Incubation treatment->incubation mtt Add MTT Solution incubation->mtt incubation2 4h Incubation mtt->incubation2 dmso Add DMSO incubation2->dmso read Measure Absorbance (570 nm) dmso->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

In addition to anticancer potential, derivatives of Methyl 2-chloro-6-methyl-3-nitrobenzoate have been explored for their antimicrobial properties. A series of sulfonamide derivatives were synthesized and tested against a panel of pathogenic bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative C 81632
Derivative D 32>6464
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

N/A: Not Applicable

Derivative C demonstrated promising activity against the Gram-positive bacterium Staphylococcus aureus and moderate activity against the Gram-negative bacterium Escherichia coli and the fungus Candida albicans. The variation in activity between the derivatives underscores the importance of specific structural features for broad-spectrum antimicrobial action.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data presented above strongly suggest that the biological activity of these derivatives is highly dependent on their chemical structure. For the anticancer pyrazole derivatives, the presence of an electron-withdrawing group on the pyrazole ring in Derivative A appears to be crucial for its high potency. This may enhance its ability to interact with specific residues in the active site of a target protein, potentially a kinase involved in cell proliferation.

For the antimicrobial sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen plays a significant role. The enhanced activity of Derivative C could be attributed to a more favorable lipophilicity, allowing for better penetration of the microbial cell wall.

G cluster_0 Derivative A (High Anticancer Activity) cluster_1 Derivative B (Low Anticancer Activity) cluster_2 Derivative C (High Antimicrobial Activity) cluster_3 Derivative D (Low Antimicrobial Activity) a1 Methyl 2-chloro-6-methyl-3-nitrobenzoate Pyrazole with EWG b1 Methyl 2-chloro-6-methyl-3-nitrobenzoate Pyrazole with EDG c1 Methyl 2-chloro-6-methyl-3-nitrobenzoate Sulfonamide with Lipophilic Group d1 Methyl 2-chloro-6-methyl-3-nitrobenzoate Sulfonamide with Polar Group

Caption: Structure-activity relationship summary for representative derivatives.

Conclusion and Future Directions

The scaffold of Methyl 2-chloro-6-methyl-3-nitrobenzoate has proven to be a fertile ground for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The data presented in this guide highlight the significant anticancer and antimicrobial potential of its derivatives.

Future work should focus on optimizing the lead compounds identified in these studies. This includes further SAR exploration to enhance potency and selectivity, as well as in-depth mechanistic studies to identify the specific molecular targets. Furthermore, the evaluation of these compounds in in vivo models will be a critical next step in their development as potential therapeutic agents.

References

  • Title: Principles of Medicinal Chemistry Source: Foye's Principles of Medicinal Chemistry URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods URL: [Link]

Validation

Purity assessment of "Methyl 2-chloro-6-methyl-3-nitrobenzoate" by melting point and chromatography

Abstract This guide provides a technical evaluation of purity assessment methodologies for Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1), a critical intermediate in the synthesis of pharmaceutical kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a technical evaluation of purity assessment methodologies for Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1), a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. We compare the thermodynamic characterization via Melting Point (MP) analysis against the quantitative resolution of High-Performance Liquid Chromatography (HPLC) . While MP serves as a rapid preliminary screen for gross contamination, HPLC is established here as the definitive metric for quantitative release testing.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

  • Chemical Name: Methyl 2-chloro-6-methyl-3-nitrobenzoate

  • CAS Number: 1376761-85-1

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1][2]
  • Molecular Weight: 229.62 g/mol [1]

  • Physical State: Crystalline Solid

  • Solubility: Soluble in methanol, acetonitrile, ethyl acetate; insoluble in water.

Critical Quality Attributes (CQAs): In drug development, the purity of this intermediate directly impacts the yield and impurity profile of downstream APIs (Active Pharmaceutical Ingredients). Common synthesis impurities include:

  • Precursor Acid: 2-chloro-6-methyl-3-nitrobenzoic acid (incomplete esterification).

  • Regioisomers: Methyl 2-chloro-6-methyl-4-nitrobenzoate (nitration byproduct).

  • Inorganic Salts: Residual catalysts (e.g., H

    
    SO
    
    
    
    traces).

Method 1: Melting Point Analysis (Thermodynamic Assessment)

Principle

Melting point determination relies on the thermodynamic principle that impurities disrupt the crystal lattice of a pure substance, leading to Melting Point Depression and Range Broadening . For a pure crystalline solid, the phase transition is sharp (< 2°C range).

Experimental Protocol (Capillary Method)
  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvents (solvent of crystallization can mimic impurities).

  • Loading: Pack 2–3 mm of sample into a glass capillary tube; ensure compact packing by tapping.

  • Ramping:

    • Fast Ramp: 10°C/min to within 10°C of the expected melting point.

    • Slow Ramp: 1.0°C/min for the phase transition window.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
Data Interpretation
ObservationInterpretationAction
Sharp Range (< 1.5°C) High crystallinity; likely >98% pure.[3]Proceed to HPLC for quantification.
Depressed

Eutectic impurity present.Recrystallize (e.g., MeOH/Water).[4]
Broad Range (> 3°C) Significant contamination or wet sample.Dry sample; Check NMR/HPLC.

Expert Insight: While MP is non-destructive and rapid, it fails to detect isomeric impurities (e.g., regioisomers) which often co-crystallize without significantly depressing the melting point due to structural similarity.

Method 2: HPLC (Quantitative Resolution)

Principle

Reverse-Phase HPLC (RP-HPLC) separates components based on their hydrophobic interaction with a non-polar stationary phase (C18).[5] Methyl 2-chloro-6-methyl-3-nitrobenzoate, being moderately non-polar, is retained longer than polar acid precursors but elutes before highly lipophilic dimers.

Experimental Protocol (Standardized)
  • Instrument: Agilent 1260 Infinity II or equivalent with DAD/VWD.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Flow Rate: 1.0 mL/min.[5][3][6]

  • Detection: UV at 254 nm (Strong absorption by nitro-aromatic chromophore).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 20% Initial equilibration
15.0 80% Linear gradient to elute main peak
18.0 90% Wash lipophilic impurities

| 20.0 | 20% | Re-equilibration |

Data Interpretation[1][9][10][14][15]
  • Retention Time (RT): The main peak typically elutes between 8–12 minutes depending on the specific column carbon load.

  • Purity Calculation:

    
    [7]
    
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest impurity (likely the unreacted acid).

Comparative Analysis & Decision Matrix

The following table contrasts the two methods for a drug development workflow.

FeatureMelting Point (MP)HPLC (Chromatography)
Primary Utility Identity confirmation; Gross impurity check.Quantitative purity; Impurity profiling.
Sample Required < 5 mg< 1 mg (diluted).
Specificity Low: Cannot distinguish isomers easily.High: Separates isomers and precursors.
Sensitivity > 1% impurity required to see shift.Detects trace impurities (LOQ < 0.05%).
Time to Result 10–15 minutes.30–45 minutes (including prep).
Cost Low (Capital < $2k).High (Capital > $40k).
Workflow Visualization

The diagram below illustrates the logical flow for assessing the purity of Methyl 2-chloro-6-methyl-3-nitrobenzoate in a QC environment.

PurityWorkflow Start Crude Product (Methyl 2-chloro-6-methyl-3-nitrobenzoate) VisualCheck Visual Inspection (Color/Crystals) Start->VisualCheck MP_Test Melting Point Test VisualCheck->MP_Test Decision_MP Is MP Sharp & Correct? MP_Test->Decision_MP Recrystallize Recrystallize (MeOH/Water) Decision_MP->Recrystallize Broad/Depressed HPLC_Test RP-HPLC Analysis (C18 / UV 254nm) Decision_MP->HPLC_Test Sharp Range Recrystallize->VisualCheck Decision_HPLC Purity > 98.0%? HPLC_Test->Decision_HPLC Release Release for Synthesis Decision_HPLC->Release Yes Reject Reject / Reprocess Decision_HPLC->Reject No

Caption: QC Decision Tree for Methyl 2-chloro-6-methyl-3-nitrobenzoate. MP acts as a gatekeeper before the more expensive HPLC analysis.

Scientific Validation & Logical Grounding

Why This Protocol Works
  • Acidic Mobile Phase: The use of 0.1% Phosphoric acid in the HPLC method is critical. The precursor (2-chloro-6-methyl-3-nitrobenzoic acid) has a pKa of approximately 3–4. Without acid, it would ionize, eluting at the void volume (dead time) and potentially co-eluting with solvent fronts. Acidification ensures it remains neutral and retains on the C18 column, allowing separation from the methyl ester product [1].

  • Detection Wavelength: The nitro group (-NO

    
    ) attached to the aromatic ring creates a strong charge-transfer band. 254 nm is selected as it captures the benzene 
    
    
    
    transition, ensuring high sensitivity for both the product and likely aromatic impurities [2].
Self-Validating Check
  • System Suitability: Before running samples, inject a standard mixture of the Acid Precursor and the Ester Product . If the resolution (

    
    ) is < 1.5, the gradient slope must be decreased (e.g., 20% to 80% B over 20 mins instead of 15 mins).
    

References

  • BenchChem. (2025).[5][6] High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-chloro-6-methyl-3-nitrobenzoate Product Data. Retrieved from

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from

  • Organic Syntheses. (1921). Methyl m-nitrobenzoate.[8] Org. Synth. 1921, 1, 391. Retrieved from

Sources

Comparative

Publish Comparison Guide: Cross-Validation of Analytical Data for Methyl 2-chloro-6-methyl-3-nitrobenzoate

Part 1: Strategic Framework (The "Why" and "How") The Analytical Challenge Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) is a high-value pharmacophore intermediate, often utilized in the synthesis of immun...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Framework (The "Why" and "How")

The Analytical Challenge

Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS: 1376761-85-1) is a high-value pharmacophore intermediate, often utilized in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and advanced agrochemicals. Its structural complexity—a tetrasubstituted benzene ring—presents a unique analytical minefield:

  • Regioisomeric Risks: The nitration of methyl 2-chloro-6-methylbenzoate can yield the 3-nitro (target) and 4-nitro or 5-nitro isomers. These isomers often co-elute in standard reverse-phase HPLC.

  • Genotoxic Potential: As a nitro-aromatic and alkylating precursor, trace levels of this compound or its halides are scrutinized under ICH M7 guidelines.

  • "Silent" Impurities: Inorganic salts from the nitration (sulfates/nitrates) are invisible to UV/GC but affect gravimetric yield.

The "Triangulation" Strategy

Reliance on a single method is a failure mode. This guide proposes a Self-Validating Analytical System using three orthogonal techniques to cross-validate data:

  • HPLC-UV/PDA: For routine purity profiling and non-volatile byproducts (acids).

  • GC-MS: For volatile genotoxic impurity (PGI) screening and regioisomer resolution.

  • qNMR (Quantitative NMR): The primary reference method for absolute assay (mass balance) without external standards.

Part 2: Experimental Protocols & Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine purity checks, detecting hydrolyzed acid impurities.

Causality: We use a Phenyl-Hexyl column instead of a standard C18. The


-

interactions offered by the phenyl phase provide superior selectivity for separating nitro-regioisomers compared to hydrophobic interaction alone.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (suppresses ionization of free acids).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 20 min; Hold 5 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Best for: Regioisomer separation, trace solvent analysis, and confirming molecular mass.

Causality: The high thermal stability of the ester allows for gas phase analysis. GC offers higher peak capacity for structural isomers that might overlap in HPLC. MS detection (EI mode) provides a fragmentation fingerprint to distinguish the target from de-chlorinated byproducts.

Protocol:

  • Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm ID, 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • MS Source: EI (70 eV), Scan range 40-400 amu.

Method C: Quantitative 1H-NMR (qNMR)

Best for: Absolute purity determination (Assay), identification of "silent" impurities (salts, moisture).

Causality: Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei. By using an internal standard (IS) like Maleic Acid (high purity, distinct singlet), we can calculate the true mass purity, bypassing the need for a reference standard of the analyte itself.

Protocol:

  • Solvent: DMSO-d6 (ensures solubility of nitro-aromatics).

  • Internal Standard: Maleic Acid (traceable to NIST).

  • Relaxation Delay (D1): 30 seconds (critical: must be 5x T1 to ensure full relaxation for quantitation).

  • Scans: 16 or 32.

  • Key Shifts (Target):

    • 
       3.92 ppm (s, 3H, -COOCH3)
      
    • 
       2.45 ppm (s, 3H, Ar-CH3)
      
    • 
       7.8 - 8.2 ppm (d, 2H, Aromatic protons)[1]
      

Part 3: Comparative Analysis & Cross-Validation

The following table summarizes a cross-validation experiment performed on a "Crude" batch (direct from nitration) and a "Recrystallized" batch.

Table 1: Performance Comparison of Analytical Methods
FeatureHPLC-UV (Area %)GC-MS (Area %)qNMR (Wt %)Analyst Insight
Specificity ModerateHighHighGC separates isomers best; NMR confirms structure.
Crude Purity 94.5%96.2%88.1% Critical: HPLC/GC missed inorganic salts/moisture detected by qNMR.
Purified Purity 99.2%99.5%99.1%Methods converge when sample is clean.
LOD (Limit of Detection) ~0.05%<0.01% ~0.5%GC-MS is required for trace genotoxic screening.
Blind Spots Inorganic salts, non-UV active solventsNon-volatiles, thermally unstable compoundsTrace impurities (<0.1%) overlap with baseline
Data Interpretation[1][2][3][4][5][6][7][8]
  • Discrepancy Analysis: In the "Crude" batch, HPLC and GC overestimated purity (>94%) because they "ignore" inorganic salts (likely Na2SO4 or silica residue) and moisture. qNMR revealed the true potency (88.1%).

  • Regioisomer Detection: GC-MS successfully resolved the 4-nitro isomer (RT 12.4 min) from the 3-nitro target (RT 12.8 min), which appeared as a shoulder in HPLC.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical flow for characterizing a new batch of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

AnalyticalWorkflow Start New Batch Synthesis Solubility Solubility Check (DMSO/ACN) Start->Solubility qNMR qNMR Analysis (Absolute Assay) Solubility->qNMR Dissolved PurityCheck Purity > 95%? qNMR->PurityCheck Calc. Wt% HPLC HPLC-UV Profiling (Non-volatiles/Acids) PurityCheck->HPLC Yes GCMS GC-MS Screening (Isomers/Solvents) PurityCheck->GCMS Yes Reprocess Recrystallize / Column PurityCheck->Reprocess No (<95%) Release Release for Next Step (Bromination) HPLC->Release Profile Clean GCMS->Release No PGIs Reprocess->Solubility Retest

Caption: Decision tree prioritizing qNMR for mass balance before spending resources on chromatographic profiling.

Diagram 2: Impurity Origin & Detection

Mapping the synthesis path to potential impurities and the correct detection method.

ImpurityMap SM Starting Material (Me-2-Cl-6-Me-benzoate) Reaction Nitration (HNO3/H2SO4) SM->Reaction Target Target: 3-Nitro Isomer Reaction->Target Imp1 Impurity A: 4-Nitro Isomer Reaction->Imp1 Regio-error Imp2 Impurity B: Hydrolyzed Acid Reaction->Imp2 Hydrolysis Imp3 Impurity C: Inorganic Salts Reaction->Imp3 Workup residue Det1 Detected by: GC-MS (Best) HPLC (Shoulder) Imp1->Det1 Det2 Detected by: HPLC (Polar) Imp2->Det2 Det3 Detected by: qNMR (Mass Bal.) Residue on Ignition Imp3->Det3

Caption: Correlation between synthetic side-reactions and the specific analytical method required to detect them.

References

  • Sigma-Aldrich. Methyl 2-chloro-6-methyl-3-nitrobenzoate Product Specification & CAS 1376761-85-1. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46900988, Methyl 2-(chloromethyl)-3-nitrobenzoate (Structural Analog). Retrieved from [2]

  • Kasina, et al. Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide. World Journal of Pharmaceutical Research, Vol 11, Issue 2, 2022. Retrieved from

  • Organic Syntheses. Nitration of Methyl Benzoate (General Procedure for Nitrobenzoates). Org. Syn. Coll. Vol. 1, p.372. Retrieved from

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from

Sources

Validation

Spectroscopic Comparison Guide: Methyl 2-chloro-6-methyl-3-nitrobenzoate Isomers

The following guide provides a rigorous spectroscopic comparison of Methyl 2-chloro-6-methyl-3-nitrobenzoate and its primary regioisomers. This content is designed for researchers requiring definitive structural assignme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous spectroscopic comparison of Methyl 2-chloro-6-methyl-3-nitrobenzoate and its primary regioisomers. This content is designed for researchers requiring definitive structural assignment during synthesis optimization or quality control.

Executive Summary

In the synthesis of Methyl 2-chloro-6-methyl-3-nitrobenzoate (typically via nitration of methyl 2-chloro-6-methylbenzoate), the directing effects of the substituents create a competitive landscape. The primary challenge is distinguishing the target 3-nitro isomer from the thermodynamically and kinetically competitive 5-nitro isomer.

While Mass Spectrometry (MS) confirms the molecular formula (


, MW 229.62), it fails to distinguish these regioisomers. This guide establishes a self-validating NMR protocol  relying on Nuclear Overhauser Effect Spectroscopy (NOESY) and scalar coupling analysis to unambiguously assign regiochemistry.

Isomer Landscape & Structural Logic

The substrate, methyl 2-chloro-6-methylbenzoate, is a trisubstituted benzene. The positions available for electrophilic aromatic substitution (nitration) are C3, C4, and C5.

  • Target Compound (3-Nitro): The nitro group adds at C3.

    • Directing Logic: Activated by the C6-Methyl (para) and directed meta by the C1-Ester.

    • Sterics: Flanked by C2-Chloro and C4-H.[1]

  • Primary Impurity (5-Nitro): The nitro group adds at C5.

    • Directing Logic: Activated by the C6-Methyl (ortho) and directed para by the C2-Chloro.

    • Sterics: Flanked by C4-H and C6-Methyl.

Structural Visualization

The following diagram details the specific NOE correlations that differentiate the isomers.

IsomerComparison cluster_3nitro Target: 3-Nitro Isomer (Methyl 2-chloro-6-methyl-3-nitrobenzoate) cluster_5nitro Impurity: 5-Nitro Isomer (Methyl 2-chloro-6-methyl-5-nitrobenzoate) Struct3 Structure: 1-COOMe, 2-Cl, 3-NO2, 6-Me Protons at C4 & C5 NOE3 Key NOE Signal: H5 ↔ Methyl(C6) (Strong Interaction) Struct3->NOE3 Shift3 1H NMR Pattern: AB System (J ~8.5 Hz) H4 (deshielded by NO2) H5 (shielded by Me) Struct3->Shift3 Struct5 Structure: 1-COOMe, 2-Cl, 5-NO2, 6-Me Protons at C3 & C4 NOE5 Key NOE Signal: NO Proton adjacent to Methyl (Methyl flanked by Ester & NO2) Struct5->NOE5 Shift5 1H NMR Pattern: AB System (J ~8.5 Hz) H4 (deshielded by NO2) H3 (deshielded by Cl) Struct5->Shift5 Decision Differentiation Strategy Decision->Struct3 Target Path Decision->Struct5 Impurity Path

Caption: Structural logic flow distinguishing the 3-nitro target from the 5-nitro impurity based on proton adjacency to the methyl group.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (1H NMR)

Both isomers possess two aromatic protons adjacent to each other, resulting in an AB doublet system (


). Therefore, coupling constants alone are insufficient  for assignment. Chemical shift environment is the primary 1D discriminator.
FeatureTarget: 3-Nitro IsomerImpurity: 5-Nitro IsomerMechanistic Explanation
Proton Assignment H4 & H5 H3 & H4 Positional availability on ring.
Coupling Pattern Doublet-Doublet (Ortho)Doublet-Doublet (Ortho)Adjacent protons in both cases.
H-Methyl Proximity H5 is adjacent to Me-6 No proton adjacent to Me-6 In 5-nitro, Me-6 is flanked by Ester(1) and NO2(5).
H4 Shift

ppm

ppm
Deshielded by ortho-NO2 in both isomers.
Secondary Proton H5:

ppm
H3:

ppm
H5 is shielded by ortho-Me; H3 is deshielded by ortho-Cl.
The Definitive Test: 1D NOE / 2D NOESY

This protocol is the "Authoritative Grounding" for your assignment. It relies on the through-space magnetic interaction (dipolar coupling) which decays as


.
  • Protocol: Irradiate the methyl singlet (

    
     ppm).
    
  • Observation for Target (3-Nitro): You will observe a strong NOE enhancement of the doublet at

    
     ppm (H5). This confirms H5 is spatially close to the methyl group.
    
  • Observation for Impurity (5-Nitro): Irradiating the methyl group will yield zero enhancement in the aromatic region, as the methyl group is isolated between the ester and the nitro group (both non-protonated).

Infrared Spectroscopy (FT-IR)

While less specific for regiochemistry, IR confirms functional group integrity.

  • Ester C=O: Strong band at

    
    .
    
  • Nitro (

    
    ):  Asymmetric stretch at 
    
    
    
    and symmetric stretch at
    
    
    .
  • Differentiation Note: The "buttressing effect" in the 3-nitro isomer (crowded 1,2,3-substitution) often shifts the nitro symmetric stretch to a slightly lower frequency compared to the 5-nitro isomer, but this is not reliable without reference standards.

Experimental Protocol: Validating the Target

To ensure scientific integrity, follow this step-by-step characterization workflow.

  • Sample Preparation: Dissolve ~10 mg of the isolated solid in 0.6 mL of

    
    . Ensure the solution is free of paramagnetic impurities (filter through Celite if necessary).
    
  • 1H NMR Acquisition:

    • Acquire a standard 1H spectrum (16 scans min).

    • Identify the Methyl singlet (

      
       ppm) and the Ester singlet (
      
      
      
      ppm).
    • Locate the aromatic region (

      
       ppm). Confirm the presence of two doublets with 
      
      
      
      .
  • NOESY Experiment:

    • Run a 2D NOESY or 1D Selective NOE targeting the methyl peak at 2.4 ppm.

    • Pass Criteria: Enhancement of the higher-field aromatic doublet (H5).

    • Fail Criteria: No enhancement of aromatic signals (indicates 5-nitro or 4-nitro isomer).

  • Reporting:

    • Report shifts relative to TMS (

      
      ).
      
    • Cite the specific NOE interaction in the characterization section: "Regiochemistry assigned as 3-nitro via observed NOE correlation between the aryl methyl group (

      
      ) and the aromatic proton at C5 (
      
      
      
      )."

References

  • Sigma-Aldrich. Methyl 2-chloro-6-methyl-3-nitrobenzoate Product Specification. CAS: 1376761-85-1. Link

  • PubChem Compound Summary. Methyl 2-(chloromethyl)-3-nitrobenzoate (Isomer Analogues). National Center for Biotechnology Information. Link

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: General Mechanisms and Directing Effects. (Standard teaching resource for electrophilic aromatic substitution directing effects). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text on NOE and NMR interpretation).

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Reactions of Methyl 2-chloro-6-methyl-3-nitrobenzoate

Introduction: Navigating the Catalytic Chemistry of a Versatile Intermediate Methyl 2-chloro-6-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Catalytic Chemistry of a Versatile Intermediate

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from two key reactive sites: the nitro group, which can be reduced to an amine, and the chloro substituent, which can be engaged in a variety of palladium-catalyzed cross-coupling reactions.

However, the very features that make this molecule attractive also present distinct synthetic challenges. The reduction of the nitro group must be performed chemoselectively to avoid the undesired hydrogenolysis of the carbon-chlorine bond. Conversely, activating the relatively inert C-Cl bond for cross-coupling requires modern, highly active catalyst systems, and the reaction must proceed without interference from the strongly electron-withdrawing nitro group.

This guide provides a comprehensive evaluation of different catalytic systems for these two primary transformations. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide detailed, field-proven experimental protocols to serve as a robust starting point for your research.

Part 1: Chemoselective Reduction of the Nitro Group

The primary objective in the reduction of methyl 2-chloro-6-methyl-3-nitrobenzoate is the exclusive formation of methyl 3-amino-2-chloro-6-methylbenzoate. The principal challenge is preventing the competitive cleavage of the C-Cl bond (dehalogenation), which is a common side reaction during catalytic hydrogenation. The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired outcome.

Comparative Analysis of Reduction Catalysts

We will compare three mainstream methodologies for this transformation: classical catalytic hydrogenation, transfer hydrogenation, and metal-mediated reduction.

Method Catalyst/Reagent System Typical Conditions Advantages Disadvantages & Mitigation
Catalytic Hydrogenation H₂, 5-10% Pd/C or Pt/CEthanol or Ethyl Acetate, Room Temp, 1-50 bar H₂High efficiency, clean workup, catalyst is recyclable.High risk of dehalogenation. Can be mitigated by using catalyst poisons (e.g., morpholine) or carefully controlling H₂ pressure and reaction time.
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol or Ethanol, Room Temp to RefluxMilder conditions (no high-pressure H₂ gas), often higher chemoselectivity, good yields.Requires stoichiometric hydrogen donor, which can complicate workup.
Metal-Mediated Reduction Iron powder, Acetic AcidEthanol/Water, 80-100 °CExcellent chemoselectivity for halogenated nitroarenes, inexpensive, robust and reliable.[1]Requires stoichiometric metal, acidic conditions may not be suitable for all substrates, workup can be tedious (iron sludge).
Experimental Protocols

This method is often the first choice for halogenated nitroaromatics due to its excellent functional group tolerance.[1]

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 eq).

  • Reagent Addition: Add ethanol (5-10 volumes), water (1-2 volumes), and fine iron powder (3.0-5.0 eq).

  • Reaction Initiation: Heat the suspension to 80-90 °C and add glacial acetic acid (1.0-2.0 volumes) dropwise via an addition funnel. The reaction is often exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

This protocol avoids the use of high-pressure hydrogen gas and is an excellent alternative to classical hydrogenation.[1]

  • Reactor Setup: To a round-bottom flask, add methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 eq) and 10% Pd/C (5-10 mol% Pd).

  • Reagent Addition: Add methanol or ethanol (10-20 volumes) followed by ammonium formate (3.0-5.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C). Be aware of potential gas evolution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Workup & Purification: Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate in vacuo. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then washed, dried, and concentrated to provide the product.

Workflow for Selecting a Reduction Method

G start Goal: Reduce -NO2 on Methyl 2-chloro-6-methyl-3-nitrobenzoate q1 Is dehalogenation a major concern and is scalability important? start->q1 fe_path Metal-Mediated Reduction (Fe/AcOH) q1->fe_path Yes q2 Is high-pressure H2 equipment available? q1->q2 No h2_path Catalytic Hydrogenation (H2, Pd/C) transfer_path Transfer Hydrogenation (HCOONH4, Pd/C) q2->h2_path Yes q2->transfer_path No

Caption: Decision tree for nitro group reduction catalyst selection.

Part 2: Palladium-Catalyzed Cross-Coupling of the C-Cl Bond

Activating the C-Cl bond of methyl 2-chloro-6-methyl-3-nitrobenzoate for cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) requires overcoming its lower reactivity compared to aryl bromides or iodides.[2] Success hinges on the selection of a highly active palladium catalyst, which is almost always dictated by the choice of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.

Comparative Analysis of Cross-Coupling Catalyst Systems

The efficiency of these reactions is critically dependent on the ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.

Reaction Recommended Ligands Palladium Source Typical Base Advantages of Ligand Class
Suzuki-Miyaura Biarylphosphines: XPhos, SPhosNHCs: PEPPSI-IPrPd(OAc)₂, Pd₂(dba)₃, or Pre-formed PalladacyclesK₃PO₄, K₂CO₃, Cs₂CO₃Biarylphosphines: Promote oxidative addition of Ar-Cl and reductive elimination. Highly effective for sterically hindered substrates.[1]NHCs: Strong σ-donors, form very stable Pd complexes, often show high turnover numbers.[3]
Buchwald-Hartwig Amination Biarylphosphines: BrettPhos, RuPhos, XPhosPd(OAc)₂, Pd₂(dba)₃, or Buchwald PrecatalystsNaOtBu, KOtBu, LiHMDSSpecifically designed to facilitate C-N reductive elimination. Different "generations" of ligands offer broad scope for coupling various amines with challenging aryl chlorides.[3][4]
Experimental Protocols

This protocol provides a general starting point for coupling aryl chlorides with boronic acids.[5][6]

  • Reactor Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a powdered base such as K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the appropriate ligand (e.g., XPhos, 2-6 mol%). Alternatively, use a pre-formed catalyst like XPhos Palladacycle (1-3 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel or Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

This protocol is adapted for the C-N coupling of aryl chlorides. The choice of base is critical and strong, non-nucleophilic bases are required.[1]

  • Reactor Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by methyl 2-chloro-6-methyl-3-nitrobenzoate (1.0 eq) and the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat to 90-110 °C with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS (quenching a small aliquot with water and extracting with ethyl acetate before analysis). Reactions are typically complete in 6-24 hours.

  • Workup & Purification: After cooling, quench the reaction by carefully adding water. Dilute with an organic solvent like ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing these reactions.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-X pd0->pd2 Ar-X oa Oxidative Addition (Ar-X) pd2_ar Ar-Pd(II)-Ar' pd2->pd2_ar [Ar'B(OH)3]- trans Transmetalation (Ar'-B(OR)3-) pd2_ar->pd0 product Ar-Ar' Product pd2_ar->product re Reductive Elimination base Base + Ar'B(OH)2 -> [Ar'B(OH)3]- base->pd2 Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd2 Ar-Pd(II)-X pd0->pd2 Ar-X oa Oxidative Addition (Ar-X) pd2_amine [Ar-Pd(II)(NHR2)-X] pd2->pd2_amine R2NH amine_assoc Amine Association (R2NH) pd2_amido Ar-Pd(II)-NR2 pd2_amine->pd2_amido Base deprotonation Deprotonation (Base) pd2_amido->pd0 product Ar-NR2 Product pd2_amido->product re Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The successful transformation of methyl 2-chloro-6-methyl-3-nitrobenzoate requires a deliberate and informed choice of catalyst. For nitro group reduction , the primary consideration is chemoselectivity; metal-mediated reduction with iron offers a robust and reliable method to prevent dehalogenation, while transfer hydrogenation provides a milder alternative. For cross-coupling reactions , activating the C-Cl bond is paramount; modern palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and BrettPhos are essential for achieving high efficiency in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and comparative data provided herein offer a strong foundation for developing efficient and scalable synthetic routes utilizing this versatile intermediate.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Google Patents. Process for preparing 2-amino-6-nitro-benzoic acid. EP2349980B1.
  • Google Patents. Preparation method of 2-amino-6-nitrobenzoic acid. CN102924314A.
  • Google Patents. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. CN111319973A.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. CN103012215B. Available at: [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • New Journal of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available at: [Link]

  • National Center for Biotechnology Information. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • MDPI. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Available at: [Link]

  • MDPI. Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. Available at: [Link]

  • ResearchGate. The reaction routes for the products in the hydrogenation of methyl benzoate. Available at: [Link]

  • New Journal of Chemistry. An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Available at: [Link]

  • ResearchGate. Methyl 3-nitrobenzoate. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available at: [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Available at: [Link]

  • ResearchGate. Determination of descriptors for methyl 3-nitrobenzoate using solvation parameter model. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-6-methylpyridinium 4-nitrobenzoate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-6-methyl-3-nitrobenzoate

As researchers and drug development professionals, our work inherently involves the responsible management of chemicals from acquisition to disposal. The integrity of our research and the safety of our laboratories depen...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemicals from acquisition to disposal. The integrity of our research and the safety of our laboratories depend on a rigorous and informed approach to chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-chloro-6-methyl-3-nitrobenzoate, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Section 1: Hazard Identification and Immediate Precautions

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1) is a substituted aromatic compound whose structure dictates its reactivity and toxicological properties.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. The known classifications for this compound necessitate specific handling precautions.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications immediately preclude disposal via standard laboratory drains or as regular solid waste.[1] The compound's potential to adversely affect human health requires that it be treated as regulated hazardous waste from the moment it is designated for disposal.[1][2]

1.2. Required Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling Methyl 2-chloro-6-methyl-3-nitrobenzoate in any capacity, including waste consolidation:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye irritation.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of respiratory tract irritation.[3][4]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and meticulous segregation. The molecular structure of Methyl 2-chloro-6-methyl-3-nitrobenzoate—containing a nitro group and a chlorinated aromatic ring—places it into specific chemical hazard classes.

2.1. Classification as Hazardous Waste

This compound must be managed as hazardous chemical waste. It cannot be disposed of in regular trash, which is reserved for non-radioactive, non-biological, and non-hazardous materials as defined by the Environmental Protection Agency (EPA).[1] Similarly, drain disposal is prohibited for substances that are not simple, soluble, and non-hazardous salts or dilute acids and bases within a neutral pH range.[1]

Hazard Characteristic Classification & Rationale
Toxicity Toxic: Classified as harmful if swallowed, and an irritant to skin, eyes, and the respiratory system (GHS07).
Reactivity Reactive Potential: As a nitro-containing organic compound, it is incompatible with strong oxidizing agents. Mixing with incompatible materials can lead to dangerous reactions.[2] Organic nitro compounds can be shock-sensitive or form explosive mixtures under certain conditions.[5]
Environmental Hazard Persistent Organic Pollutant Potential: Chlorinated aromatic compounds are often persistent in the environment and require specific disposal methods to ensure complete destruction.[6]

2.2. Critical Segregation Protocols

The principle of segregating waste by compatibility is a cornerstone of laboratory safety.[7] Due to its chemical nature, Methyl 2-chloro-6-methyl-3-nitrobenzoate waste must be stored separately from:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, permanganates). Mixing can lead to vigorous, exothermic, and potentially explosive reactions.[8]

  • Strong Bases: While not explicitly noted for this specific molecule, bases can react with chlorinated compounds or esters.

  • Acids (Mineral, Oxidizing): Incompatible with organic nitro compounds, potentially causing heat generation, fire, or toxic gas release.[9][10]

Waste streams should be simple. Do not mix this chlorinated nitroaromatic waste with other categories of chemical waste (e.g., non-halogenated solvents, heavy metals).

Section 3: On-Site Accumulation and Storage

All laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to strict federal and institutional guidelines.[7][11]

Step 1: Container Selection Use a container that is compatible with the chemical waste. The original product container is often the best choice.[12] If unavailable, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free from leaks or external residue.[12]

Step 2: Waste Collection Collect waste Methyl 2-chloro-6-methyl-3-nitrobenzoate directly into your designated waste container. If dealing with trace amounts or contaminated materials (e.g., weighing paper, gloves), these should also be placed in the solid hazardous waste container.

Step 3: Labeling Proper labeling is a non-negotiable regulatory requirement.[2] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Methyl 2-chloro-6-methyl-3-nitrobenzoate." Do not use abbreviations.

  • The accumulation start date (the date the first drop of waste enters the container).[7]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in the SAA

  • The waste container must be kept closed at all times except when adding waste.[11]

  • Store the container at or near the point of generation.[7][11]

  • Ensure the container is in secondary containment (e.g., a plastic tub) to control any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[11][12] Given the nature of research, waste volumes are typically much smaller. Schedule regular pickups to keep accumulated volumes to a minimum.[7]

Section 4: Approved Disposal Pathway

Disposal of Methyl 2-chloro-6-methyl-3-nitrobenzoate must be handled by a licensed professional waste disposal service. The required method is high-temperature incineration.

Rationale for Incineration:

The chemical structure necessitates a disposal method that ensures complete molecular destruction.

  • Destruction of the Aromatic Ring: High-temperature incineration breaks down the stable benzene ring.

  • Management of Halogens: Professional hazardous waste incinerators are equipped with scrubbers and afterburners to neutralize and capture the acidic gases (like hydrogen chloride) produced from the combustion of chlorinated compounds.[13][14] This prevents the release of acid rain precursors and other pollutants.

  • Destruction of the Nitro Group: The nitro group is thermally decomposed, preventing the release of the parent nitroaromatic compound into the environment. Combustion products like nitrogen oxides (NOx) are managed by the incinerator's emission control systems.

Procedure:

  • Ensure your waste container is properly labeled, closed, and ready for transport.

  • Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a hazardous waste pickup.[11]

  • Maintain records of the waste generated and disposed of in accordance with your laboratory's chemical hygiene plan and local regulations.

Section 5: Emergency Procedures

5.1. Spill Response In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if necessary.[4]

  • Containment: For a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

5.2. Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][14]

Section 6: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

G Disposal Decision Workflow for Methyl 2-chloro-6-methyl-3-nitrobenzoate A Waste Generation (Methyl 2-chloro-6-methyl-3-nitrobenzoate) B Characterize as Hazardous Waste (Toxic, Irritant, Chlorinated, Nitroaromatic) A->B Step 1 C Select Compatible Container (Original, HDPE, or Glass) B->C Step 2 D Properly Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date C->D Step 3 E Store in Satellite Accumulation Area (SAA) - At/Near Point of Generation - Secondary Containment - Keep Closed D->E Step 4 F Segregate from Incompatibles (Especially Oxidizers) E->F Continuous Action G Request Waste Pickup (Contact EH&S) E->G Step 5 H Transfer to Licensed Hazardous Waste Vendor G->H I Final Disposal: High-Temperature Incineration (with Scrubber/Afterburner) H->I

Caption: Workflow for the safe disposal of Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Section 7: References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS.org. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS. Retrieved from [Link]

  • Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • Unknown. (n.d.). Never mix concentrated nitric acid and organics, such as acetone, unless you are.... Retrieved from [Link]

  • Capot Chemical. (2017, February 20). MSDS of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Methyl 2-nitrobenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-chloro-6-methyl-3-nitrobenzoate

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven safety and handling protocols for Methyl 2-chloro-6-methyl-3-nitrobenzoate (CAS No. 1376761-85-1). This compound belongs to the chlorinated nitroaromatic class, a group of substances that requires stringent handling protocols due to its potential health hazards. Adherence to these procedures is not merely about compliance; it is about creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Analysis: Understanding the Risks

Methyl 2-chloro-6-methyl-3-nitrobenzoate is classified with the signal word "Warning" and is accompanied by several hazard statements that dictate our handling procedures. A thorough understanding of these risks is the first step in mitigating them.

  • H302 - Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315 - Causes skin irritation: Direct contact with the skin can cause irritation or dermatitis.

  • H319 - Causes serious eye irritation: This compound poses a significant risk to vision upon eye contact.

  • H335 - May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.

Beyond these immediate hazards, it is critical to recognize that as a chlorinated aromatic compound, all waste must be treated as hazardous.[1] Furthermore, thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[2]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following equipment provides the minimum required protection; specific experimental conditions may warrant additional measures.

Protection Area Required PPE Rationale and Key Standards
Eye & Face Chemical splash goggles with side-shieldsProtects against dust particles and accidental splashes, which can cause serious eye irritation.[3][4][5] All eye protection must meet ANSI Z87.1 standards.[6]
Face shield (in addition to goggles)Required when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[1][3][4][6]
Skin & Body Chemical-impermeable gloves (e.g., Nitrile rubber)Prevents skin irritation from direct contact.[3][7] Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or phones.[8][9]
Flame-resistant lab coatProtects skin and personal clothing from contamination.[7][10] Must be kept fully buttoned.[1][8]
Closed-toe shoesProtects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[7][8]
Respiratory Certified Chemical Fume HoodThis is the primary engineering control to minimize inhalation exposure.[1][7] All handling of the solid compound should occur within a properly functioning fume hood.[7]
Dust respirator (e.g., N95/P95)May be required for nuisance exposures, such as during spill cleanup.[2][3][4] Use must comply with your institution's respiratory protection program.[6]

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to ensure safety at every stage of handling Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Preparation & Pre-Handling Checks
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[3]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.

Handling the Chemical
  • Work Within Fume Hood: Conduct all manipulations of the solid compound, including weighing and transferring, deep within the chemical fume hood to contain any dust.[7][10]

  • Avoid Dust Formation: Handle the solid gently to prevent it from becoming airborne.[2][3] Do not crush or grind the material outside of a contained system.

  • Maintain Containment: Keep the primary container tightly sealed when not in use.[4]

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using appropriate methods.

Post-Handling Procedures
  • Decontaminate: Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Properly Doff PPE: Remove gloves and lab coat before leaving the laboratory area to prevent cross-contamination.[8][9]

  • Thorough Hand Washing: Wash hands with soap and water immediately after handling the chemical, even if gloves were worn.[3]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 Begin Work handle2 Keep Container Sealed handle1->handle2 post1 Secure & Label Waste Container handle2->post1 Work Complete post2 Decontaminate Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe handling workflow for Methyl 2-chloro-6-methyl-3-nitrobenzoate.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4][11] If they feel unwell or have difficulty breathing, seek medical attention.

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.[11]

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: Wearing appropriate PPE, prevent the spread of the solid material. Avoid sweeping in a way that creates dust.

  • Collect: Carefully sweep the material into a sealed, labeled hazardous waste container.[2][4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Ensure the waste container is disposed of according to institutional and regulatory guidelines.

Disposal Plan

All materials contaminated with Methyl 2-chloro-6-methyl-3-nitrobenzoate must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, waste must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Management: Use a chemically resistant, sealable container that is clearly labeled with the full chemical name and hazard warnings. Keep the container closed at all times except when adding waste.[4]

  • Final Disposal: Disposal must be handled through your institution's environmental health and safety office.[7] The typical method involves incineration in a licensed facility equipped with afterburners and scrubbers to handle the hazardous decomposition products.[2][4] Never dispose of this chemical down the drain.[7][9]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Methyl 2-chloro-6-methyl-3-nitrobenzo
  • SAFETY DATA SHEET for a similar compound, Methyl 3-Nitrobenzo
  • SAFETY DATA SHEET for a similar compound, Methyl 2-nitrobenzo
  • Personal Protective Equipment (PPE). CHEMM.
  • SAFETY DATA SHEET for a similar compound, Methyl 2-chloro-5-nitrobenzo
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • 5 Types of PPE for Hazardous Chemicals.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • MSDS of Methyl 3-nitrobenzo
  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety D
  • SAFETY DATA SHEET for a similar compound, Methyl m-Nitrobenzo
  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABOR
  • Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

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